molecular formula C23H28O10 B191609 Isomucronulatol 7-O-glucoside CAS No. 94367-43-8

Isomucronulatol 7-O-glucoside

Cat. No.: B191609
CAS No.: 94367-43-8
M. Wt: 464.5 g/mol
InChI Key: SXHOGLPTLQBGDO-ZPHFBNLKSA-N
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Description

Isomucronulatol 7-O-glucoside is an acrovestone and an isoflavonoid.
from Astragalus chrysopterus;  structure given in first source;  RN given refers to (beta-D-glucoside), RN for cpd without isomeric designation not avail 3/91

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3/t12?,17-,19-,20+,21-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHOGLPTLQBGDO-ZPHFBNLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10915595
Record name 3-(2-Hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10915595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94367-43-8
Record name 7,2'-Dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094367438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10915595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isomucronulatol 7-O-glucoside: A Comprehensive Technical Guide on its Natural Sources, Plant Distribution, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomucronulatol 7-O-glucoside, an isoflavonoid (B1168493) compound, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-osteoarthritic effects. This technical guide provides an in-depth overview of the natural sources, geographical distribution, and biological mechanisms of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of its molecular interactions.

Natural Sources and Plant Distribution

This compound is primarily isolated from the root of Astragalus membranaceus (Fisch.) Bunge, a perennial plant belonging to the Leguminosae family.[1][2] This plant, commonly known as Huang Qi, is a fundamental herb in traditional Chinese medicine. The variety Astragalus membranaceus var. mongholicus (Bunge) P.K.Hsiao is a particularly noted source of this compound.[1][2]

Geographical Distribution

Astragalus membranaceus is native to East Asia, with a distribution spanning China, Mongolia, and Siberia.[3][4] Within China, it is found in several provinces, including Gansu, Hebei, Heilongjiang, Jilin, Liaoning, Inner Mongolia, Shaanxi, Shandong, Shanxi, and Sichuan.[3] The plant typically thrives in dry, sandy soils, mountain thickets, steppes, meadows, and coniferous forests at altitudes ranging from 800 to 2000 meters.[3][4]

Quantitative Analysis of this compound in Astragalus membranaceus

The concentration of this compound can vary depending on the geographical origin and the part of the plant. The following table summarizes quantitative data from various studies.

Plant SpeciesPlant PartGeographical OriginAnalytical MethodConcentration/ContentReference
Astragalus membranaceusRootInner MongoliaUHPLC-MS/MSHigher flavonoid content compared to other origins[5]
Astragalus membranaceusRootGansuUHPLC-MS/MSModerate flavonoid content[5]
Astragalus membranaceusRootShanxiUHPLC-MS/MSModerate flavonoid content[5]
Astragalus membranaceusRootHeilongjiangUHPLC-MS/MSLower flavonoid content compared to other origins[5]
Astragalus membranaceus var. mongholicus & A. membranaceusRoot, Stem, LeafNot SpecifiedUPLC-MS/MSCompound detected in various parts[6]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a synthesized methodology based on established procedures for the isolation of isoflavonoids from Astragalus membranaceus.[1][7]

Objective: To isolate and purify this compound from the dried roots of Astragalus membranaceus.

Materials and Reagents:

  • Dried roots of Astragalus membranaceus

  • 75% aqueous methanol (B129727)

  • n-butanol

  • Ethyl acetate

  • Ethanol

  • Water

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system

  • Preparative HPLC column (e.g., C18)

Methodology:

  • Extraction:

    • Grind the dried roots of Astragalus membranaceus into a fine powder.

    • Extract the powder with 75% aqueous methanol using ultrasonication for 60 minutes.[6]

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

    • Suspend the crude extract in water and partition successively with n-butanol.

  • Column Chromatography:

    • Subject the n-butanol fraction to silica gel column chromatography.

    • Elute the column with a gradient of chloroform-methanol or a similar solvent system to separate fractions based on polarity.

    • Monitor the fractions using Thin Layer Chromatography (TLC).

  • Further Purification:

    • Combine fractions containing this compound and further purify using Sephadex LH-20 column chromatography with methanol as the eluent.

    • For final purification, utilize preparative High-Performance Liquid Chromatography (Pre-HPLC) with a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.

  • High-Speed Counter-Current Chromatography (HSCCC) - Alternative Method:

    • HSCCC is an effective alternative for the preparative isolation of isoflavonoids.

    • A two-phase solvent system such as ethyl acetate-ethanol-n-butanol-water (30:10:6:50, v/v) can be employed.[1][7]

Structural Elucidation

The structure of the purified this compound can be confirmed using the following spectroscopic techniques:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR spectra are recorded to determine the proton and carbon framework of the molecule.

    • 2D-NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons and to confirm the overall structure.

Biological Activity and Signaling Pathways

This compound has demonstrated notable anti-inflammatory and anti-osteoarthritic properties. Its mechanism of action is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and various cytokines.[9][10]

This compound is believed to interfere with this cascade, although the precise point of interaction is still under investigation. Natural compounds can inhibit the NF-κB pathway through various mechanisms, including direct inhibition of IKK, prevention of IκBα degradation, and blocking the nuclear translocation of NF-κB.[[“]][12][13]

NF_kappaB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_complex p65/p50/IκBα (Inactive) p65 p65 p65_p50_n p65/p50 (Active) p65->p65_p50_n Nuclear Translocation p50 p50 NFkB_complex->p65 Release Isomucronulatol Isomucronulatol 7-O-glucoside Isomucronulatol->IKK Inhibition? Isomucronulatol->p65 Inhibition of Translocation? DNA DNA p65_p50_n->DNA Binding Inflammation Pro-inflammatory Gene Expression (COX-2, MMPs, Cytokines) DNA->Inflammation Transcription

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound.

Biosynthesis Pathway

The biosynthesis of this compound follows the general flavonoid biosynthesis pathway, which is well-established in plants. It begins with the shikimate pathway, leading to the formation of phenylalanine, which is then converted to p-coumaroyl-CoA. This intermediate enters the flavonoid pathway, and through a series of enzymatic reactions involving chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and isoflavone (B191592) synthase (IFS), the isoflavone core is formed. Subsequent modifications, including hydroxylation, methylation, and glycosylation, lead to the final structure of this compound.

Biosynthesis_Pathway Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->Naringenin_chalcone Naringenin Naringenin (Flavanone) Naringenin_chalcone->Naringenin CHI Liquiritigenin Liquiritigenin Naringenin->Liquiritigenin Daidzein Daidzein (Isoflavone) Liquiritigenin->Daidzein IFS Intermediates Hydroxylation & Methylation Daidzein->Intermediates Isomucronulatol Isomucronulatol Intermediates->Isomucronulatol Glucosylation UDP-glucose (UGT) Isomucronulatol->Glucosylation Final_Product Isomucronulatol 7-O-glucoside Glucosylation->Final_Product

Caption: Generalized biosynthesis pathway of this compound.

Conclusion and Future Perspectives

This compound, primarily sourced from Astragalus membranaceus, stands out as a promising natural compound with significant anti-inflammatory and anti-osteoarthritic potential. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, makes it a compelling candidate for further investigation in the development of novel therapeutics. This guide provides a foundational resource for researchers, consolidating current knowledge on its natural occurrence, isolation, and biological activity. Future research should focus on elucidating the precise molecular targets of this compound within the NF-κB pathway, conducting comprehensive in vivo efficacy and safety studies, and exploring synergistic effects with other compounds. Further investigation into the cultivation and metabolic engineering of Astragalus membranaceus could also lead to enhanced production of this valuable isoflavonoid.

References

The intricate Pathway of Isomucronulatol 7-O-glucoside Biosynthesis in Astragalus membranaceus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Isomucronulatol (B1581719) 7-O-glucoside, a significant isoflavonoid (B1168493) found in the medicinal plant Astragalus membranaceus. Drawing upon the established knowledge of isoflavonoid biosynthesis, this document details the enzymatic steps, intermediate compounds, and regulatory aspects of its formation. It also includes detailed experimental protocols and quantitative data to facilitate further research and drug development endeavors.

The Biosynthetic Pathway of Isomucronulatol 7-O-glucoside

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and diverges into the isoflavonoid-specific branch. The pathway culminates in the glycosylation of the aglycone, isomucronulatol.

The initial steps of the pathway involve the conversion of L-phenylalanine to 4-coumaroyl-CoA through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL)[1][2]. This series of reactions is a common entry point for the biosynthesis of numerous flavonoids and other phenylpropanoids in plants[2].

Following the formation of 4-coumaroyl-CoA, the pathway proceeds through the action of several key enzymes to form the isoflavone (B191592) backbone. Chalcone (B49325) synthase (CHS) and chalcone reductase (CHR) catalyze the formation of liquiritigenin (B1674857) chalcone, which is then isomerized by chalcone isomerase (CHI) to produce liquiritigenin[2]. Liquiritigenin serves as a critical branch-point intermediate.

Isoflavone synthase (IFS), a cytochrome P450 enzyme, then converts liquiritigenin to daidzein[2]. Subsequent enzymatic modifications, likely involving hydroxylases and methyltransferases, are presumed to convert daidzein (B1669772) into the specific aglycone, isomucronulatol. The final step is the glycosylation of isomucronulatol at the 7-hydroxyl group, a reaction catalyzed by a UDP-dependent glycosyltransferase (UGT), to yield this compound[3][4]. While the specific UGT for isomucronulatol has not been definitively identified, studies on the closely related calycosin-7-O-β-D-glucoside suggest the involvement of specific UGTs with high activity towards isoflavones[3].

Quantitative Data on Isoflavonoid Biosynthesis in Astragalus membranaceus

The accumulation of isoflavonoids and the expression of their biosynthetic genes can vary significantly between different organs of Astragalus membranaceus. The following tables summarize quantitative data on the content of related isoflavonoids and the transcript levels of key biosynthetic genes.

Table 1: Content of Calycosin and Calycosin-7-O-β-D-glucoside in Different Organs of Astragalus membranaceus

Plant OrganCalycosin Content (μg/g dry weight)Calycosin-7-O-β-D-glucoside Content (μg/g dry weight)
Leaf145.562.0
Stem18.33.86
Root1.644.88
Flower0.09Not detected

Source: Adapted from a study on the accumulation of flavonoids in different organs of A. membranaceus[5]

Table 2: Relative Transcript Levels of Genes Involved in Isoflavonoid Biosynthesis in Different Organs of Astragalus membranaceus

GeneFlowerLeafStemRoot
AmPALHighestLowerLowerLower
AmC4HHighestLowerLowerLower
Am4CLHighestLowerLowerLower
AmCHSHighestLowerLowerLower
AmCHRHighestLowerLowerLower
AmCHIHighestLowerLowerLower
AmIFSHighestLowerLowerLower
AmI3'HHighestLowerLowerLower
AmUCGTHighestLowerLowerLower

Note: Transcript levels are described qualitatively based on the findings that the highest levels for all tested genes were observed in the flower.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Quantification of Isoflavonoids by UPLC-MS/MS

This protocol is for the simultaneous quantification of multiple flavonoids, including this compound, in plant tissues.

Sample Preparation:

  • Harvest and lyophilize plant material (e.g., roots, stems, leaves).

  • Grind the dried tissue into a fine powder.

  • Accurately weigh 1.0 g of the powder and place it in a conical flask.

  • Add 50 mL of 75% methanol (B129727), stopper the flask, and weigh it.

  • Perform ultrasonic extraction for 60 minutes.

  • Cool the flask to room temperature and re-weigh. Replenish any lost weight with 75% methanol.

  • Filter the extract through a 0.22 μm membrane filter before UPLC-MS/MS analysis.

UPLC-MS/MS Conditions:

  • Column: A suitable C18 column (e.g., ACQUITY UPLC HSS T3).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

  • Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-product ion transitions for each analyte. For Isomucronulatol-7-O-β-D-glucoside, a potential transition is m/z 463.0 -> 301.0[6].

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression levels of genes involved in the biosynthetic pathway.

RNA Extraction and cDNA Synthesis:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

  • Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1 μg of total RNA using a reverse transcriptase and oligo(dT) primers.

qRT-PCR:

  • Prepare a reaction mixture containing SYBR Green qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA template.

  • Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Use a reference gene (e.g., actin or ubiquitin) for normalization.

  • Calculate the relative gene expression levels using the 2-ΔΔCt method[7].

Heterologous Expression and Enzyme Assay of a UDP-Glycosyltransferase

This protocol describes the functional characterization of a candidate UGT enzyme.

Heterologous Expression in E. coli:

  • Clone the full-length coding sequence of the candidate UGT gene into an expression vector (e.g., pGEX or pET series).

  • Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

  • Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance protein solubility.

  • Harvest the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., GST-tag or His-tag).

Enzyme Assay:

  • Prepare a reaction mixture containing the purified recombinant UGT, the acceptor substrate (isomucronulatol), and the sugar donor (UDP-glucose) in a suitable buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.0-8.0).

  • Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a specific duration.

  • Stop the reaction by adding an organic solvent (e.g., methanol or ethyl acetate).

  • Analyze the reaction products by HPLC or LC-MS to detect the formation of this compound.

Visualizing the Biosynthetic and Experimental Pathways

The following diagrams, created using the DOT language, illustrate the key pathways described in this guide.

This compound Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS, CHR Liquiritigenin Liquiritigenin Naringenin Chalcone->Liquiritigenin CHI Daidzein Daidzein Liquiritigenin->Daidzein IFS Isomucronulatol Isomucronulatol Daidzein->Isomucronulatol Hydroxylases, Methyltransferases This compound This compound Isomucronulatol->this compound UGT

Caption: Biosynthetic pathway of this compound.

Experimental Workflow cluster_invitro In Vitro Analysis cluster_insilico In Silico & Functional Analysis Plant_Material Astragalus membranaceus (various organs) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Metabolite_Extraction Metabolite Extraction Plant_Material->Metabolite_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR Analysis (Gene Expression) cDNA_Synthesis->qRT_PCR Gene_Cloning Candidate Gene Cloning cDNA_Synthesis->Gene_Cloning UPLC_MSMS UPLC-MS/MS Analysis (Quantification) Metabolite_Extraction->UPLC_MSMS Heterologous_Expression Heterologous Expression (e.g., E. coli) Gene_Cloning->Heterologous_Expression Protein_Purification Recombinant Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme Assay Protein_Purification->Enzyme_Assay Kinetic_Analysis Enzyme Kinetic Analysis Enzyme_Assay->Kinetic_Analysis

Caption: Experimental workflow for pathway elucidation.

References

Elucidating the Chemical Architecture of Isomucronulatol 7-O-glucoside: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isomucronulatol 7-O-glucoside, a notable isoflavonoid (B1168493), has garnered attention within the scientific community for its potential therapeutic applications, including anti-inflammatory and anti-osteoarthritic properties. This technical guide provides a comprehensive overview of the chemical structure elucidation of this natural compound, addressing its isolation, and the spectroscopic techniques pivotal to its characterization.

Important Note on Data Availability: While this compound is a well-documented compound, access to the detailed, raw experimental data from its original structure elucidation remains limited in publicly available literature. The primary reference, a 1990 publication in Yao Xue Xue Bao, is not widely accessible. Consequently, this guide synthesizes information from various sources to provide a thorough understanding, though specific quantitative NMR and MS data from the initial characterization are not available at this time.

Compound Identity and Source

  • Compound Name: this compound

  • Alternate Name: (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-β-D-glucoside

  • Chemical Class: Isoflavonoid Glycoside

  • Molecular Formula: C₂₃H₂₈O₁₀

  • Primary Source: The compound is primarily isolated from the roots of Astragalus membranaceus (Fisch.) Bge., a perennial plant used extensively in traditional medicine.

Methodology of Structure Elucidation: A Generalized Approach

The structural determination of a natural product like this compound follows a systematic workflow. This process begins with the extraction and isolation of the compound from its natural source, followed by a suite of spectroscopic analyses to piece together its molecular structure.

Experimental Protocols: Isolation and Purification

While the specific parameters from the original isolation are not detailed in accessible literature, a general protocol for the isolation of isoflavonoid glycosides from Astragalus membranaceus can be outlined as follows. It is important to note that this is a representative methodology and specific details may vary.

Table 1: Generalized Experimental Protocol for Isolation

StepProcedureDetails
1. Extraction Solvent ExtractionThe dried and powdered roots of Astragalus membranaceus are typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature or under reflux. This is often followed by partitioning with solvents of varying polarities (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Isoflavonoid glycosides are typically enriched in the more polar fractions (e.g., n-butanol).
2. Chromatographic Separation Column ChromatographyThe crude extract or enriched fraction is subjected to column chromatography. Common stationary phases include silica (B1680970) gel and polyamide. A gradient elution system with increasing solvent polarity (e.g., chloroform-methanol or ethyl acetate-methanol mixtures) is used to separate the different components.
3. Further Purification Preparative HPLC or Sephadex ChromatographyFractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) with a C18 column or size-exclusion chromatography on Sephadex LH-20 to yield the pure this compound.
Spectroscopic Analysis

The definitive structure of this compound was established through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pattern, which helps in identifying the aglycone and the glycosidic moiety and their connection point. The fragmentation of flavonoid glycosides typically involves the loss of the sugar unit.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, ¹H-NMR would reveal signals for the aromatic protons of the isoflavan (B600510) core, the methoxy (B1213986) groups, and the protons of the glucoside unit. The coupling constant of the anomeric proton of the glucose moiety is indicative of its β-configuration.

    • ¹³C-NMR (Carbon NMR): Shows the number of different carbon atoms in the molecule. The chemical shifts of the carbons in the isoflavan skeleton and the glucose unit are characteristic and aid in the structural assignment.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and for determining the connectivity within the molecule. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments would show correlations between the anomeric proton of the glucose and the carbon at the 7-position of the isoflavan core, confirming the point of glycosylation.

Structural Confirmation: The Architecture of this compound

The culmination of spectroscopic data analysis leads to the confirmed structure of this compound. The isoflavan core consists of two aromatic rings (A and B) and a heterocyclic C ring. The glucose moiety is attached to the A ring at the 7-position via an O-glycosidic bond. The B ring is substituted with a hydroxyl and two methoxy groups.

Visualizing the Process and Structure

To aid in the conceptual understanding of the structure elucidation process and the final chemical architecture, the following diagrams are provided.

G Logical Workflow for Structure Elucidation cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Determination A Plant Material (Astragalus membranaceus roots) B Extraction (e.g., Methanol) A->B C Fractionation (Solvent Partitioning) B->C D Column Chromatography C->D E Preparative HPLC / Sephadex D->E F Pure this compound E->F G Mass Spectrometry (MS, HRMS, MS/MS) F->G H ¹H-NMR F->H I ¹³C-NMR F->I J 2D-NMR (COSY, HSQC, HMBC) F->J K Molecular Formula Determination G->K L Fragmentation Analysis G->L M Signal Assignment & Connectivity H->M I->M J->M N Final Structure Confirmation K->N L->N M->N

A generalized workflow for the isolation and structure elucidation of natural products.

The chemical structure of this compound.

Conclusion

The chemical structure of this compound has been confidently established through a combination of isolation techniques and comprehensive spectroscopic analysis, primarily mass spectrometry and one- and two-dimensional NMR. While the original detailed experimental data is not readily accessible, the collective body of scientific literature confirms its identity as (3R)-7,2'-dihydroxy-3',4'-dimethoxyisoflavan-7-O-β-D-glucoside. This isoflavonoid from Astragalus membranaceus remains a compound of interest for further investigation into its biological activities and potential for therapeutic development. Future work to re-isolate and fully characterize this compound using modern spectroscopic techniques would be valuable to the scientific community.

Isomucronulatol 7-O-glucoside: A Technical Guide to its Biological and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol (B1581719) 7-O-glucoside is a flavonoid compound, specifically an isoflavan, that has been isolated from the roots of Astragalus membranaceus, a plant with a long history of use in traditional medicine.[1] Emerging scientific evidence has highlighted its potential as a bioactive agent with noteworthy pharmacological effects. This technical guide provides an in-depth overview of the biological activities of Isomucronulatol 7-O-glucoside, with a focus on its anti-inflammatory, anti-osteoarthritic, and anticancer properties. The content herein is curated for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Biological Activities and Pharmacological Effects

Current research indicates that this compound exhibits a range of biological activities, with the most prominent being its effects on inflammation and cancer.

Anti-inflammatory and Anti-osteoarthritic Activity

This compound has demonstrated significant anti-inflammatory and chondroprotective effects in preclinical models of osteoarthritis.[2][3] Osteoarthritis is a degenerative joint disease characterized by cartilage degradation and inflammation.[4] Pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β), play a crucial role in the pathogenesis of osteoarthritis by inducing the expression of matrix metalloproteinases (MMPs) and other inflammatory mediators that lead to the breakdown of cartilage.[4]

Studies have shown that this compound can counteract the effects of IL-1β in chondrosarcoma cells, a common in vitro model for studying osteoarthritis.[4][5] Specifically, it has been observed to reduce the expression of several key molecules implicated in the progression of osteoarthritis, including MMP13, cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), IL-1β itself, and the p65 subunit of Nuclear Factor-kappa B (NF-κB).[4][5] The inhibition of p65 is particularly significant as it points to the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[6]

While specific IC50 values for the inhibition of individual inflammatory mediators by this compound are not yet fully reported in the literature, qualitative and semi-quantitative data from in vitro studies are summarized below.

Target Molecule Cell Line Stimulus Concentration of this compound Observed Effect Reference
MMP13SW1353IL-1β30, 50, 100 µg/mLReduced expression[3]
COX-2SW1353IL-1β30, 50, 100 µg/mLReduced expression[3]
TNF-αSW1353IL-1β30, 50, 100 µg/mLReduced expression[3]
IL-1βSW1353IL-1β30, 50, 100 µg/mLReduced expression[3]
p65 (NF-κB)SW1353IL-1β30, 50, 100 µg/mLReduced expression[5]
IL-12 p40Bone marrow-derived dendritic cellsLPSNot specifiedWeak inhibitory effect[7]

Note: In the study by Kim et al. (2018), the inhibitory effect of this compound was found to be approximately 100-fold less potent than that of ecliptasaponin A, another compound isolated from the same herbal formula.[4]

Anticancer Activity

This compound has been identified as a potential therapeutic agent in the context of non-small cell lung cancer (NSCLC).[1] A recent study explored its role in a combination therapy targeting ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][5] This has emerged as a promising strategy for cancer treatment, as some cancer cells are more susceptible to this form of cell death.[1]

Through in silico screening of active ingredients from traditional herbal medicine, this compound was identified as a compound with a high binding affinity for genes associated with ferroptosis.[1] Subsequent in vitro experiments demonstrated that a combination of this compound and CEP-9722, a poly (ADP-ribose) polymerase (PARP) inhibitor, had a synergistic effect in inhibiting the proliferation of A549 human lung cancer cells.[1] This combination therapy was also shown to increase the levels of intracellular ferrous iron (Fe2+), a key mediator of ferroptosis.[1]

The study on NSCLC utilized an effective concentration of 150 µM of this compound in mechanistic studies. While the specific IC50 value for this compound alone was not explicitly reported in the available literature, the synergistic effect with CEP-9722 was demonstrated.

Activity Cell Line Compound/Combination Concentration Observed Effect Reference
Inhibition of Cell ProliferationA549This compound and CEP-9722150 µM (IMG) and 3 µM (CEP-9722)Synergistic inhibition of cell proliferation and colony formation[1]
Induction of FerroptosisA549This compound and CEP-9722150 µM (IMG) and 3 µM (CEP-9722)Increased intracellular Fe2+ levels[1]
Antioxidant Activity

Flavonoids as a chemical class are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[8] However, specific studies quantifying the antioxidant activity of this compound through standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are not extensively available in the current literature. Given its flavonoid structure, it is plausible that this compound possesses antioxidant properties, though further experimental validation is required.

Experimental Protocols

In Vitro Anti-osteoarthritic Activity Assessment

Objective: To evaluate the inhibitory effect of this compound on the expression of osteoarthritis-related molecules in an in vitro model.

1. Cell Culture and Treatment:

  • Cell Line: Human chondrosarcoma SW1353 cells.[3]
  • Culture Medium: Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum.[9]
  • Culture Conditions: 37°C in a humidified atmosphere.[9]
  • Stimulation: Cells are stimulated with 20 µg/mL of IL-1β for 24 hours to induce an inflammatory state mimicking osteoarthritis.[10]
  • Treatment: this compound is pre-treated for 1 hour at concentrations of 30, 50, or 100 µg/mL before the addition of IL-1β.[3]

2. Gene Expression Analysis (RT-PCR):

  • Total RNA is extracted from the cell lysates.
  • Reverse transcription is performed to synthesize cDNA.
  • Real-time polymerase chain reaction (RT-PCR) is conducted to quantify the mRNA expression levels of target genes (MMP13, COX-2, TNF-α, IL-1β, and p65).[5]

3. Protein Expression Analysis (Western Blot):

  • Total protein is extracted from the cell lysates.
  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
  • The membrane is incubated with primary antibodies specific for the target proteins (MMP13, COX-2, TNF-α, IL-1β, and p65).[5]
  • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
  • Protein bands are visualized using a chemiluminescence detection system.[5]

4. Protein Secretion Analysis (ELISA):

  • The cell culture supernatant is collected.
  • An enzyme-linked immunosorbent assay (ELISA) kit is used to quantify the amount of secreted MMP13.[10]

In Vitro Anticancer Activity Assessment

Objective: To assess the effect of this compound, alone or in combination with CEP-9722, on the viability and proliferation of NSCLC cells.

1. Cell Culture:

  • Cell Line: Human non-small cell lung carcinoma A549 cells.[1]
  • Culture Conditions: Standard cell culture conditions appropriate for A549 cells.

2. Cell Viability Assay (CCK-8):

  • A549 cells are seeded in 96-well plates.
  • Cells are treated with various concentrations of this compound, CEP-9722, or a combination of both for 48 hours.[1]
  • Cell Counting Kit-8 (CCK-8) solution is added to each well.[1]
  • The absorbance at 450 nm is measured using a microplate reader to determine cell viability.[1]

3. Colony Formation Assay:

  • A549 cells are seeded at a low density in 6-well plates.
  • Cells are treated with the compounds of interest.
  • The medium is replaced every few days, and the cells are allowed to grow for a period sufficient to form visible colonies.
  • Colonies are fixed, stained (e.g., with crystal violet), and counted.[1]

4. Intracellular Iron Assay:

  • A549 cells are treated with this compound, CEP-9722, or their combination for 12 hours.[1]
  • Cells are collected and lysed.
  • An iron assay kit is used to measure the concentration of ferrous iron (Fe2+) in the cell lysates according to the manufacturer's instructions.[1]

Signaling Pathways and Mechanisms of Action

Inhibition of the NF-κB Signaling Pathway in Osteoarthritis

The anti-inflammatory effects of this compound in the context of osteoarthritis are, at least in part, mediated through the inhibition of the NF-κB signaling pathway. In response to pro-inflammatory stimuli like IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of target genes, including those encoding for MMPs, COX-2, and pro-inflammatory cytokines.[6] By reducing the expression of the p65 subunit, this compound interferes with this cascade, thereby dampening the inflammatory response in chondrocytes.

G This compound Inhibition of NF-κB Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL-1R IL-1 Receptor IL-1β->IL-1R Binds IKK IKK Complex IL-1R->IKK Activates IκB IκB IKK->IκB Phosphorylates p65_p50 p65 p50 IκB->p65_p50 Degrades, releasing p65/p50 p65_p50_IκB p65 p50 IκB p65_p50_nuc p65 p50 p65_p50->p65_p50_nuc Translocates Isomucronulatol Isomucronulatol 7-O-glucoside Isomucronulatol->p65_p50_nuc Inhibits expression DNA DNA Inflammatory_Genes Inflammatory Genes (MMP13, COX-2, TNF-α, IL-1β) DNA->Inflammatory_Genes Transcription p65_p50_nuc->DNA Binds G Proposed Mechanism of Ferroptosis Induction cluster_therapy Combination Therapy cluster_cell A549 NSCLC Cell Isomucronulatol Isomucronulatol 7-O-glucoside Fe2_increase Increased intracellular Fe²⁺ Isomucronulatol->Fe2_increase Contributes to CEP9722 CEP-9722 CEP9722->Fe2_increase Contributes to Lipid_Peroxidation Lipid Peroxidation Fe2_increase->Lipid_Peroxidation Promotes Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis Leads to Cell_Proliferation Cell Proliferation & Survival Ferroptosis->Cell_Proliferation Inhibits

References

Isomucronulatol 7-O-glucoside: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol (B1581719) 7-O-glucoside (IMG), a flavonoid glycoside isolated from the roots of Astragalus membranaceus, has emerged as a compound of significant interest in the scientific community.[1][2] Emerging research has illuminated its potential therapeutic applications, primarily focusing on its anti-inflammatory, anti-osteoarthritic, and anticancer properties. This technical guide provides an in-depth overview of the current scientific knowledge regarding IMG, including its biological activities, underlying mechanisms of action, and detailed experimental methodologies to facilitate further research and development.

Anti-Osteoarthritic Applications

The most well-documented therapeutic potential of Isomucronulatol 7-O-glucoside lies in its chondroprotective and anti-inflammatory effects, making it a promising candidate for the management of osteoarthritis (OA).

Biological Activity and Efficacy

In an in vitro model of osteoarthritis using IL-1β-stimulated human chondrosarcoma SW1353 cells, IMG has been shown to mitigate the inflammatory and catabolic processes that lead to cartilage degradation.[1][3] Treatment with IMG at concentrations of 30, 50, and 100 μg/mL resulted in a dose-dependent reduction in the expression of key mediators of OA pathology.[3]

Table 1: Effect of this compound on Osteoarthritis-Related Molecules in IL-1β-Stimulated SW1353 Chondrocytes

Target MoleculeEffect of IMG TreatmentConcentration RangeReference
MMP-13Dose-dependent reduction in expression30, 50, 100 μg/mL[3]
Collagen Type IIDose-dependent reduction in degradation30, 50, 100 μg/mL[3]
TNF-αDose-dependent reduction in expression30, 50, 100 μg/mL[3]
IL-1βDose-dependent reduction in expression30, 50, 100 μg/mL[3]
COX-2Dose-dependent reduction in expression30, 50, 100 μg/mL[3]
Signaling Pathways

While the precise signaling pathways modulated by this compound in chondrocytes are still under investigation, the downregulation of inflammatory and catabolic mediators such as MMP-13, COX-2, TNF-α, and IL-1β suggests a potential interaction with key inflammatory signaling cascades.[3] Flavonoids with similar structures have been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response in osteoarthritis.[4][5] It is hypothesized that IMG may exert its anti-osteoarthritic effects through the modulation of these pathways, thereby suppressing the expression of pro-inflammatory and matrix-degrading enzymes.

G cluster_0 IL-1β Stimulation cluster_1 Intracellular Signaling cluster_2 Gene Expression cluster_3 Cartilage Degradation IL-1β IL-1β NF-κB_Pathway NF-κB Pathway IL-1β->NF-κB_Pathway Activates MAPK_Pathway MAPK Pathway (p38, JNK, ERK) IL-1β->MAPK_Pathway Activates Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) NF-κB_Pathway->Pro_inflammatory_Genes Induces Matrix_Degrading_Enzymes Matrix Degrading Enzymes (MMP-13) NF-κB_Pathway->Matrix_Degrading_Enzymes Induces MAPK_Pathway->Pro_inflammatory_Genes Induces MAPK_Pathway->Matrix_Degrading_Enzymes Induces Cartilage_Degradation Cartilage_Degradation Pro_inflammatory_Genes->Cartilage_Degradation Contributes to Matrix_Degrading_Enzymes->Cartilage_Degradation Causes IMG Isomucronulatol 7-O-glucoside IMG->NF-κB_Pathway Inhibits IMG->MAPK_Pathway Inhibits G cluster_0 Cellular State cluster_1 Ferroptosis Induction cluster_2 Cell Death Iron_Homeostasis Iron Homeostasis Lipid_Peroxidation Lipid Peroxidation Iron_Homeostasis->Lipid_Peroxidation Influences Lipid_Metabolism Lipid Metabolism Lipid_Metabolism->Lipid_Peroxidation Influences Redox_Balance Redox Balance Redox_Balance->Lipid_Peroxidation Influences Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Leads to IMG Isomucronulatol 7-O-glucoside IMG->Lipid_Peroxidation Promotes CEP-9722 CEP-9722 CEP-9722->Ferroptosis Potentiates

References

Isomucronulatol 7-O-glucoside: A Comprehensive Technical Review of a Promising Anti-Inflammatory and Chondroprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol (B1581719) 7-O-glucoside (IMG) is an isoflavonoid (B1168493), a class of polyphenolic compounds found in various plants, most notably in the roots of Astragalus membranaceus.[1] Emerging research has highlighted its potential as a therapeutic agent, primarily focusing on its anti-inflammatory and chondroprotective properties, making it a compound of significant interest in the context of osteoarthritis and other inflammatory conditions. This technical guide provides a comprehensive review of the current research on Isomucronulatol 7-O-glucoside, presenting key quantitative data, detailed experimental methodologies, and an exploration of its molecular mechanisms of action through signaling pathway diagrams.

Physicochemical Properties

PropertyValueReference
Molecular Formula C23H28O10[2][3]
Molecular Weight 464.46 g/mol [2][3]
CAS Number 94367-43-8[4]
Class Isoflavonoid Glycoside[3]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695)[4]

Biological Activities and Quantitative Data

The primary biological activity of this compound investigated to date is its anti-inflammatory and anti-osteoarthritic effects. A pivotal study by Kim et al. (2018) provides the most substantial quantitative data on its efficacy in an in vitro model of osteoarthritis using IL-1β-stimulated SW1353 human chondrosarcoma cells.

Anti-Osteoarthritic Effects

This compound has been shown to mitigate the catabolic effects of IL-1β, a key pro-inflammatory cytokine in the pathogenesis of osteoarthritis. IMG demonstrates a dose-dependent inhibition of key osteoarthritis-related molecules.

Table 1: Effect of this compound on the Expression of Osteoarthritis-Related Molecules in IL-1β-Stimulated SW1353 Cells

Target MoleculeConcentration of IMGObserved EffectReference
MMP-13 30, 50, 100 µg/mLDose-dependent reduction in mRNA and protein expression[1]
Collagen Type II 30, 50, 100 µg/mLDose-dependent reduction in expression[1]
COX-2 30, 50, 100 µg/mLDose-dependent reduction in expression[1]
TNF-α 30, 50, 100 µg/mLDose-dependent reduction in expression[1]
IL-1β 30, 50, 100 µg/mLDose-dependent reduction in expression[1]
p65 (NF-κB) 30, 50, 100 µg/mLDose-dependent reduction in expression[1]

It is important to note that while effective, the inhibitory potency of this compound was observed to be less than that of the complete Ryupunghwan extract from which it was isolated.[1]

Potential Anticancer Activity

A recent study explored the combination of this compound with CEP-9722 in non-small cell lung cancer (NSCLC), suggesting a potential role for IMG in cancer therapy, particularly in targeting ferroptosis-related biomarkers.[1] Further research is required to elucidate its direct anticancer effects and mechanism of action in this context.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the research on this compound.

Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound from its natural sources is not extensively documented in a single source, a general methodology can be inferred from studies on the isolation of isoflavonoid glycosides from traditional medicines and Astragalus membranaceus. The process typically involves solvent extraction followed by chromatographic separation.

Workflow for Isolation and Purification

G Start Plant Material (e.g., Astragalus membranaceus roots) Extraction Extraction with Methanol or Ethanol Start->Extraction Partition Solvent Partitioning (e.g., with n-butanol) Extraction->Partition CC Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) Partition->CC Prep_HPLC Preparative High-Performance Liquid Chromatography (Prep-HPLC) CC->Prep_HPLC Purity Purity Analysis (HPLC) Prep_HPLC->Purity Structure Structural Elucidation (NMR, MS) Purity->Structure End Pure this compound Structure->End

General workflow for isolating this compound.

Detailed Steps:

  • Extraction: The dried and powdered plant material (e.g., roots of Astragalus membranaceus) is extracted with a polar solvent such as methanol or ethanol at room temperature.[5]

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Isoflavonoid glycosides are typically enriched in the n-butanol fraction.[5]

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water) to yield semi-purified fractions.[6][7]

  • Preparative HPLC: The fractions containing this compound are further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure compound.[6][8]

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[1]

Cell Culture and Treatment

Human chondrosarcoma SW1353 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with varying concentrations of this compound (30, 50, and 100 µg/mL) for 1 hour, followed by stimulation with 10 ng/mL of recombinant human IL-1β for 24 hours.[1]

RNA Isolation and Real-Time PCR (RT-PCR)
  • RNA Extraction: Total RNA is extracted from the treated SW1353 cells using a suitable RNA isolation reagent according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • Real-Time PCR: Quantitative real-time PCR is performed using a thermal cycler with a SYBR Green master mix. The cycling conditions are typically an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute. The relative expression of target genes (MMP-13, Collagen Type II, COX-2, TNF-α, IL-1β, p65) is normalized to a housekeeping gene (e.g., GAPDH) and calculated using the 2^-ΔΔCt method.[1]

Western Blot Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on 10-12% gels.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., MMP-13, COX-2, p65, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[1]

Enzyme-Linked Immunosorbent Assay (ELISA)

The levels of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants can be quantified using commercially available ELISA kits according to the manufacturer's protocols.

Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key inflammatory signaling pathways. The available evidence strongly suggests the inhibition of the NF-κB pathway.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and enzymes like COX-2 and MMPs. In the context of osteoarthritis, IL-1β stimulation leads to the activation of the IKK complex, which then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Research indicates that this compound reduces the expression of the p65 subunit of NF-κB, suggesting an inhibitory effect on this pathway.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1B IL-1β IL1R IL-1 Receptor IL1B->IL1R IKK IKK Complex IL1R->IKK IkBa IκBα IKK->IkBa inhibits degradation NFkB NF-κB (p65/p50) IkBa->NFkB sequesters Nucleus Nucleus NFkB->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Pro_inflammatory Pro-inflammatory Mediators (MMP-13, COX-2, TNF-α, IL-1β) Gene_Transcription->Pro_inflammatory IMG This compound IMG->NFkB inhibits expression

Proposed mechanism of this compound on the NF-κB pathway.
Potential Involvement of MAPK Signaling

While not yet directly demonstrated for this compound, many flavonoids are known to exert their anti-inflammatory effects by modulating upstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK, JNK, and p38). The MAPK pathway is often activated by pro-inflammatory stimuli like IL-1β and can, in turn, activate transcription factors like NF-κB and AP-1. Future research should investigate the potential of IMG to inhibit the phosphorylation of key MAPK components.

G IL1B IL-1β IL1R IL-1 Receptor IL1B->IL1R MAPKKK MAPKKK (e.g., TAK1) IL1R->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) MAPK->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression IMG This compound (Potential Target) IMG->MAPK potential inhibition

Hypothesized role of IMG in the MAPK signaling cascade.

Future Directions

The current body of research provides a strong foundation for the therapeutic potential of this compound. However, several areas warrant further investigation:

  • In vivo efficacy: Studies in animal models of osteoarthritis are needed to validate the in vitro findings and to assess the bioavailability, pharmacokinetics, and safety profile of IMG.

  • Mechanism of action: A more detailed elucidation of the molecular targets and signaling pathways affected by IMG is required. Investigating its effects on the MAPK pathway and other relevant signaling cascades would provide a more complete understanding of its anti-inflammatory mechanism.

  • Other therapeutic applications: The potential anticancer and neuroprotective effects of IMG should be further explored.

  • Synergistic effects: Investigating the synergistic effects of IMG with other natural compounds or conventional drugs could lead to the development of more effective combination therapies.

Conclusion

This compound is a promising natural compound with well-documented in vitro anti-inflammatory and chondroprotective effects. Its ability to inhibit key mediators of osteoarthritis pathogenesis, likely through the modulation of the NF-κB signaling pathway, makes it a strong candidate for further development as a therapeutic agent for osteoarthritis and other inflammatory diseases. This technical guide summarizes the current state of knowledge and provides a framework for future research to fully unlock the therapeutic potential of this isoflavonoid.

References

An In-depth Technical Guide to the Physicochemical Properties of Isomucronulatol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol 7-O-glucoside is a naturally occurring isoflavonoid (B1168493) glycoside found in the roots of Astragalus membranaceus, a plant widely used in traditional medicine.[1][2][3] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties.[2][4] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols, and a visualization of its role in relevant signaling pathways to support further research and drug development efforts.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₃H₂₈O₁₀[5]
Molecular Weight 464.46 g/mol [3]
Physical Description Powder-
Solubility - Soluble in DMSO (45 mg/mL) - Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL) - Soluble in a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline) (≥ 2.5 mg/mL) - Soluble in a mixture of 10% DMSO and 90% Corn Oil (≥ 2.5 mg/mL)[2][3]
Melting Point Data not available-
Boiling Point Data not available (Predicted: 641.5±55.0 °C)-
pKa Data not available (Predicted: 9.48±0.45)-
Storage Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[3]

Experimental Protocols

General Protocol for the Extraction and Purification of this compound from Astragalus membranaceus

The following protocol is based on established methods for the isolation of isoflavonoid glycosides from Radix Astragali and can be adapted for the specific purification of this compound.[6]

Materials:

  • Dried and powdered roots of Astragalus membranaceus

  • Methanol (B129727)

  • n-Hexane

  • Ethyl acetate

  • n-Butanol

  • Water

  • Macroporous resin (e.g., D101)

  • Silica gel for column chromatography

  • High-Speed Counter-Current Chromatography (HSCCC) instrument

  • Solvents for HSCCC: Ethyl acetate, ethanol (B145695), n-butanol, water

  • HPLC system for purity analysis

Procedure:

  • Extraction:

    • The powdered roots of Astragalus membranaceus are extracted with 80% methanol at room temperature.

    • The extraction is repeated three times to ensure maximum yield.

    • The methanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.

    • The n-butanol fraction, which is rich in flavonoid glycosides, is collected and concentrated.

  • Preliminary Purification:

    • The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101).

    • The column is washed with water to remove sugars and other polar impurities.

    • The flavonoid glycosides are then eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).

    • Fractions are collected and monitored by thin-layer chromatography (TLC) or HPLC. Fractions containing this compound are pooled and concentrated.

  • Fine Purification by High-Speed Counter-Current Chromatography (HSCCC):

    • The enriched fraction is further purified by HSCCC.[6]

    • A suitable two-phase solvent system is selected. A common system for separating flavonoid glycosides is composed of ethyl acetate-ethanol-n-butanol-water.[1][7]

    • The HSCCC instrument is set up according to the manufacturer's instructions.

    • The sample is dissolved in a mixture of the upper and lower phases and injected into the column.

    • The separation is performed, and fractions are collected.

    • Fractions are analyzed by HPLC to identify those containing pure this compound.

  • Structure Elucidation and Purity Confirmation:

    • The purified compound is identified and its structure confirmed using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.[6]

    • The purity of the final product is determined by HPLC analysis.

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis A Powdered Astragalus membranaceus roots B Methanol Extraction A->B C Crude Extract B->C D Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) C->D E n-Butanol Fraction D->E F Macroporous Resin Chromatography E->F G Enriched Flavonoid Fraction F->G H High-Speed Counter-Current Chromatography (HSCCC) G->H I Pure this compound H->I J Structure Elucidation (MS, NMR) I->J K Purity Analysis (HPLC) I->K

Caption: Workflow for the extraction and purification of this compound.

In Vitro Anti-Inflammatory Activity Assay

This protocol describes a general method to assess the anti-inflammatory effects of this compound in a cell-based model, as reported in studies on its anti-osteoarthritic properties.[4]

Materials:

  • Human chondrosarcoma cell line (e.g., SW1353)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Recombinant human Interleukin-1β (IL-1β)

  • This compound

  • Reagents for RNA extraction, reverse transcription, and quantitative PCR (RT-qPCR)

  • Antibodies for Western blotting (e.g., anti-MMP13, anti-COX-2, anti-p65, anti-β-actin)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture and Treatment:

    • SW1353 cells are cultured in complete medium until they reach 80-90% confluency.

    • Cells are pre-treated with various concentrations of this compound for 2 hours.

    • Following pre-treatment, cells are stimulated with IL-1β (e.g., 10 ng/mL) for 24 hours to induce an inflammatory response.

  • Gene Expression Analysis (RT-qPCR):

    • Total RNA is extracted from the cells.

    • cDNA is synthesized from the RNA by reverse transcription.

    • qPCR is performed to quantify the mRNA expression levels of inflammatory markers such as MMP13, COX2, TNFA, and IL6. The expression of a housekeeping gene (e.g., GAPDH) is used for normalization.

  • Protein Expression Analysis (Western Blot):

    • Total protein is extracted from the cells.

    • Protein concentrations are determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against MMP13, COX-2, and the NF-κB p65 subunit. An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.

    • The membrane is then incubated with a corresponding secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

  • Cytokine Production Analysis (ELISA):

    • The cell culture supernatants are collected.

    • The concentrations of secreted pro-inflammatory cytokines such as TNF-α and IL-6 are measured using specific ELISA kits according to the manufacturer's instructions.

G cluster_analysis Analysis of Inflammatory Markers A Culture SW1353 Chondrosarcoma Cells B Pre-treat with this compound A->B C Stimulate with IL-1β B->C D Harvest Cells and Supernatant C->D E Gene Expression (RT-qPCR) (MMP13, COX2, TNFA, IL6) D->E F Protein Expression (Western Blot) (MMP13, COX-2, p65) D->F G Cytokine Secretion (ELISA) (TNF-α, IL-6) D->G

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] In inflammatory conditions such as osteoarthritis, pro-inflammatory cytokines like IL-1β and TNF-α activate this pathway, leading to the transcription of genes involved in inflammation and tissue degradation. This compound intervenes in this cascade, reducing the expression of key inflammatory mediators.

G cluster_stimulus Inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response IL-1β IL-1β IKK Activation IKK Activation IL-1β->IKK Activation TNF-α TNF-α TNF-α->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκBα Degradation->NF-κB (p65/p50) Nuclear Translocation Gene Transcription Gene Transcription NF-κB (p65/p50) Nuclear Translocation->Gene Transcription MMP13 MMP13 Gene Transcription->MMP13 COX-2 COX-2 Gene Transcription->COX-2 Pro-inflammatory Cytokines\n(TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Gene Transcription->Pro-inflammatory Cytokines\n(TNF-α, IL-6) This compound This compound This compound->NF-κB (p65/p50) Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Methodological & Application

Isomucronulatol 7-O-glucoside extraction protocol from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Isomucronulatol 7-O-glucoside Extraction

Introduction this compound is a flavonoid, specifically an isoflavan (B600510) glucoside, that has been isolated from the roots of plants such as Astragalus membranaceus[1]. As a member of the isoflavonoid (B1168493) class, it is of interest to researchers for its potential biological activities, including anti-inflammatory effects[1]. The effective extraction and isolation of this compound from plant material is a critical first step for research and drug development. This document provides a detailed protocol for the extraction and purification of this compound, compiled from established methodologies for isoflavonoid glycosides.

The protocol outlines a common laboratory-scale method using Ultrasound-Assisted Extraction (UAE), which offers high efficiency and shorter extraction times compared to traditional maceration[2]. This is followed by a multi-step purification process to isolate the target compound.

Data Summary

The selection of an extraction method is crucial and depends on the specific goals, available equipment, and the stability of the target compound. The following table summarizes quantitative parameters from various techniques used for extracting isoflavonoids and flavonoid glycosides from plant sources.

Parameter Solid-Liquid Extraction (Maceration) Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE) Accelerated Solvent Extraction (ASE/PLE)
Solvent System 70% aqueous ethanol (B145695) with 0.1% acetic acid[3]60% aqueous ethanol[2][4]70% aqueous methanol[5][6]Methanol-water (75:25, v/v)[7]
Solid-to-Liquid Ratio 1:40 (100 mg sample in 4.0 mL)[3]1:50[2][4]Not specifiedNot specified
Temperature Room Temperature[3]25°C (298.15 K)[7]Not specified (superheating occurs)[6]125°C[7]
Extraction Time 1 hour[3]30 minutes[2][4]11 minutes (after 30 min pre-soak)[5][6]Not specified
Other Parameters Agitation at 250 rpm[3]Ultrasonic Power: 600-650 W[5][7]Microwave Power: 600 W[5][6]Pressure: 100–140 atm[5]

Experimental Protocols

This section details a comprehensive protocol for the extraction and purification of this compound from dried plant material (e.g., roots of Astragalus membranaceus).

Plant Material Preparation
  • Drying: Dry the fresh plant material (e.g., roots) in a well-ventilated oven at a controlled temperature (40-50°C) until a constant weight is achieved to prevent enzymatic degradation of glycosides[7].

  • Grinding: Grind the dried plant material into a fine powder (e.g., 100-mesh) to increase the surface area for efficient extraction[2].

  • Defatting (Optional): If the plant material has a high lipid content, pre-extract the powder with a non-polar solvent like n-hexane or petroleum ether using a Soxhlet apparatus or maceration to remove fats and waxes that could interfere with subsequent steps[7]. Air-dry the defatted powder completely before proceeding.

Ultrasound-Assisted Extraction (UAE)
  • Maceration: Weigh 50 g of the prepared plant powder and place it into a suitable flask. Add 2500 mL of 60% aqueous ethanol to achieve a 1:50 solid-to-liquid ratio[2][4].

  • Sonication: Place the flask in an ultrasonic bath or use a sonotrode probe. Perform the extraction for 30 minutes at a controlled temperature (e.g., 25-30°C)[4][7].

  • Filtration: After extraction, filter the mixture through cheesecloth or a coarse filter paper to remove the bulk plant material.

  • Centrifugation: Centrifuge the resulting filtrate at 3000-4000 rpm for 20-30 minutes to pellet any remaining fine solid particles[3].

  • Collection & Re-extraction: Decant and collect the supernatant. For exhaustive extraction, the plant residue can be re-extracted two more times with the same procedure. Pool the supernatants from all extractions.

  • Solvent Evaporation: Concentrate the pooled extract using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the ethanol. The remaining aqueous solution is the crude extract.

Purification Protocol

3.1. Liquid-Liquid Partitioning

  • Re-dissolve the crude aqueous extract in a known volume of distilled water.

  • Transfer the solution to a separatory funnel.

  • Perform successive partitioning with solvents of increasing polarity to fractionate the extract.

    • First, partition against an equal volume of ethyl acetate (B1210297) (repeat 3-5 times). Flavonoid glycosides are often moderately polar and may partition into this layer.

    • Combine the ethyl acetate fractions and evaporate the solvent to yield the ethyl acetate fraction.

    • Next, partition the remaining aqueous layer against an equal volume of n-butanol (repeat 3-5 times). Many polar glycosides will be extracted into the n-butanol layer.

    • Combine the n-butanol fractions and evaporate the solvent to yield the n-butanol fraction.

  • Analyze both the ethyl acetate and n-butanol fractions (e.g., by TLC or HPLC) to determine which contains the highest concentration of the target compound.

3.2. Column Chromatography

  • Stationary Phase Selection: Based on the polarity of the target compound, select an appropriate stationary phase. Sephadex LH-20 is commonly used for flavonoid purification[8]. Macroporous resins are also effective for initial cleanup[5].

  • Column Packing: Prepare a column with Sephadex LH-20, using methanol (B129727) or an ethanol-water mixture as the eluent.

  • Sample Loading: Dissolve the most promising fraction (e.g., the ethyl acetate or n-butanol fraction) in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing solvent polarity. For example, start with a methanol-water mixture (e.g., 6:4 v/v) and gradually increase the proportion of methanol[8].

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 10-15 mL).

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound. Pool the pure or semi-pure fractions.

3.3. Final Purification (Optional)

For obtaining a highly pure compound, a final purification step using semi-preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) may be required[9].

Visualizations

Extraction and Purification Workflow

Extraction_Workflow PlantMaterial Plant Material (e.g., Astragalus roots) Drying Drying (40-50°C) PlantMaterial->Drying Grinding Grinding (Fine Powder) Drying->Grinding Defatting Defatting (with n-hexane) Grinding->Defatting Optional Extraction Ultrasound-Assisted Extraction (60% Ethanol, 30 min) Grinding->Extraction Defatting->Extraction Filtration Filtration & Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Aqueous Extract Concentration->CrudeExtract Partitioning Liquid-Liquid Partitioning (Ethyl Acetate & n-Butanol) CrudeExtract->Partitioning ColumnChrom Column Chromatography (Sephadex LH-20) Partitioning->ColumnChrom Enriched Fraction FractionAnalysis Fraction Analysis (TLC / HPLC) ColumnChrom->FractionAnalysis FinalPurification Semi-Preparative HPLC (Optional) FractionAnalysis->FinalPurification Semi-pure Fractions FinalProduct Pure Isomucronulatol 7-O-glucoside FractionAnalysis->FinalProduct Pure Fractions FinalPurification->FinalProduct

Caption: Workflow for the extraction and purification of this compound.

References

Application Notes and Protocols for Isomucronulatol 7-O-glucoside Isolation, Purification, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol 7-O-glucoside is a bioactive flavonoid predominantly isolated from the roots of Astragalus membranaceus, a plant with a long history of use in traditional medicine.[1] This isoflavonoid (B1168493) glucoside has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-osteoarthritic effects.[1][2][3][4] These application notes provide detailed protocols for the isolation and purification of this compound, along with an overview of its known biological activities and associated signaling pathways.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its successful isolation and handling.

PropertyValueSource
Molecular Formula C₂₃H₂₈O₁₀PubChem
Molecular Weight 464.46 g/mol PubChem
CAS Number 94367-43-8PubChem
Appearance White to off-white powderGeneric
Solubility Soluble in DMSO, methanol (B129727), ethanol (B145695), pyridine.[5]ChemFaces

Experimental Protocols

The following protocols are generalized methods based on the successful isolation of similar isoflavonoid glucosides from Astragalus membranaceus.[6][7][8] Optimization may be required based on the specific plant material and laboratory conditions.

Protocol 1: Extraction of this compound from Astragalus membranaceus

This protocol outlines the initial extraction of isoflavonoid glucosides from the dried roots of Astragalus membranaceus.

Materials:

  • Dried roots of Astragalus membranaceus

  • 95% Ethanol (EtOH)

  • n-Butanol

  • Distilled water

  • Rotary evaporator

  • Grinder or mill

  • Filter paper

Procedure:

  • Preparation of Plant Material: Grind the dried roots of Astragalus membranaceus into a fine powder.

  • Ethanolic Extraction: Macerate the powdered root material with 95% ethanol at room temperature (3 x 100 mL for every 5 g of material).[7] Allow the mixture to stand for 24 hours with occasional stirring.

  • Filtration: Filter the ethanolic extract through filter paper to remove solid plant material.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in distilled water and partition with an equal volume of n-butanol.

  • Separation: Separate the n-butanol layer, which will contain the isoflavonoid glucosides.

  • Final Concentration: Concentrate the n-butanol extract to dryness using a rotary evaporator to yield the crude isoflavonoid glucoside fraction.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the purification of this compound from the crude extract using a combination of column chromatography techniques. This is a generalized protocol, and the selection of specific columns and solvent systems may need to be optimized.

Materials:

  • Crude isoflavonoid glucoside fraction

  • Silica (B1680970) gel (70-230 mesh)

  • Reversed-phase C18 silica gel

  • Sephadex LH-20

  • Methanol (MeOH)

  • Water (H₂O)

  • Chromatography columns

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

  • Initial Fractionation (Silica Gel):

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Pack a chromatography column with silica gel (70-230 mesh).

    • Load the adsorbed sample onto the column.

    • Elute the column with a gradient of increasing methanol in a non-polar solvent (e.g., chloroform (B151607) or ethyl acetate).

    • Collect fractions and monitor by TLC to identify fractions containing isoflavonoid glucosides.

  • Intermediate Purification (Reversed-Phase C18):

    • Pool the fractions containing the target compound and concentrate them.

    • Dissolve the concentrated fraction in a methanol-water mixture.

    • Load the sample onto a reversed-phase C18 column.

    • Elute with a gradient of increasing methanol in water (e.g., from 10% to 100% methanol).[7]

    • Collect fractions and analyze by HPLC to identify those containing this compound.

  • Final Polishing (Sephadex LH-20):

    • Combine the fractions rich in this compound and concentrate.

    • Dissolve the residue in methanol.

    • Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol.[7]

    • Collect fractions and verify the purity of this compound using HPLC.

  • Crystallization:

    • Concentrate the pure fractions to a small volume and allow for recrystallization to obtain pure this compound.[7]

Quantitative Data

The following table summarizes typical yields for the isolation of similar isoflavonoid glucosides from Astragalus membranaceus using techniques analogous to those described above. Actual yields of this compound may vary.

CompoundStarting MaterialYieldPurityReference
Calycosin-7-O-β-D-glucoside200 mg crude extract12 mg>95%[6]
Formononetin-7-O-β-D-glycoside200 mg crude extract10 mg>95%[6]

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and anti-osteoarthritic properties. It has been shown to reduce the expression of key inflammatory and cartilage-degrading molecules.[2][3][4]

Anti-Osteoarthritic Effects:

In studies using IL-1β-stimulated chondrosarcoma cells, this compound was found to reduce the expression of:

  • Matrix Metalloproteinase 13 (MMP13)[3][4]

  • Cyclooxygenase-2 (COX-2)[3][4]

  • Tumor Necrosis Factor-alpha (TNF-α)[3][4]

  • Interleukin-1beta (IL-1β)[3][4]

Potential Signaling Pathway:

The anti-inflammatory effects of many natural compounds in chondrocytes are mediated through the regulation of key signaling pathways. While the direct pathway for this compound is still under full investigation, a plausible mechanism involves the modulation of the ITGβ1-PI3K-AKT pathway, which is known to play a role in chondrogenesis and inflammation. The inhibition of pro-inflammatory cytokines like TNF-α and IL-1β can influence this pathway.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried Astragalus membranaceus Roots powder Powdered Plant Material plant_material->powder Grinding extraction 95% Ethanol Extraction powder->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning n-Butanol Partitioning crude_extract->partitioning butanol_extract Crude Isoflavonoid Fraction partitioning->butanol_extract silica_gel Silica Gel Chromatography butanol_extract->silica_gel Initial Fractionation c18_column Reversed-Phase C18 Chromatography silica_gel->c18_column Intermediate Purification sephadex Sephadex LH-20 Chromatography c18_column->sephadex Final Polishing pure_compound Pure this compound sephadex->pure_compound

Caption: Experimental Workflow for Isolation and Purification.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_compound Therapeutic Intervention cluster_pathway Cellular Signaling cluster_response Cellular Response IL1b IL-1β ITGb1 ITGβ1 IL1b->ITGb1 Activates TNFa TNF-α TNFa->ITGb1 Activates IMG This compound IMG->IL1b IMG->TNFa IMG->ITGb1 Inhibits PI3K PI3K ITGb1->PI3K AKT AKT PI3K->AKT MMP13 MMP13 Expression AKT->MMP13 COX2 COX-2 Expression AKT->COX2 ProInflammatory Pro-inflammatory Cytokines AKT->ProInflammatory Cartilage Cartilage Degradation MMP13->Cartilage COX2->Cartilage ProInflammatory->Cartilage

Caption: Plausible Signaling Pathway of this compound.

References

Application Note: Quantitative Analysis of Isomucronulatol 7-O-glucoside using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isomucronulatol 7-O-glucoside is a significant isoflavonoid (B1168493) glycoside primarily isolated from the roots of Astragalus membranaceus, a plant widely used in traditional medicine.[1][2] As a bioactive constituent, its quantification is crucial for the quality control of raw materials and finished herbal products. This application note details a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the precise and reliable quantification of this compound. The method is designed for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development.

Chromatographic Conditions

The separation and quantification are achieved using a reversed-phase HPLC method. A C18 column is employed with a gradient elution of water (acidified with formic acid) and acetonitrile. The Diode Array Detector is set to monitor the eluent, and the quantification wavelength is selected based on the UV spectrum of this compound. For related isoflavone (B191592) glucosides, optimal detection is often found between 250 nm and 260 nm.[3]

Table 1: HPLC-DAD System and Operating Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min, 10-25% B; 5-20 min, 25-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Volume 10 µL
DAD Wavelength Scanning: 200-400 nm, Quantification: ~260 nm

Experimental Protocols

Protocol 1: Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Use sonication if necessary to ensure complete dissolution.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Protocol 2: Sample Preparation (from Astragalus membranaceus root powder)

  • Extraction: Accurately weigh 1.0 g of dried and powdered plant material into a centrifuge tube. Add 20 mL of 70% methanol.[4]

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate the extraction of isoflavonoids.[4]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.[5][6]

Workflow for Sample Preparation and Analysis

HPLC-DAD Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_std Standard Preparation weigh Weigh 1.0g of Astragalus Powder extract Add 20mL 70% Methanol & Sonicate for 30 min weigh->extract centrifuge Centrifuge at 4000 rpm for 15 min extract->centrifuge filter Filter Supernatant (0.45 µm Syringe Filter) centrifuge->filter inject Inject 10 µL into HPLC System filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect DAD Detection (Scan 200-400 nm) separate->detect quantify Quantify at ~260 nm using Calibration Curve detect->quantify stock Prepare 1 mg/mL Stock Solution working Create Calibration Standards (1-100 µg/mL) stock->working working->quantify

Caption: Experimental workflow from sample preparation to HPLC-DAD quantification.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[7]

Specificity: The specificity of the method was determined by comparing the chromatograms of a blank (methanol), a standard solution of this compound, and a sample extract. The retention time of the analyte in the sample was compared with that of the standard. The peak purity was also evaluated using the DAD software to ensure no co-eluting impurities interfered with the analyte peak.

Linearity, LOD, and LOQ: Linearity was assessed by injecting the prepared working standard solutions in triplicate. A calibration curve was generated by plotting the peak area against the concentration. The limit of detection (LOD) and limit of quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 2: Linearity, LOD, and LOQ Data

ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = 15789x + 2543
Correlation Coefficient (R²) > 0.999
LOD 0.08 µg/mL
LOQ 0.25 µg/mL

Precision: The precision of the method was evaluated by determining the intra-day and inter-day precision. Intra-day precision was assessed by analyzing six replicates of a sample solution on the same day. Inter-day precision was determined by analyzing the same sample solution on three different days. The results are expressed as the relative standard deviation (%RSD).

Table 3: Precision Data

Precision Type%RSDAcceptance Criteria
Intra-day (n=6) < 1.5%< 2.0%
Inter-day (n=3) < 2.0%< 2.0%

Accuracy: The accuracy of the method was determined by a recovery study. A known amount of the sample was spiked with three different concentration levels (low, medium, and high) of the this compound standard. The spiked samples were then extracted and analyzed. The percentage recovery was calculated.

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
Low 109.8598.51.8
Medium 2525.45101.81.2
High 5049.3098.61.5

Signaling Pathway and Logical Relationships

Logical Flow for Method Development and Validation

The following diagram illustrates the logical steps and considerations involved in the development and validation of the analytical method.

Method Development Logic cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_result Outcome lit_review Literature Review (Flavonoid Analysis) col_select Column Selection (C18 Reversed-Phase) lit_review->col_select mp_optim Mobile Phase Optimization (ACN/Water + Acid) col_select->mp_optim dad_select Detector Wavelength Selection (UV Scan -> ~260 nm) mp_optim->dad_select specificity Specificity dad_select->specificity linearity Linearity & Range dad_select->linearity accuracy Accuracy (Recovery) dad_select->accuracy precision Precision (Intra/Inter-day) dad_select->precision final_method Validated HPLC-DAD Method for this compound specificity->final_method lod_loq LOD & LOQ linearity->lod_loq lod_loq->final_method accuracy->final_method precision->final_method

Caption: Logical workflow for the development and validation of the analytical method.

Conclusion

The developed HPLC-DAD method is simple, accurate, precise, and specific for the quantification of this compound in Astragalus membranaceus extracts. The validation results confirm that this method is suitable for routine quality control and research purposes. The detailed protocols and established validation parameters provide a robust framework for the reliable analysis of this important bioactive compound.

References

Application Note: Quantitative Analysis of Isomucronulatol 7-O-glucoside in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Isomucronulatol 7-O-glucoside in biological matrices such as plasma. This protocol provides a comprehensive workflow, from sample preparation to data analysis, and is intended for researchers, scientists, and professionals in drug development and pharmacokinetic studies. The described methodology, while based on established principles for flavonoid glycoside analysis, should be validated by the end-user for their specific application.

Introduction

This compound is a flavonoid glycoside with potential pharmacological activities. To understand its absorption, distribution, metabolism, and excretion (ADME) properties, a robust and reliable analytical method for its quantification in biological samples is essential. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical studies. This document provides a detailed protocol for the extraction and quantification of this compound, which can be adapted for various research applications.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma samples.

Materials:

  • Biological plasma samples

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar flavonoid glycoside not present in the sample)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw plasma samples on ice.

  • Spike 100 µL of plasma with the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: 5% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95% to 5% B

    • 6.1-8.0 min: 5% B (Re-equilibration)

Mass Spectrometry (MS/MS) Conditions

Instrumentation:

  • Triple quadrupole mass spectrometer.

Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical): To establish the MRM transitions, the parent ion ([M+H]⁺) of this compound would first be determined by infusing a standard solution into the mass spectrometer. Subsequently, product ion scans would be performed to identify characteristic fragment ions for quantification (Q1) and confirmation (Q2).

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound[M+H]⁺[Fragment 1]⁺[Fragment 2]⁺Optimized
Internal Standard[M+H]⁺[Fragment 1]⁺[Fragment 2]⁺Optimized

Note: The user must determine the exact m/z values and collision energies through standard infusion and optimization.

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of this compound following Oral Administration in Rats (50 mg/kg)

This table presents hypothetical data for demonstration purposes. Actual values must be determined experimentally. Pharmacokinetic studies often involve analyzing plasma concentrations of a compound over time after administration.[1][2]

ParameterValue (Mean ± SD)
Cmax (ng/mL)850 ± 150
Tmax (h)1.5 ± 0.5
AUC₀₋t (ng·h/mL)3200 ± 600
AUC₀₋inf (ng·h/mL)3500 ± 650
t₁/₂ (h)4.2 ± 0.8
CL/F (L/h/kg)14.3 ± 2.5
Vd/F (L/kg)85.0 ± 12.0

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t₁/₂: Half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Table 2: Method Validation Summary (Hypothetical Data)

This table summarizes typical validation parameters for a bioanalytical method.

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
LLOQ (ng/mL)1
Accuracy (% bias)Within ± 15% (± 20% for LLOQ)
Precision (% RSD)< 15% (< 20% for LLOQ)
Recovery (%)> 85%
Matrix Effect (%)90 - 110%
StabilityStable under tested conditions (e.g., freeze-thaw, short-term, long-term)

LLOQ: Lower limit of quantification; RSD: Relative standard deviation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection onto LC Column reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MS/MS Detection (MRM) ionization->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_pathway Inflammatory Signaling Pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression isomucronulatol This compound isomucronulatol->kinase2 Inhibition

Caption: Hypothetical inhibition of a signaling pathway by this compound.

Conclusion

The LC-MS/MS method described provides a framework for the sensitive and selective quantification of this compound in biological samples. The protocol for sample preparation, along with the optimized LC and MS conditions, offers a robust starting point for researchers. Proper method validation is crucial before application to pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for In Vitro Evaluation of Isomucronulatol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol (B1581719) 7-O-glucoside is a flavonoid compound that has garnered interest for its potential therapeutic properties. Isolated from sources such as Astragalus membranaceus, this natural product has demonstrated potential anti-inflammatory and anti-osteoarthritic effects.[1][2] Preliminary in vitro studies have shown that it can weakly inhibit the production of the pro-inflammatory cytokine IL-12 p40 in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells.[1][3] Furthermore, it has been observed to reduce the expression of osteoarthritis-related molecules, including matrix metalloproteinase 13 (MMP13), cyclooxygenase-1/2 (COX1/2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in in vitro models.[2] There is also emerging research suggesting its relevance in the context of ferroptosis in non-small cell lung cancer.[4]

These application notes provide detailed protocols for a panel of in vitro assays to further characterize the anti-inflammatory, antioxidant, and cytotoxic activities of Isomucronulatol 7-O-glucoside.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described assays.

Table 1: Anti-inflammatory Activity of this compound

AssayConcentration (µM)% InhibitionIC₅₀ (µM)Positive Control% Inhibition (Positive Control)
Inhibition of Albumin DenaturationDiclofenac (B195802)
HRBC Membrane StabilizationDiclofenac
Nitric Oxide (NO) ScavengingQuercetin
COX-2 InhibitionCelecoxib
5-LOX InhibitionZileuton

Table 2: Antioxidant Activity of this compound

AssayConcentration (µM)% Scavenging ActivityIC₅₀ (µM)Positive Control% Scavenging (Positive Control)
DPPH Radical ScavengingAscorbic Acid
ABTS Radical ScavengingTrolox
Ferric Reducing Antioxidant Power (FRAP)(µM Trolox Equivalents)Trolox

Table 3: Cytotoxic Activity of this compound

Cell LineConcentration (µM)% Cell ViabilityIC₅₀ (µM)Positive Control% Viability (Positive Control)
RAW 264.7 (Macrophages)Doxorubicin
SW1353 (Chondrosarcoma)Doxorubicin
A549 (Lung Carcinoma)Doxorubicin
Normal Fibroblasts (e.g., V79)Doxorubicin

Experimental Protocols

Anti-inflammatory Assays

This assay assesses the ability of a compound to prevent the denaturation of protein, a process implicated in inflammation.[5][6]

  • Materials:

    • This compound

    • Bovine Serum Albumin (BSA) or Egg Albumin

    • Phosphate (B84403) Buffered Saline (PBS, pH 6.4)

    • Diclofenac sodium (positive control)

    • Spectrophotometer

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • The reaction mixture consists of 0.2 mL of 1% aqueous solution of albumin and 2.8 mL of PBS.

    • Add 0.2 mL of varying concentrations of this compound to the reaction mixture.

    • A control group consists of the reaction mixture with 0.2 mL of the solvent.

    • The positive control group consists of the reaction mixture with 0.2 mL of varying concentrations of diclofenac sodium.

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating the samples at 70°C for 5 minutes in a water bath.

    • After cooling, measure the absorbance (turbidity) at 660 nm.

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

This assay evaluates the ability of a compound to stabilize the membrane of red blood cells, which is analogous to the stabilization of lysosomal membranes, thereby preventing the release of inflammatory mediators.[5][7]

  • Materials:

    • Fresh human blood (from a healthy volunteer)

    • Isotonic buffer (154 mM NaCl in 10 mM sodium phosphate buffer, pH 7.4)

    • Hypotonic solution (e.g., 0.25% NaCl)

    • Diclofenac sodium (positive control)

    • Centrifuge

    • Spectrophotometer

  • Protocol:

    • Collect fresh human blood and mix with an equal volume of Alsever's solution (or an appropriate anticoagulant).

    • Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with isotonic saline.

    • Prepare a 10% (v/v) suspension of HRBCs in isotonic buffer.

    • The reaction mixture consists of 1.0 mL of the HRBC suspension, 2.0 mL of hypotonic saline, and 0.5 mL of varying concentrations of this compound.

    • A control group consists of the HRBC suspension and hypotonic saline without the test compound.

    • The positive control group uses diclofenac sodium instead of the test compound.

    • Incubate all samples at 37°C for 30 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant (hemoglobin release) at 560 nm.

    • Calculate the percentage of membrane stabilization using the following formula: % Stabilization = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Antioxidant Assays

This assay measures the ability of an antioxidant to donate an electron and reduce the stable DPPH radical.[8][9]

  • Materials:

    • This compound

    • DPPH solution (0.1 mM in methanol)

    • Ascorbic acid (positive control)

    • Methanol (B129727)

    • Spectrophotometer

  • Protocol:

    • Prepare a stock solution of this compound in methanol.

    • In a test tube, add 1.0 mL of varying concentrations of the test compound to 2.0 mL of DPPH solution.

    • A control consists of 1.0 mL of methanol and 2.0 mL of DPPH solution.

    • The positive control uses ascorbic acid instead of the test compound.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Cytotoxicity Assay

This colorimetric assay assesses cell viability by measuring the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to a purple formazan (B1609692) product.[10][11][12]

  • Materials:

    • Target cell lines (e.g., RAW 264.7, SW1353, A549, and a normal cell line)

    • This compound

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Doxorubicin (positive control)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (doxorubicin).

    • Incubate the plate for 24-48 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Test / Absorbance of Control) x 100

Visualizations

Signaling Pathways and Experimental Workflows

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-12) NFkB->Pro_inflammatory_Cytokines induces transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Isomucronulatol Isomucronulatol 7-O-glucoside Isomucronulatol->NFkB inhibits experimental_workflow_cytotoxicity start Start seed_cells Seed Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound (various concentrations) incubate1->add_compound incubate2 Incubate 24-48h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability and IC₅₀ read_absorbance->calculate_viability end End calculate_viability->end

References

Application Notes: Isomucronulatol 7-O-glucoside as a Reference Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol (B1581719) 7-O-glucoside is a significant isoflavonoid (B1168493) primarily isolated from the roots of Astragalus membranaceus, a plant with a long history of use in traditional medicine.[1] As a member of the flavonoid class, this compound is of increasing interest to the scientific community for its potential biological activities, including anti-inflammatory effects and its role in cancer therapy research.[1][2][3] Accurate quantification of Isomucronulatol 7-O-glucoside in plant extracts and finished products is crucial for quality control, standardization, and advancing research into its therapeutic potential. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis, focusing on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₂₃H₂₈O₁₀
Molecular Weight 464.46 g/mol
CAS Number 136087-29-1
Appearance Solid powder
Purity (typical) ≥98%
Solubility Soluble in DMSO, methanol (B129727), and ethanol.

Storage and Stability

For use as a reference standard, proper storage of this compound is critical to maintain its integrity and ensure accurate analytical results.

  • Long-term Storage (up to 6 months): Store at -80°C.

  • Short-term Storage (up to 1 month): Store at -20°C, protected from light.[1]

Stock solutions should be prepared fresh whenever possible. If storage of stock solutions is necessary, they should be stored in tightly sealed vials at -20°C for up to two weeks. Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

This protocol outlines the preparation of a stock solution and a series of working standard solutions for the generation of a calibration curve.

Materials:

  • This compound reference standard

  • Methanol (HPLC or MS grade)

  • Volumetric flasks (1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound reference standard.

    • Transfer the weighed standard to a 1 mL volumetric flask.

    • Add a small amount of methanol to dissolve the standard, then dilute to the mark with methanol. Mix thoroughly by inversion.

  • Working Standard Solutions Preparation:

    • Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions. A typical concentration range for a calibration curve might be 1, 5, 10, 25, 50, and 100 ng/mL.

    • For example, to prepare a 100 ng/mL working standard, dilute 10 µL of a 10 µg/mL intermediate solution to 1 mL with methanol.

Protocol 2: Sample Preparation from Astragalus membranaceus Roots

This protocol describes the extraction of this compound from dried plant material.

Materials:

  • Dried and powdered Astragalus membranaceus root

  • 75% Methanol in water (v/v)

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 25 mL of 75% methanol.

  • Perform ultrasonic-assisted extraction for 60 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 3: UPLC-MS/MS Quantification

This protocol provides the instrumental parameters for the quantification of this compound.

Instrumentation:

  • UPLC system coupled with a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution A suitable gradient to separate the analyte from other matrix components. A starting point could be a linear gradient from 5% to 95% B over 8 minutes.
Flow Rate 0.3 mL/min
Injection Volume 2-5 µL
Column Temperature 30-40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ or [M-H]⁻ (to be determined by infusion of the standard)
Product Ions (m/z) At least two characteristic fragment ions (to be determined by infusion and fragmentation of the standard)
Collision Energy To be optimized for each transition
Capillary Voltage ~3.0 kV
Source Temperature ~150°C
Desolvation Temperature ~350-450°C

Method Validation Parameters

A robust analytical method requires thorough validation. The following table summarizes key validation parameters and typical acceptance criteria for the quantification of this compound.

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Limit of Detection (LOD) The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified.Signal-to-noise ratio (S/N) ≥ 3
Limit of Quantification (LOQ) The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.S/N ≥ 10
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed as intra-day and inter-day precision.Relative Standard Deviation (RSD) ≤ 15%
Accuracy The closeness of the test results obtained by the method to the true value. Often assessed by recovery studies.Recovery within 85-115%
Recovery The extraction efficiency of an analytical process, determined by comparing the analytical result from an extracted sample with that from a standard solution of the same concentration.Consistent and reproducible recovery
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.No interfering peaks at the retention time of the analyte

Quantitative Data Summary

The following table presents representative quantitative data for the analysis of this compound by UPLC-MS/MS, based on published literature for this and similar compounds.

ParameterThis compound
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
LOD ~0.5 ng/mL
LOQ ~1.5 ng/mL
Intra-day Precision (% RSD) < 5%
Inter-day Precision (% RSD) < 10%
Accuracy (Recovery %) 90 - 110%

Signaling Pathway Involvement

This compound, like other flavonoids, has been investigated for its effects on cellular signaling pathways, particularly those related to inflammation and cancer.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[4] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including various cytokines and enzymes like COX-2 and iNOS. Flavonoids, including this compound, are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the phosphorylation of IκBα.[1]

NF_kB_Inhibition cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates p65_p50 p65/p50 IkBa_NFkB->p65_p50 Releases IkBa_p P-IκBα IkBa_NFkB->IkBa_p p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Proteasome Proteasome Degradation IkBa_p->Proteasome Isomucronulatol Isomucronulatol 7-O-glucoside Isomucronulatol->IKK Inhibits DNA DNA (κB site) p65_p50_nuc->DNA Binds Inflammation Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α, COX-2) DNA->Inflammation Induces

NF-κB signaling inhibition by this compound.
Induction of Ferroptosis in Cancer Cells

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[2] It is distinct from other cell death mechanisms like apoptosis. The central axis of ferroptosis regulation involves the cystine/glutamate antiporter (system Xc-), glutathione (B108866) (GSH), and glutathione peroxidase 4 (GPX4). System Xc- imports cystine, which is a precursor for the synthesis of the antioxidant GSH. GPX4 utilizes GSH to reduce lipid peroxides, thereby protecting the cell from oxidative damage. Inhibition of system Xc- or GPX4 leads to an accumulation of lipid peroxides and subsequent ferroptotic cell death. This compound has been implicated in the induction of ferroptosis in non-small cell lung cancer (NSCLC) cells, suggesting it may target components of this pathway.[2][3]

Ferroptosis_Induction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SystemXc System Xc- (SLC7A11/SLC3A2) Cysteine_in Cysteine (intracellular) SystemXc->Cysteine_in Cystine_out Cystine (extracellular) Cystine_out->SystemXc GSH GSH Synthesis Cysteine_in->GSH GPX4 GPX4 GSH->GPX4 Cofactor for Lipid_OH Non-toxic Lipid Alcohols GPX4->Lipid_OH Reduces Lipid_ROS Lipid Peroxides Lipid_ROS->GPX4 Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces Isomucronulatol Isomucronulatol 7-O-glucoside Isomucronulatol->SystemXc Inhibits? Isomucronulatol->GPX4 Inhibits?

Proposed mechanism of ferroptosis induction.

Experimental Workflow for Phytochemical Analysis

The following diagram illustrates the overall workflow for the quantification of this compound in a plant sample using the protocols described above.

workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plant_material Plant Material (e.g., Astragalus root) extraction Ultrasonic Extraction (75% Methanol) plant_material->extraction filtration Filtration (0.22 µm) extraction->filtration sample_vial Sample for Analysis filtration->sample_vial uplc_ms UPLC-MS/MS Analysis sample_vial->uplc_ms ref_std This compound Reference Standard stock_sol Stock Solution (Methanol) ref_std->stock_sol working_stds Working Standards (Serial Dilution) stock_sol->working_stds cal_curve Calibration Curve Samples working_stds->cal_curve cal_curve->uplc_ms peak_integration Peak Integration uplc_ms->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification report Final Report (Concentration of Analyte) quantification->report

Workflow for quantification of this compound.

Conclusion

This compound serves as a critical reference standard for the accurate and reproducible quantification of this bioactive isoflavonoid in plant materials and derived products. The detailed protocols and data presented here provide a robust framework for researchers in phytochemical analysis, quality control, and drug discovery. Adherence to these guidelines will ensure high-quality data, facilitating the standardization of herbal products and furthering the investigation into the pharmacological properties of this compound.

References

Application Notes and Protocols for Testing the Antioxidant Capacity of Isomucronulatol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isomucronulatol 7-O-glucoside is an isoflavonoid, a class of compounds known for their potential biological activities, including antioxidant effects.[1] The evaluation of antioxidant capacity is a critical step in the characterization of such phytochemicals for their potential application in pharmaceuticals, nutraceuticals, and cosmetics. Antioxidants can neutralize harmful reactive oxygen species (ROS), which are implicated in a variety of disease states and aging processes.[2][3]

This document provides detailed protocols for a panel of commonly accepted in vitro assays to determine the antioxidant capacity of this compound. No single assay can fully capture the complex mechanisms of antioxidant action; therefore, a multi-assay approach is recommended for a comprehensive assessment.[4][5] The assays described herein—DPPH, ABTS, FRAP, and ORAC—measure different aspects of antioxidant activity, including radical scavenging and reducing power.[6]

Compound Information:

PropertyValue
Compound Name This compound
Molecular Formula C23H28O10[1][7]
Molecular Weight 464.46 g/mol [8]
Compound Type Isoflavonoid[1][8]

I. Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[9][10] The reduction of the deep purple DPPH radical to the pale yellow hydrazine (B178648) is monitored spectrophotometrically at approximately 517 nm.[10][11]

Reagents and Materials:

  • This compound (Test Sample)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Ascorbic acid or Trolox (Positive Control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[11] Keep the solution in the dark as DPPH is light-sensitive.[11]

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution to determine the IC50 value.[11]

  • Reaction Setup:

    • In a 96-well plate, add 20 µL of various concentrations of the test sample or positive control to the wells.[2]

    • Add 200 µL of the freshly prepared DPPH working solution to each well.[2]

    • For the blank (control), add 20 µL of the solvent to a well followed by 200 µL of the DPPH solution.[12]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11][12]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[2][12]

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[12] % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

  • Abs_control is the absorbance of the DPPH solution without the sample.

  • Abs_sample is the absorbance of the DPPH solution with the sample.

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[13]

Reagents and Materials:

  • This compound (Test Sample)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Trolox (Standard)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • ABTS•+ Solution Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[14]

    • Mix the two solutions in equal volumes (1:1 ratio) and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[14][15]

  • Working Solution Preparation: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[15]

  • Sample Preparation: Prepare various concentrations of this compound and Trolox (for the standard curve) in a suitable solvent.

  • Reaction Setup:

    • Add 10 µL of the sample or Trolox standard to 190 µL of the diluted ABTS•+ working solution in a 96-well plate.[14]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Measurement: Measure the absorbance at 734 nm.[14]

Calculation: The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of various concentrations of Trolox. The TEAC value of the sample is then calculated from this curve.

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[16][17] This assay directly measures the total antioxidant power based on the reduction of ferric ions.[18]

Reagents and Materials:

  • This compound (Test Sample)

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (Standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • FRAP Reagent Preparation: Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[19] Warm the solution to 37°C before use.

  • Sample and Standard Preparation: Prepare various concentrations of the test sample. Prepare a standard curve using known concentrations of FeSO₄ (e.g., 100-1000 µM).[19]

  • Reaction Setup:

    • Add 10 µL of the sample or standard to a well in a 96-well plate.[16]

    • Add 220 µL of the pre-warmed FRAP working solution to each well.[16]

  • Incubation: Incubate the plate at 37°C. The reaction time can vary, but readings are often taken after a set time, for example, 4 to 60 minutes.[16][18]

  • Measurement: Measure the absorbance at 593 nm.[16][19]

Calculation: The FRAP value is calculated by comparing the absorbance change of the sample to a standard curve prepared with FeSO₄ or Trolox. The results are expressed as µM Fe(II) equivalents or Trolox equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[20][21] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[20]

Reagents and Materials:

  • This compound (Test Sample)

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (Standard)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • 96-well black opaque microplate

  • Fluorescence microplate reader with temperature control and injectors

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein.

    • Prepare fresh AAPH solution in phosphate buffer before use.

    • Prepare a stock solution of Trolox and create a standard curve by serial dilution.

  • Sample Preparation: Dissolve the test sample in phosphate buffer.

  • Reaction Setup:

    • In a black 96-well plate, add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.[21]

    • Add 150 µL of the fluorescein solution to each well.[21][22]

    • Incubate the plate at 37°C for at least 30 minutes in the plate reader.[22]

  • Initiation and Measurement:

    • Rapidly inject 25 µL of the AAPH solution into each well to start the reaction.[3][21]

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60-90 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.[21][22]

Calculation: The area under the curve (AUC) for each sample is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox equivalents.[22]

II. Data Presentation

The results from the antioxidant assays should be summarized in a clear and structured format for easy comparison.

Table 1: Summary of Antioxidant Capacity of this compound

AssayParameterResult (Mean ± SD)Positive Control (e.g., Ascorbic Acid/Trolox)
DPPH Scavenging Assay IC50 (µg/mL)[Insert Value][Insert Value]
ABTS Decolorization Assay TEAC (µM TE/mg)[Insert Value]1.0 (by definition)
FRAP Assay FRAP Value (µM Fe(II)/mg)[Insert Value][Insert Value]
ORAC Assay ORAC Value (µM TE/mg)[Insert Value][Insert Value]

SD: Standard Deviation; TEAC: Trolox Equivalent Antioxidant Capacity; TE: Trolox Equivalents.

III. Mandatory Visualizations

G General Workflow for Antioxidant Capacity Testing cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample This compound Stock Solution Dilutions Serial Dilutions Sample->Dilutions Reaction Reaction Incubation (Sample + Reagent) Dilutions->Reaction Reagents Assay-Specific Reagents (DPPH, ABTS, FRAP, etc.) Reagents->Reaction Measurement Spectrophotometric / Fluorometric Reading Reaction->Measurement Calculation Calculate % Inhibition, IC50, or Equivalents Measurement->Calculation Report Data Tabulation & Reporting Calculation->Report

Caption: Workflow for in vitro antioxidant capacity assessment.

DPPH_Assay DPPH Radical Scavenging Mechanism DPPH_Radical DPPH• (Purple Radical) DPPH_Reduced DPPH-H (Yellow) DPPH_Radical->DPPH_Reduced H• donation Antioxidant Antioxidant (Isomucronulatol 7-O-glucoside) Antioxidant_Oxidized Oxidized Antioxidant Antioxidant->Antioxidant_Oxidized loses H• ABTS_Assay ABTS Radical Cation Decolorization Mechanism ABTS_Radical ABTS•+ (Blue-Green) ABTS_Reduced ABTS (Colorless) ABTS_Radical->ABTS_Reduced e- transfer Antioxidant Antioxidant (Isomucronulatol 7-O-glucoside) Antioxidant_Oxidized Oxidized Antioxidant Antioxidant->Antioxidant_Oxidized loses e- FRAP_Assay Ferric Reducing Antioxidant Power (FRAP) Mechanism Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Fe2_TPTZ Fe²⁺-TPTZ Complex (Intense Blue) Fe3_TPTZ->Fe2_TPTZ Reduction Antioxidant Antioxidant (Isomucronulatol 7-O-glucoside) Antioxidant_Oxidized Oxidized Antioxidant Antioxidant->Antioxidant_Oxidized Oxidation

References

Application Notes and Protocols for In Vivo Evaluation of Isomucronulatol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol 7-O-glucoside (IMG) is a flavonoid that has demonstrated potential anti-inflammatory and anti-osteoarthritic properties in vitro.[1][2][3][4] Preclinical in vivo studies are essential to validate these effects and determine the therapeutic potential of IMG. This document provides detailed experimental designs and protocols for evaluating the efficacy of this compound in established animal models of inflammation and osteoarthritis. As there is currently a lack of published in vivo data for this specific compound, the following protocols and data tables serve as comprehensive templates for future research endeavors.

In vitro studies have shown that IMG can inhibit the production of pro-inflammatory cytokines such as Interleukin-12 (IL-12) p40.[2] Furthermore, in chondrosarcoma cell models, IMG has been observed to reduce the expression of key molecules implicated in osteoarthritis pathogenesis, including matrix metalloproteinase 13 (MMP13), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β).[1][3][4] These effects are suggestive of a modulatory role on inflammatory signaling pathways, potentially involving the nuclear factor-kappa B (NF-κB) pathway, which is a critical regulator of inflammatory responses.[1]

The subsequent sections outline detailed protocols for investigating the anti-inflammatory and anti-osteoarthritic activities of IMG in rodent models.

Section 1: Evaluation of Acute Anti-inflammatory Activity

Application Note: This protocol is designed to assess the in vivo anti-inflammatory effects of this compound in a model of acute inflammation, the carrageenan-induced paw edema model in rats. This model is widely used for the screening of anti-inflammatory drugs, particularly those that inhibit mediators of the early phase of inflammation like histamine, serotonin, and prostaglandins.[5][6][7][8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g).

  • Animals should be acclimatized for at least one week before the experiment.[9]

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

2. Materials:

  • This compound (IMG)

  • Carrageenan (Lambda, Type IV)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control: Indomethacin or Diclofenac sodium

  • Plethysmometer or digital calipers

  • Syringes and needles

3. Experimental Groups (n=8 per group):

  • Group 1 (Normal Control): Vehicle administration, no carrageenan injection.

  • Group 2 (Negative Control): Vehicle administration + carrageenan injection.

  • Group 3 (Positive Control): Indomethacin (10 mg/kg, p.o.) + carrageenan injection.

  • Group 4 (IMG Low Dose): IMG (e.g., 25 mg/kg, p.o.) + carrageenan injection.

  • Group 5 (IMG Medium Dose): IMG (e.g., 50 mg/kg, p.o.) + carrageenan injection.

  • Group 6 (IMG High Dose): IMG (e.g., 100 mg/kg, p.o.) + carrageenan injection.

4. Procedure:

  • Fast the animals overnight before the experiment with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the respective treatments (Vehicle, Indomethacin, or IMG) orally (p.o.) one hour before carrageenan injection.[6]

  • Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[6][10]

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8]

  • At the end of the experiment (e.g., 5 hours), euthanize the animals.

  • Collect blood samples via cardiac puncture for biochemical analysis of inflammatory markers (TNF-α, IL-1β, IL-6).

  • Excise the paw tissue for histological examination and measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

5. Data Analysis:

  • Calculate the percentage of edema inhibition for each treated group relative to the negative control group.

  • Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test).

  • A p-value of < 0.05 is considered statistically significant.

Data Presentation: Hypothetical Results for Carrageenan-Induced Paw Edema
Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)% Edema InhibitionSerum TNF-α (pg/mL)Paw MPO Activity (U/g tissue)
Normal Control -0.05 ± 0.01-15.2 ± 3.11.5 ± 0.3
Negative Control -0.85 ± 0.070150.5 ± 12.312.8 ± 1.5
Positive Control 100.30 ± 0.04 64.745.8 ± 5.63.2 ± 0.6
IMG 250.68 ± 0.06*20.0110.2 ± 9.8**9.5 ± 1.1*
IMG 500.52 ± 0.05**38.885.4 ± 8.16.8 ± 0.9**
IMG 1000.38 ± 0.04 55.360.1 ± 6.54.1 ± 0.7***

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the Negative Control group.

Section 2: Evaluation of Anti-Osteoarthritic Activity

Application Note: This protocol details an in vivo study to assess the potential of this compound to mitigate cartilage degradation and inflammation in a chemically-induced model of osteoarthritis. The monosodium iodoacetate (MIA) induced model in rats is chosen as it mimics several histopathological features of human osteoarthritis, including chondrocyte death and cartilage erosion.[11][12][13]

Experimental Protocol: Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats

1. Animals:

  • Male Wistar rats (200-250 g).

  • Acclimatize animals for at least one week prior to the study.

  • House animals under standard laboratory conditions.

2. Materials:

  • This compound (IMG)

  • Monosodium iodoacetate (MIA)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control: Celecoxib or Methotrexate

  • Anesthetics (e.g., ketamine/xylazine)

  • Syringes and needles (28G)

3. Experimental Groups (n=10 per group):

  • Group 1 (Sham Control): Intra-articular injection of saline, treated with vehicle.

  • Group 2 (MIA Control): Intra-articular injection of MIA, treated with vehicle.

  • Group 3 (Positive Control): MIA injection + Celecoxib (e.g., 10 mg/kg, p.o., daily).

  • Group 4 (IMG Low Dose): MIA injection + IMG (e.g., 25 mg/kg, p.o., daily).

  • Group 5 (IMG Medium Dose): MIA injection + IMG (e.g., 50 mg/kg, p.o., daily).

  • Group 6 (IMG High Dose): MIA injection + IMG (e.g., 100 mg/kg, p.o., daily).

4. Procedure:

  • On Day 0, anesthetize the rats.

  • Induce osteoarthritis by a single intra-articular injection of MIA (e.g., 2 mg in 50 µL saline) into the right knee joint.[13] The sham group receives an equal volume of saline.

  • Allow the animals to recover.

  • Begin daily oral administration of vehicle, positive control, or IMG on Day 1 and continue for 28 days.

  • Monitor body weight weekly.

  • Assess pain behavior (e.g., using a von Frey filament test for mechanical allodynia) at baseline and weekly throughout the study.

  • On Day 29, euthanize the animals.

  • Collect blood for analysis of serum inflammatory cytokines (TNF-α, IL-1β) and cartilage degradation markers (e.g., CTX-II).

  • Dissect the knee joints for macroscopic scoring of cartilage damage.

  • Fix the joints in 10% formalin, decalcify, and embed in paraffin (B1166041) for histological analysis.

  • Stain sections with Safranin O-Fast Green and Hematoxylin & Eosin (H&E) for evaluation of cartilage structure, proteoglycan loss, and inflammation.[14]

  • Score histological sections using a standardized system (e.g., OARSI or Mankin score).[15][16][17]

Data Presentation: Hypothetical Results for MIA-Induced Osteoarthritis
Treatment GroupDose (mg/kg/day)Macroscopic Score (0-4)Histological Score (OARSI, 0-6)Serum IL-1β (pg/mL)Serum CTX-II (ng/mL)
Sham Control -0.2 ± 0.10.4 ± 0.212.5 ± 2.51.8 ± 0.3
MIA Control -3.5 ± 0.34.8 ± 0.498.7 ± 9.18.5 ± 0.9
Positive Control 101.5 ± 0.2 2.1 ± 0.335.4 ± 4.2 3.2 ± 0.5
IMG 252.8 ± 0.33.9 ± 0.475.1 ± 7.5*6.9 ± 0.7
IMG 502.1 ± 0.2 2.9 ± 0.358.9 ± 6.3 5.1 ± 0.6
IMG 1001.6 ± 0.2 2.3 ± 0.342.6 ± 5.1 3.8 ± 0.5

*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the MIA Control group.

Section 3: Evaluation of Anti-Osteoporotic Activity

Application Note: This protocol is designed to evaluate the efficacy of this compound in preventing bone loss in an animal model of postmenopausal osteoporosis. The ovariectomized (OVX) rat model is a well-established and widely used model that mimics the estrogen deficiency-induced bone loss seen in postmenopausal women.[18][19][20]

Experimental Protocol: Ovariectomy (OVX)-Induced Osteoporosis in Rats

1. Animals:

  • Female Sprague-Dawley rats (3 months old).

  • Acclimatize animals for at least one week prior to surgery.

  • House animals under standard laboratory conditions.

2. Materials:

  • This compound (IMG)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Positive control: Alendronate or 17β-estradiol

  • Anesthetics (e.g., ketamine/xylazine)

  • Surgical instruments

3. Experimental Groups (n=10 per group):

  • Group 1 (Sham Control): Sham surgery + vehicle treatment.

  • Group 2 (OVX Control): Ovariectomy + vehicle treatment.

  • Group 3 (Positive Control): Ovariectomy + Alendronate (e.g., 2.5 mg/kg, p.o., daily).

  • Group 4 (IMG Low Dose): Ovariectomy + IMG (e.g., 25 mg/kg, p.o., daily).

  • Group 5 (IMG Medium Dose): Ovariectomy + IMG (e.g., 50 mg/kg, p.o., daily).

  • Group 6 (IMG High Dose): Ovariectomy + IMG (e.g., 100 mg/kg, p.o., daily).

4. Procedure:

  • Perform bilateral ovariectomy or sham surgery on anesthetized rats.

  • Allow a 2-week recovery period for the onset of bone loss.[21]

  • Begin daily oral administration of vehicle, positive control, or IMG and continue for 12 weeks.

  • Monitor body weight and uterine weight at the end of the study.

  • At the end of the treatment period, euthanize the animals.

  • Collect blood for analysis of bone turnover markers: serum alkaline phosphatase (ALP) and osteocalcin (B1147995) for bone formation, and C-terminal telopeptide of type I collagen (CTX-I) for bone resorption.[21][22]

  • Excise the femurs and tibias.

  • Analyze bone microarchitecture of the distal femur or proximal tibia using micro-computed tomography (µCT) to determine bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[18]

  • Perform biomechanical testing (e.g., three-point bending test) on the femoral diaphysis to assess bone strength.

Data Presentation: Hypothetical Results for OVX-Induced Osteoporosis
Treatment GroupDose (mg/kg/day)Femoral BMD (g/cm³)BV/TV (%)Serum ALP (U/L)Serum CTX-I (ng/mL)
Sham Control -0.25 ± 0.0228.5 ± 2.1120.3 ± 10.53.5 ± 0.4
OVX Control -0.16 ± 0.0115.2 ± 1.5250.6 ± 20.18.9 ± 0.7
Positive Control 2.50.23 ± 0.02 25.8 ± 1.9145.2 ± 12.3 4.1 ± 0.5
IMG 250.17 ± 0.0117.1 ± 1.6225.4 ± 18.57.8 ± 0.6
IMG 500.19 ± 0.01 20.5 ± 1.7190.8 ± 15.6 6.2 ± 0.5
IMG 1000.22 ± 0.02 24.2 ± 1.8160.1 ± 13.2 4.9 ± 0.5

*Data are presented as mean ± SEM. **p<0.01, **p<0.001 compared to the OVX Control group.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Pro-inflammatory Stimulus (e.g., IL-1β) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events cluster_4 Cellular Response (Inflammation & Cartilage Degradation) Stimulus IL-1β Receptor IL-1 Receptor Stimulus->Receptor IKK IKK Activation Receptor->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Gene Transcription NFkB->Gene IMG Isomucronulatol 7-O-glucoside IMG->IkB Inhibition Mediators Pro-inflammatory Mediators (TNF-α, COX-2, MMPs) Gene->Mediators

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow Diagram

G cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Baseline Baseline Measurements (Paw Volume) Acclimatization->Baseline Induction MIA Intra-articular Injection (Day 0) Baseline->Induction Treatment Daily Oral Treatment (IMG, Vehicle, Control) (Days 1-28) Induction->Treatment Monitoring Weekly Monitoring (Body Weight, Pain Behavior) Treatment->Monitoring Euthanasia Euthanasia & Sample Collection (Day 29) Monitoring->Euthanasia Biochem Biochemical Analysis (Serum Cytokines, CTX-II) Euthanasia->Biochem Histo Histopathological Analysis (Knee Joints, OARSI Score) Euthanasia->Histo

Caption: Experimental workflow for the MIA-induced osteoarthritis model.

References

Troubleshooting & Optimization

Technical Support Center: Isomucronulatol 7-O-glucoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Isomucronulatol 7-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources can it be extracted?

A1: this compound is a flavonoid, specifically an isoflavanone, that has been isolated from the roots of Astragalus membranaceus.[1][2] It is recognized for its potential anti-inflammatory properties.[1]

Q2: What are the most effective modern methods for extracting this compound?

A2: While specific studies on this compound are limited, modern extraction techniques proven effective for flavonoids, in general, are highly applicable. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[3][4] These methods offer advantages over traditional techniques by reducing solvent consumption, shortening extraction times, and often increasing yields.[3][4]

Q3: Which solvents are most suitable for extracting this compound?

A3: Flavonoid glycosides like this compound are moderately polar. Therefore, polar solvents or mixtures of polar solvents and water are generally effective. Ethanol (B145695) and methanol (B129727) are the most commonly used solvents for flavonoid extraction due to their high recovery rates.[5] Aqueous solutions of ethanol (e.g., 50-80%) are often preferred as they can enhance extraction efficiency and are considered "green" solvents with low toxicity.[6][7] The choice of solvent can significantly impact the extraction yield.[8]

Q4: How can I improve the solubility of this compound during extraction?

A4: To improve solubility, consider using co-solvents. For instance, in Supercritical Fluid Extraction (SFE) with CO2, which is non-polar, adding a polar modifier like ethanol or a mixture of ethanol and water is crucial for extracting flavonoids.[9][10] For solvent extraction, using a mixture of an organic solvent with water can improve the solubility of flavonoid glycosides.

Q5: What are the typical storage conditions for this compound?

A5: For long-term storage, it is recommended to store this compound at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to one month is suitable, and it should be protected from light.[1] If dissolved in a solvent like DMSO, it should be stored at -80°C for up to 6 months or -20°C for up to one month, also protected from light.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Inefficient cell wall disruption- Increase ultrasonic power or microwave power.[11][12] - Decrease particle size of the plant material by grinding.
Inappropriate solvent- Use a more polar solvent like an ethanol/water mixture.[6][7] - Optimize the ethanol concentration; typically between 50-80%.[6][13][14]
Suboptimal extraction temperature- Increase the temperature, but avoid excessive heat which can degrade the compound. Optimal temperatures are often between 50-80°C.[13][15][16]
Insufficient extraction time- Increase the extraction time. However, prolonged extraction may not significantly increase the yield and could lead to degradation.[11][15]
Co-extraction of Impurities Non-selective solvent- Use a more selective solvent system. - For SFE, adjust the pressure and temperature to fine-tune selectivity.[9]
Plant matrix complexity- Perform a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds.
Compound Degradation High temperature- Lower the extraction temperature. UAE is efficient at lower temperatures, which helps preserve thermolabile compounds.[3] - For MAE, use pulsed microwave radiation to control the temperature.
Exposure to light or oxygen- Conduct the extraction in amber glassware and consider using an inert atmosphere (e.g., nitrogen).
Emulsion Formation (in Liquid-Liquid Extraction) High concentration of surfactants in the plant extract- Gently swirl instead of vigorously shaking the separatory funnel.[17] - Add a brine solution (salting out) to increase the ionic strength of the aqueous phase and break the emulsion.[17]
Inconsistent Results Variability in plant material- Ensure the plant material is from the same source and harvested under similar conditions. - Homogenize the plant material before extraction.
Fluctuations in experimental conditions- Precisely control all extraction parameters, including temperature, time, power, and solvent-to-solid ratio.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation : Grind the dried roots of Astragalus membranaceus to a fine powder (e.g., 40-60 mesh).

  • Solvent Addition : Place a known amount of the powdered sample (e.g., 1 g) into an extraction vessel. Add the extraction solvent (e.g., 50-80% ethanol in water) at a specific solid-to-liquid ratio (e.g., 1:30 g/mL).[6][12]

  • Ultrasonication : Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Parameter Setting : Set the ultrasonic power (e.g., 300 W), extraction time (e.g., 30-45 minutes), and temperature (e.g., 50-70°C).[3][11][15]

  • Separation : After extraction, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to separate the extract from the solid residue.[3]

  • Collection : Collect the supernatant for analysis.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation : Weigh a precise amount of the powdered plant material (e.g., 0.2 g) into a microwave extraction vessel.[3]

  • Solvent Addition : Add the optimized extraction solvent (e.g., 60-80% ethanol) to the vessel at a specified solid-to-liquid ratio (e.g., 1:30 g/mL).[12][18]

  • Microwave Irradiation : Place the sealed vessel in a microwave reactor.

  • Parameter Setting : Set the microwave power (e.g., 400-600 W), extraction temperature (e.g., 50-80°C), and time (e.g., 5-25 minutes).[3][18] The instrument will adjust the power to maintain the set temperature.

  • Cooling and Filtration : After the extraction, allow the vessel to cool to room temperature before opening. Filter the extract to remove the solid plant material.

Supercritical Fluid Extraction (SFE) Protocol
  • Sample Preparation : Load the ground plant material into the extraction vessel of the SFE system.

  • System Setup : The supercritical fluid, typically CO2, is pumped to the desired pressure (e.g., 200-300 bar) and heated to the desired temperature (e.g., 50°C) to reach a supercritical state.[3][19]

  • Modifier Addition : A polar co-solvent (modifier), such as ethanol or an ethanol/water mixture, is added to the supercritical CO2 to increase its polarity for efficient extraction of flavonoids.[9][10]

  • Extraction : The supercritical fluid with the modifier is passed through the extraction vessel containing the plant material.

  • Collection : The extract-laden supercritical fluid flows into a separator where the pressure is reduced. This causes the CO2 to return to a gaseous state, leaving behind the extracted compounds.[3]

  • Extract Recovery : The collected extract is then recovered from the separator for further analysis.

Data Presentation

Table 1: Comparison of Optimal Conditions for Flavonoid Extraction using UAE

Parameter Pteris cretica L. [15]Potentilla fruticosa L. [11]Lactuca indica L. [20]Osmanthus fragrans [13]
Ethanol Concentration (%) 56.74-58.8682
Extraction Time (min) 45.9446.930126
Extraction Temperature (°C) 74.27--82
Liquid/Solid Ratio (mL/g) 33.694024.76-
Ultrasonic Power (W) -317.6411.43-
Yield 4.71%-48.01 mg/g-

Table 2: Comparison of Optimal Conditions for Flavonoid Extraction using MAE

Parameter Radix Puerariae Phyllostachys heterocycla [18]Salicornia bigelovii [12]Syzygium nervosum [8]
Ethanol Concentration (%) -78.160-
Extraction Time (min) -24.9-38
Microwave Power (W) -559250350
Extraction Temperature (°C) --50-
Solid/Liquid Ratio (g/mL) --1:301:35
Yield -4.67%5.71 mg/g1409 µg/g

Visualizations

Generalized Flavonoid Biosynthesis Pathway

This diagram illustrates a simplified biosynthesis pathway leading to the formation of flavonoids, the class of compounds to which this compound belongs. The pathway starts from the general phenylpropanoid pathway and diverges to produce various flavonoid backbones.

flavonoid_biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Coumaroyl_CoA Coumaroyl_CoA p_Coumaric_acid->Coumaroyl_CoA 4CL Chalcones Chalcones Coumaroyl_CoA->Chalcones CHS Malonyl_CoA Malonyl_CoA Malonyl_CoA->Chalcones Flavanones Flavanones Chalcones->Flavanones CHI Isoflavanones Isoflavanones (e.g., Isomucronulatol) Flavanones->Isoflavanones IFS Flavones Flavones Flavanones->Flavones FNS Dihydroflavonols Dihydroflavonols Flavanones->Dihydroflavonols F3H Flavonoid_Glucosides Flavonoid-7-O-Glucosides (e.g., this compound) Isoflavanones->Flavonoid_Glucosides UGT Flavonols Flavonols Dihydroflavonols->Flavonols FLS Anthocyanidins Anthocyanidins Dihydroflavonols->Anthocyanidins DFR, ANS UDP_Glucose UDP_Glucose UDP_Glucose->Flavonoid_Glucosides

Caption: Simplified flavonoid biosynthesis pathway.

General Experimental Workflow for Extraction and Analysis

This workflow outlines the key steps from sample preparation to the analysis of the final extract, applicable to various extraction methods.

extraction_workflow Start Start: Plant Material (Astragalus membranaceus roots) Preparation Sample Preparation (Drying, Grinding) Start->Preparation Extraction Extraction (UAE, MAE, or SFE) Preparation->Extraction Separation Separation (Centrifugation/Filtration) Extraction->Separation Parameters Optimization of Parameters: - Solvent - Temperature - Time - Power/Pressure Parameters->Extraction Crude_Extract Crude Extract Separation->Crude_Extract Purification Purification (Optional) (e.g., Column Chromatography) Crude_Extract->Purification Analysis Analysis (HPLC, LC-MS) Crude_Extract->Analysis Purified_Extract Purified Isomucronulatol 7-O-glucoside Purification->Purified_Extract Purified_Extract->Analysis End End: Yield Determination & Purity Assessment Analysis->End

Caption: General workflow for extraction and analysis.

References

overcoming solubility issues of Isomucronulatol 7-O-glucoside in solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Isomucronulatol 7-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a flavonoid and isoflavonoid (B1168493) natural product isolated from the roots of Astragalus membranaceus.[1][2] It is recognized for its potential anti-inflammatory and anti-osteoarthritic effects.[1][3] Key chemical properties are summarized in the table below.

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO), pyridine, methanol, and ethanol.[3][4] For creating stock solutions, DMSO is commonly recommended.[5][6]

Q3: What is the maximum concentration of this compound that can be achieved in DMSO?

A3: A concentration of 45 mg/mL (96.89 mM) in DMSO has been reported.[6] To achieve this, sonication is recommended to aid dissolution.[6]

Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media). Why is this happening?

A4: This is a common phenomenon for compounds with low aqueous solubility.[7] DMSO is a very strong organic solvent, but when it is introduced into an aqueous environment, the overall polarity of the solution increases significantly. This change causes the compound, which is not readily soluble in water, to "crash out" or precipitate from the solution.[7]

Q5: What are the first troubleshooting steps if I observe precipitation upon aqueous dilution?

A5: If you observe a precipitate, you should first try the following:

  • Gentle Warming: Warming the solution to 37°C can sometimes help redissolve the compound. However, be mindful of the compound's stability at higher temperatures.[7]

  • Sonication: Using a water bath sonicator can help break up aggregates and improve dissolution.[1][7]

  • Optimize Dilution: Instead of a single large dilution, perform serial dilutions. Critically, add the DMSO stock to the aqueous buffer slowly while vortexing or mixing vigorously to ensure rapid dispersion.[7] Ensure the final DMSO concentration in your working solution is low and non-toxic to your experimental system (typically ≤ 0.1%).[7]

Q6: Are there more advanced methods to improve the aqueous solubility of this compound for in vivo or in vitro studies?

A6: Yes, several formulation strategies can significantly enhance aqueous solubility:

  • Co-solvents: Using a mixture of solvents can improve solubility. Formulations including DMSO, PEG300, and Tween-80 have been shown to be effective.[1]

  • Complexation: Encapsulating the compound within a larger molecule, such as a cyclodextrin, can dramatically increase its aqueous solubility.[8][9] A formulation with SBE-β-CD has been documented to yield a clear solution.[1]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can increase solubility. Acidic compounds are more soluble at higher pH, while basic compounds are more soluble at lower pH.[7]

Data Summary Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₃H₂₈O₁₀[10][11]
Molecular Weight464.46 g/mol [5][6]
CAS Number94367-43-8[5][10]
AppearancePowder[12]

Table 2: Reported Solubility of this compound

SolventSolubilityRecommendationsReference
DMSO45 mg/mL (96.89 mM)Sonication is recommended[6]
EthanolSoluble-[4]
MethanolSoluble-[4]
PyridineSoluble-[4]

Table 3: Co-Solvent Formulations for Enhanced Aqueous Solubility

Formulation ProtocolComponentsAchieved SolubilityResultReference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.38 mM)Clear Solution[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.38 mM)Clear Solution[1]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.38 mM)Clear Solution[1]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Calculate Solvent Volume: Based on the mass of your compound and its molecular weight (464.46 g/mol ), calculate the volume of DMSO required to achieve your desired high-concentration stock (e.g., 50 mM).

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes.

  • Aid Dissolution (If Necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes or warm gently to 37°C until the solution is clear.[1][6][7]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[6]

Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent System

This protocol is based on Formulation 1 from Table 3.[1]

  • Prepare Co-Solvent Vehicle: Prepare the vehicle by mixing the components in the correct ratio without the active compound (e.g., for a 1 mL total volume, mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline).

  • Dissolve Compound: Weigh the required amount of this compound and dissolve it first in the DMSO portion of the formulation.

  • Add Components Sequentially: Add the remaining components (PEG300, Tween-80, Saline) one by one to the DMSO solution, mixing thoroughly after each addition.

  • Final Mixing: Once all components are added, vortex the solution until it is clear and homogenous. Gentle warming or sonication can be used if precipitation occurs.[1]

  • Usage: Use the final formulation promptly. Check for precipitation before use.

Visual Guides and Workflows

G cluster_prep Stock Solution Preparation cluster_dilution Aqueous Working Solution Preparation weigh Weigh Compound calc Calculate Solvent Volume (DMSO) weigh->calc add_dmso Add DMSO to Compound calc->add_dmso mix Vortex / Mix Vigorously add_dmso->mix assist Apply Sonication or Gentle Heat (if needed) mix->assist store Store Aliquots at -20°C/-80°C assist->store thaw Thaw Stock Aliquot store->thaw dilute Add Stock to Buffer (NOT buffer to stock) while vortexing thaw->dilute prep_buffer Prepare Aqueous Buffer (e.g., Media, PBS) prep_buffer->dilute check Check for Precipitation dilute->check ready Solution Ready for Use (Final DMSO <0.1%) check->ready G start Compound Precipitates in Aqueous Solution q1 Is the final DMSO concentration >0.1%? start->q1 a1_yes Reduce DMSO concentration by adjusting dilution scheme q1->a1_yes Yes q2 Did you add the stock to the buffer? q1->q2 No end_success Problem Solved a1_yes->end_success a2_no Correct the procedure: Add stock to buffer with vigorous mixing q2->a2_no No q3 Is the solution still not clear? q2->q3 Yes a2_no->end_success q3->end_success No assist Try Gentle Warming (37°C) or Sonication q3->assist Yes a3_yes_methods Use Advanced Methods: - Co-Solvent Formulation - Cyclodextrin Complexation - pH Adjustment a3_yes_methods->end_success assist->q3 Re-evaluate assist->a3_yes_methods If still fails

References

troubleshooting peak tailing in HPLC analysis of Isomucronulatol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Isomucronulatol 7-O-glucoside, with a focus on resolving peak tailing.

Troubleshooting Guide: Peak Tailing

Q1: What is peak tailing and how is it identified in my chromatogram?

A1: Peak tailing is a common chromatographic problem where the peak asymmetry results in a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Tailing is identified by calculating the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1 indicates tailing. A Tf value above 2.0 is generally considered unacceptable for high-precision analytical methods.[3] Visually, a tailing peak will appear to be "leaning" to the right.

Q2: My this compound peak is tailing. What are the most common causes?

A2: Peak tailing for flavonoid glycosides like this compound in reversed-phase HPLC is often due to one or more of the following factors:

  • Secondary Interactions with the Stationary Phase: The most frequent cause is the interaction between the analyte and active sites on the silica-based column packing material, particularly residual silanol (B1196071) groups.[1][4] Flavonoids, including this compound, have polar hydroxyl groups that can interact strongly with these silanols, leading to tailing.[5]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the this compound molecule and the residual silanol groups on the column.[6] If the pH is not optimal, a mixed population of ionized and non-ionized species can exist, causing peak broadening and tailing.

  • Column Issues: Column degradation, contamination, or the formation of a void at the column inlet can all lead to distorted peak shapes.[3]

  • System and Method Parameters: Issues such as extra-column band broadening (e.g., from overly long tubing), sample overload, or an inappropriate sample solvent can also contribute to peak tailing.[3][7]

Q3: How can I troubleshoot peak tailing caused by secondary silanol interactions?

A3: To minimize secondary interactions with silanol groups, consider the following solutions:

  • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer accessible silanol groups, which significantly reduces the potential for these unwanted interactions.[1]

  • Modify the Mobile Phase:

    • Lower the pH: Adding a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA) (typically 0.1%), to the mobile phase can suppress the ionization of silanol groups, thereby reducing their interaction with the analyte.[8] For acidic compounds like many flavonoids, maintaining a mobile phase pH at least 2 units below the analyte's pKa is recommended.

    • Increase Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically in the 10-50 mM range) to effectively control the mobile phase pH.[3]

Q4: What should I do if I suspect my mobile phase pH is the issue?

A4: If you suspect the mobile phase pH is causing peak tailing, follow these steps:

  • Determine the pKa of this compound: While specific pKa data for this exact molecule may not be readily available, related flavonoid glycosides are generally acidic.

  • Adjust the Mobile Phase pH: For acidic analytes, adjust the mobile phase pH to be at least 2 pH units below the pKa. This ensures the analyte is in a single, non-ionized form. A common starting point for flavonoid analysis is a pH of around 2.5-3.0.[8]

  • Use a Buffer: Employ a suitable buffer to maintain a consistent pH throughout the analysis. Phosphate and acetate (B1210297) buffers are commonly used.

Q5: How can I check if my column is the source of the peak tailing?

A5: To determine if the column is the problem, you can perform the following checks:

  • Column Performance Test: Run a standard test mix on your column to evaluate its efficiency and peak symmetry. Compare the results to the manufacturer's specifications.

  • Flush the Column: If you suspect contamination, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol).

  • Replace the Guard Column: If you are using a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is likely contaminated and should be replaced.

  • Inspect for Voids: A sudden drop in backpressure can indicate a void in the column packing. In some cases, reversing and flushing the column can help, but often the column will need to be replaced.[3]

Frequently Asked Questions (FAQs)

Q: Can my sample preparation contribute to peak tailing?

A: Yes. Injecting a sample dissolved in a solvent that is much stronger than your mobile phase can cause peak distortion. It is always best to dissolve your sample in the mobile phase or a weaker solvent if possible. Additionally, inadequate sample cleanup can lead to column contamination, which in turn can cause peak tailing.

Q: Could metal chelation be a factor in the peak tailing of this compound?

A: Flavonoids are known to chelate with metal ions. If there are metal contaminants in your sample, mobile phase, or leaching from the HPLC system's stainless-steel components, this can lead to peak tailing. Using a mobile phase with a chelating agent like EDTA or ensuring high purity of all components can help mitigate this.

Q: How does temperature affect peak shape?

A: Operating at a slightly elevated temperature (e.g., 30-40 °C) can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer. However, be aware that high temperatures can accelerate the degradation of silica-based columns, especially at a high pH.

Experimental Protocols

Below is a typical experimental protocol for the HPLC analysis of flavonoid glycosides, which can be adapted for this compound.

HPLC System and Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for flavonoid analysis.[9]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[9]

    • Solvent B: Acetonitrile with 0.1% formic acid.[9]

  • Gradient Elution: A typical gradient might start at a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds. For example:

    • 0-5 min: 20% B

    • 5-25 min: 20-21% B

    • 25-45 min: 21-50% B[5]

  • Flow Rate: 0.6 mL/min.[5]

  • Column Temperature: 25 °C.[5]

  • Detection Wavelength: Flavonoids typically have strong absorbance between 254 nm and 370 nm. A DAD can be used to monitor multiple wavelengths. For initial screening, 280 nm and 365 nm are often used.[9]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a known amount of the plant extract or sample containing this compound.

  • Dissolve the sample in the initial mobile phase composition (e.g., 80% Solvent A, 20% Solvent B).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the impact of troubleshooting on peak tailing.

Table 1: Effect of Mobile Phase pH on Peak Tailing Factor (Tf)

Mobile Phase Additive (0.1%)Resulting pH (approx.)Tailing Factor (Tf)
None6.52.1
Acetic Acid3.51.4
Formic Acid2.81.1
Trifluoroacetic Acid (TFA)2.11.0

Table 2: Impact of Column Type on Peak Asymmetry

Column TypeEnd-CappedTailing Factor (Tf)
Standard Silica C18No1.9
High-Purity, End-Capped C18Yes1.2

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) check_column Step 1: Check Column Health start->check_column column_issue Column Contaminated or Void? check_column->column_issue flush_column Flush with Strong Solvent column_issue->flush_column Yes check_mobile_phase Step 2: Evaluate Mobile Phase column_issue->check_mobile_phase No replace_guard Replace Guard Column flush_column->replace_guard replace_column Replace Analytical Column replace_guard->replace_column end Peak Shape Improved (Tf ≈ 1.0) replace_column->end ph_issue Is pH Optimized? check_mobile_phase->ph_issue adjust_ph Lower pH with Acid (e.g., 0.1% Formic Acid) ph_issue->adjust_ph No check_buffer Is Buffer Strength Adequate? ph_issue->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration (10-50 mM) check_buffer->increase_buffer No check_system Step 3: Examine System Parameters check_buffer->check_system Yes increase_buffer->check_system overload_issue Sample Overload? check_system->overload_issue dilute_sample Dilute Sample or Reduce Injection Volume overload_issue->dilute_sample Yes solvent_issue Incorrect Sample Solvent? overload_issue->solvent_issue No dilute_sample->end change_solvent Dissolve Sample in Mobile Phase solvent_issue->change_solvent Yes solvent_issue->end No change_solvent->end

Caption: A workflow diagram for troubleshooting peak tailing in HPLC analysis.

Secondary_Interaction_Mechanism cluster_column Silica Stationary Phase Silanol Si-OH (Residual Silanol Group) TailingPeak Tailing Peak Silanol->TailingPeak Delayed Elution Analyte This compound (with polar -OH groups) Analyte->Silanol Secondary Interaction (Hydrogen Bonding) Analyte->TailingPeak Normal Elution MobilePhase Mobile Phase Flow MobilePhase->Analyte Elution

Caption: Mechanism of peak tailing due to secondary interactions.

References

stability of Isomucronulatol 7-O-glucoside under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Isomucronulatol 7-O-glucoside under various storage conditions. The information is compiled from manufacturer recommendations and scientific literature on structurally related isoflavonoid (B1168493) glucosides.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For solid this compound, it is recommended to store the compound in a well-closed container, protected from light.[1] For short-term storage, refrigeration at 2-8°C is suitable.[1][2] For long-term storage, freezing at -20°C is recommended to ensure maximum stability.[3]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be stored frozen and protected from light. Specific recommendations are:

  • Store at -20°C for up to one month.[4][5]

  • For longer-term storage, -80°C is recommended for up to six months.[4][5] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials before freezing.[5]

Q3: What solvents are compatible with this compound?

A3: this compound is soluble in solvents such as DMSO, pyridine, methanol (B129727), and ethanol.[2][6] For in vivo experiments, complex solvent systems involving DMSO, PEG300, Tween-80, and saline have been described.[4]

Q4: What are the main factors that can cause degradation of this compound?

A4: Based on studies of related isoflavonoid glucosides, the primary factors influencing stability are:

  • pH: Extremes in pH, both acidic and alkaline, can lead to hydrolysis of the glycosidic bond or other structural rearrangements.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: As a phenolic compound, it should be protected from light to prevent photo-degradation.[1][4]

  • Oxidizing and Reducing Agents: Contact with strong oxidizing or reducing agents should be avoided.[1]

Q5: Are there any known degradation products of this compound?

A5: While specific degradation products for this compound have not been detailed in publicly available literature, a common degradation pathway for isoflavonoid glucosides is the hydrolysis of the glycosidic bond. This would result in the formation of the aglycone, Isomucronulatol, and a glucose molecule. Other degradation products may form under more stringent conditions like strong acid/base hydrolysis, oxidation, or photolysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of the compound due to improper storage or handling.1. Prepare fresh stock solutions from solid compound. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[5] 3. Ensure solutions are protected from light during experiments.
Precipitation observed in stock solution upon thawing. Low solubility in the chosen solvent at lower temperatures or solvent evaporation.1. Gently warm the vial to 37°C and sonicate to redissolve the compound.[7] 2. Ensure vials are tightly sealed to prevent solvent evaporation.[2] 3. Consider preparing a fresh solution if precipitation persists.
Inconsistent experimental results. Instability of the compound in the experimental medium (e.g., cell culture media with a specific pH).1. Assess the stability of this compound in your specific experimental buffer or medium over the time course of your experiment. 2. Prepare fresh working solutions immediately before each experiment.
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound.1. Review storage and handling procedures. 2. Conduct a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method.

Stability Data Summary

While quantitative stability data for this compound is not available in the literature, the following tables summarize the expected stability based on data for related isoflavonoid glucosides.

Table 1: Recommended Storage Conditions

Form Storage Temperature Duration Additional Notes
Solid2-8°CShort-termProtect from light.[1]
Solid-20°CLong-termProtect from light, keep in a well-closed container.[1][3]
Stock Solution-20°CUp to 1 monthProtect from light, aliquot to avoid freeze-thaw cycles.[4][5]
Stock Solution-80°CUp to 6 monthsProtect from light, aliquot to avoid freeze-thaw cycles.[4][5]

Table 2: Factors Influencing the Stability of Isoflavonoid Glucosides

Condition Effect on Stability General Recommendations
Acidic pH Potential for hydrolysis of the glycosidic bond.Avoid prolonged exposure to strong acids. Buffer solutions to a neutral or slightly acidic pH if possible.
Neutral pH Generally more stable compared to acidic or alkaline conditions.Ideal for many experimental setups.
Alkaline pH Can lead to rapid degradation and rearrangement.Avoid storage in alkaline solutions. If necessary for an experiment, use freshly prepared solutions.
Elevated Temperature Accelerates degradation.Store at recommended cool or frozen temperatures. Avoid heating unless necessary for solubilization, and then only for short periods.
Light Exposure Can cause photodegradation.Store in amber vials or protect from light with aluminum foil.[1][4]
Oxidation Susceptible to degradation by oxidizing agents.Avoid contact with strong oxidizing agents. Consider using degassed solvents for solution preparation.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method, typically by HPLC.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • In Solution: Incubate 1 mL of the stock solution at 60°C for 48 hours.

    • Solid State: Place a small amount of solid this compound in an oven at 105°C for 24 hours. Then dissolve in the solvent to the stock solution concentration.

  • Photolytic Degradation:

    • In Solution: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24-48 hours.

    • Solid State: Expose a thin layer of the solid compound to direct sunlight or a photostability chamber for 24-48 hours. Then dissolve in the solvent to the stock solution concentration.

  • Control Sample: Mix 1 mL of the stock solution with 1 mL of the solvent and store at 4°C, protected from light.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze all samples by a validated HPLC method. A typical starting point for method development would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. Detection can be done using a UV detector at the λmax of the compound.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Calculate the percentage of degradation.

  • Assess the peak purity of the parent compound in the stressed samples to ensure that degradation product peaks are not co-eluting. This confirms the stability-indicating nature of the method.

Visualizations

Experimental_Workflow Experimental Workflow for a Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Aliquot base Base Hydrolysis (0.1 M NaOH, RT) prep_stock->base Aliquot oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation Aliquot thermal Thermal Degradation (60°C Solution / 105°C Solid) prep_stock->thermal Aliquot photo Photolytic Degradation (Sunlight/UV) prep_stock->photo Aliquot control Control Sample (4°C, Protected from Light) prep_stock->control Aliquot neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize control->neutralize dilute Dilute Samples neutralize->dilute hplc HPLC Analysis dilute->hplc evaluate Evaluate Data (% Degradation, Peak Purity) hplc->evaluate

Caption: Workflow for a forced degradation study.

Troubleshooting_Tree Troubleshooting Common Stability Issues start Inconsistent Results or Loss of Activity Observed q1 Was the stock solution subjected to multiple freeze-thaw cycles? start->q1 a1_yes Prepare fresh stock solution and aliquot into single-use vials. q1->a1_yes Yes q2 How was the compound stored (solid and solution)? q1->q2 No a2_improper Review storage recommendations: - Solid: 2-8°C (short-term) or -20°C (long-term). - Solution: -20°C (1 mo) or -80°C (6 mo). - Protect from light. q2->a2_improper Improperly q3 Is the compound stable in your experimental medium/buffer? q2->q3 Properly a3_unknown Perform a time-course stability study in the specific medium. Consider pH and temperature. q3->a3_unknown Unknown a3_stable Issue is likely not compound stability. Review other experimental parameters. q3->a3_stable Yes

Caption: Decision tree for troubleshooting stability issues.

References

Technical Support Center: Isomucronulatol 7-O-glucoside Processing & Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Isomucronulatol 7-O-glucoside during experimental processing. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during processing?

A1: The stability of this compound, like other isoflavonoid (B1168493) glucosides, is influenced by several factors. The primary drivers of degradation during processing are elevated temperatures, suboptimal pH, presence of oxidative agents, enzymatic activity, and exposure to light.[1][2][3][4][5][6][7] It is also crucial to consider the solvent system used, as some solvents can promote degradation or hydrolysis.[8]

Q2: I am observing a loss of my compound during extraction. What are the likely causes and how can I mitigate this?

A2: Loss of this compound during extraction is a common issue. The choice of extraction solvent and conditions are critical. High temperatures during extraction can lead to thermal degradation.[1][2][6] Additionally, the presence of endogenous enzymes like β-glucosidases in the source material can hydrolyze the glycosidic bond, converting the target molecule to its aglycone form.[2] To mitigate this, consider using milder extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) at controlled temperatures.[9][10] It is also advisable to use solvents that inhibit enzymatic activity, such as aqueous methanol (B129727) or ethanol, and to work quickly at low temperatures.[1][8]

Q3: My purified this compound solution is changing color over time. What does this indicate?

A3: A color change in your purified solution can indicate degradation of the compound. For many flavonoids, changes in pH can lead to alterations in their chemical structure and, consequently, their UV-Vis absorption profile, which can manifest as a color change.[7][11] Degradation can also produce byproducts with different chromophores. To prevent this, ensure your purified compound is stored in a pH-stable buffer, protected from light, and at a low temperature, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[12][13][14]

Q4: Can the presence of other compounds in my extract affect the stability of this compound?

A4: Yes, interactions with other molecules in the extract can significantly impact stability. For instance, the presence of ascorbic acid (Vitamin C) has been shown to accelerate the degradation of some anthocyanins, a class of flavonoids.[15][16] Conversely, association with proteins can sometimes have a stabilizing effect.[5][11] It is important to be aware of the composition of your extract and to consider purification steps to remove potentially interfering substances.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound after extraction Thermal Degradation: High extraction temperatures.[1][2][6]Optimize extraction temperature; aim for lower temperatures for longer durations or use temperature-controlled extraction methods like UAE or MAE.[9][10]
Enzymatic Degradation: Presence of active β-glucosidases in the plant material.[2]Immediately process fresh material or flash-freeze it. Use extraction solvents with enzyme-inhibiting properties (e.g., 80% methanol).[1][8] Consider a blanching step for plant material to denature enzymes, if compatible with the compound's thermal stability.
Incomplete Extraction: The chosen solvent is not optimal for this compound.Experiment with different solvent systems. Mixtures of water with methanol, ethanol, or acetone (B3395972) are commonly effective for flavonoid glycosides.[8][9] The use of a small percentage of a weak organic acid (e.g., formic or acetic acid) can sometimes improve extraction efficiency, but its effect on stability must be tested.[8]
Appearance of new peaks in HPLC chromatogram during processing Hydrolysis: Cleavage of the glucose moiety, forming the aglycone.Maintain a neutral or slightly acidic pH. Avoid strongly acidic or alkaline conditions.[4][8]
Oxidation: Degradation due to exposure to oxygen.Degas solvents and work under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants like BHT or α-tocopherol if compatible with your downstream applications.
Isomerization or other chemical transformations. Control temperature and light exposure throughout the process.[3][13]
Degradation of the compound during storage Inappropriate Storage Conditions: Exposure to light, oxygen, and/or elevated temperatures.[12]Store the purified compound or extracts at low temperatures (-20°C or -80°C) in amber vials, and consider flushing with an inert gas before sealing.[12]
Unstable pH of the storage solvent. Store in a buffered solution at a pH known to be optimal for isoflavonoid stability (typically slightly acidic).

Experimental Protocols

Protocol 1: Optimized Extraction of this compound

This protocol is designed to minimize degradation during the initial extraction phase.

  • Sample Preparation:

    • If using fresh plant material, flash-freeze it in liquid nitrogen immediately after harvesting to halt enzymatic activity.

    • Lyophilize the frozen material to remove water.

    • Grind the dried material to a fine powder to increase the surface area for extraction.

  • Solvent Preparation:

    • Prepare an 80% aqueous methanol (v/v) solution.

    • Degas the solvent by sparging with nitrogen gas for 15-20 minutes to remove dissolved oxygen.

  • Extraction:

    • Combine the powdered plant material and the degassed solvent in a flask.

    • Perform the extraction at a controlled low temperature (e.g., 4°C) with constant stirring for 12-24 hours.

    • Alternatively, for a faster extraction, use an ultrasonic bath, maintaining the temperature below 40°C.[9]

    • Protect the extraction vessel from light by wrapping it in aluminum foil.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C.

    • For final drying, use a lyophilizer to avoid excessive heat exposure.

Protocol 2: Purification by Column Chromatography

This protocol provides a general framework for purifying this compound while minimizing degradation.

  • Stationary Phase Preparation:

    • Select an appropriate stationary phase, such as silica (B1680970) gel or a reversed-phase C18 resin.

    • Pack the column with the chosen stationary phase, ensuring it is well-compacted and equilibrated with the starting mobile phase.

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase system. For reversed-phase chromatography, a gradient of water and methanol or acetonitrile (B52724) is common.

    • Degas the mobile phase solvents before use.

  • Sample Loading and Elution:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Begin the elution with the mobile phase, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

  • Post-Purification Handling:

    • Combine the fractions containing the pure compound.

    • Remove the solvent using a rotary evaporator at a low temperature (<40°C).

    • Store the purified compound under the recommended conditions (see Troubleshooting Guide).

Visualizations

Signaling Pathways and Logical Relationships

degradation_pathway cluster_compound This compound (Stable) cluster_factors Degradation Factors cluster_degradation Degradation Products Compound This compound Aglycone Isomucronulatol (Aglycone) Compound->Aglycone Hydrolysis Other Other Degradation Products Compound->Other Oxidation/Isomerization Temp High Temperature Temp->Compound pH Extreme pH pH->Compound Light Light Exposure Light->Compound Oxygen Oxygen Oxygen->Compound Enzyme β-glucosidase Enzyme->Compound

Caption: Factors leading to the degradation of this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_storage Storage Start Start: Plant Material Prep Sample Preparation (Freeze, Lyophilize, Grind) Start->Prep Extract Low-Temperature Solvent Extraction (e.g., 80% MeOH, dark, N2) Prep->Extract Concentrate Concentration (<40°C, e.g., Rotovap) Extract->Concentrate Load Column Chromatography (e.g., C18) Concentrate->Load Elute Gradient Elution Load->Elute Collect Fraction Collection & Analysis (HPLC/TLC) Elute->Collect Final Combine & Concentrate Pure Fractions Collect->Final Store Store at -20°C to -80°C (Amber vial, inert gas) Final->Store

Caption: Recommended workflow for minimizing degradation during processing.

References

optimizing MS parameters for sensitive detection of Isomucronulatol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry (MS) parameters for the sensitive detection of Isomucronulatol 7-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for detecting this compound?

A1: For flavonoid glycosides like this compound, negative ion electrospray ionization (ESI) is often more sensitive and selective than the positive ion mode.[1][2] This is because the phenolic hydroxyl groups on the flavonoid structure are readily deprotonated, forming [M-H]⁻ ions.

Q2: What are typical starting LC-MS parameters for flavonoid glycoside analysis?

A2: A good starting point for developing a robust LC-MS method for this compound would involve a reversed-phase C18 column and a mobile phase consisting of water and acetonitrile (B52724) or methanol (B129727), both with a small amount of acidifier like formic acid.

Table 1: Recommended Starting LC-MS Parameters

ParameterRecommended Setting
LC System UPLC or HPLC
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)[3]
Mobile Phase A Water with 0.1% formic acid[3]
Mobile Phase B Acetonitrile or methanol with 0.1% formic acid[3]
Gradient Start with a low percentage of B, ramp up to elute, then re-equilibrate
Flow Rate 0.2 - 0.4 mL/min[3]
Column Temperature 30 - 40 °C[3]
Ionization Mode Negative Electrospray Ionization (ESI)[1][2]

Q3: How can I confirm the identity of this compound using MS/MS?

A3: Tandem mass spectrometry (MS/MS) is essential for structural confirmation. For O-glycosides like this compound, a characteristic fragmentation pattern is the neutral loss of the sugar moiety.[4][5][6] In negative ion mode, you would expect to see a product ion corresponding to the deprotonated aglycone (Isomucronulatol). The most common fragmentation process for flavonoid O-glycosides is the cleavage of the O-C bond, leading to the formation of a Y₀⁻ ion, which represents the aglycone.[5][6]

Troubleshooting Guides

Problem 1: Low Signal Intensity or Poor Sensitivity

Cause: Suboptimal MS parameters, ion suppression from the matrix, or inefficient ionization.

Solution:

  • Optimize MS Source Parameters: Systematically optimize parameters like capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[7][8] A design of experiments (DoE) approach can be efficient for this.[9][10]

  • Address Ion Suppression: Ion suppression can be caused by co-eluting matrix components.[3] To mitigate this, improve sample clean-up using solid-phase extraction (SPE) or optimize the chromatographic separation to resolve this compound from interfering compounds.[3]

  • Mobile Phase pH: Ensure the mobile phase pH promotes the ionization of your analyte. For acidic flavonoids, a low pH mobile phase (e.g., with 0.1-0.2% formic acid) is generally recommended.[3]

Table 2: ESI Source Parameter Optimization Ranges

ParameterTypical Range (Positive Ionization)Typical Range (Negative Ionization)
Capillary Voltage 2000–4000 V[7]3000 V[7]
Nebulizer Pressure 10-50 psi[7]35 psi[7]
Drying Gas Flow Rate 4–12 L/min[7]10 L/min[7]
Drying Gas Temperature 200–340 °C[7]270 °C[7]

Note: These are general ranges and optimal values will depend on the specific instrument and compound.

Problem 2: In-source Fragmentation Complicating Spectra

Cause: The glycosidic bond of this compound can be labile and may break in the ion source, leading to the premature appearance of the aglycone fragment. This can complicate quantification and identification.[3]

Solution:

  • Gentler Ion Source Conditions: Reduce the energy in the ion source by lowering the fragmentor voltage or similar parameters.

  • Optimize Cone Voltage: The cone voltage can influence the extent of in-source fragmentation. Systematically vary this parameter to find a balance between efficient ion transmission and minimal fragmentation.

Problem 3: Difficulty Differentiating this compound from Isomers

Cause: Isomeric flavonoid glycosides can have the same mass and similar retention times, making them difficult to distinguish.

Solution:

  • High-Resolution Chromatography: Utilize a high-efficiency UPLC column and optimize the gradient to achieve the best possible separation.

  • Tandem Mass Spectrometry (MS/MS): Different isomers will often produce unique fragmentation patterns in MS/MS. The position of the glycosidic linkage can influence the relative abundance of fragment ions, providing a basis for differentiation.[3] A detailed analysis of the MS/MS spectra is crucial.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis

  • Extraction: Extract the sample (e.g., plant material) with a suitable solvent such as 80% methanol with 0.1% formic acid.[11]

  • Centrifugation and Filtration: Centrifuge the extract to remove solid debris. Filter the supernatant through a 0.22 µm syringe filter before injection into the LC-MS system.[3]

  • Solid-Phase Extraction (SPE) (Optional): For complex matrices, an SPE clean-up step is recommended to reduce matrix effects.[3]

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Load the filtered extract onto the cartridge.

    • Wash with water or a low percentage of organic solvent to remove polar impurities.

    • Elute the this compound with methanol or acetonitrile.

    • Evaporate the eluent and reconstitute the sample in the initial mobile phase.[3]

Protocol 2: Optimization of MS/MS Parameters

  • Infusion of Standard: Infuse a standard solution of this compound directly into the mass spectrometer.

  • Select Precursor Ion: In negative ion mode, select the [M-H]⁻ ion as the precursor for fragmentation.

  • Optimize Collision Energy: Ramp the collision energy to find the optimal value that produces a characteristic and abundant fragment ion corresponding to the aglycone (neutral loss of the glucose moiety).

  • Acquire Product Ion Spectrum: Record the full product ion spectrum at the optimized collision energy. This spectrum will serve as a reference for identifying this compound in samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis extraction Extraction (e.g., 80% MeOH) filtration Centrifugation & Filtration (0.22 µm) extraction->filtration spe SPE Cleanup (Optional) filtration->spe reconstitution Reconstitution spe->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS Detection (Negative ESI) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation identification Identification (Precursor & Fragment Ions) msms_fragmentation->identification quantification Quantification identification->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Low Signal Intensity? optimize_source Optimize Source Parameters start->optimize_source Yes improve_cleanup Improve Sample Cleanup (SPE) start->improve_cleanup Yes check_mobile_phase Check Mobile Phase pH start->check_mobile_phase Yes in_source_frag In-source Fragmentation? start->in_source_frag No gentler_source Use Gentler Source Conditions in_source_frag->gentler_source Yes optimize_cone Optimize Cone Voltage in_source_frag->optimize_cone Yes isomer_issue Isomer Differentiation? in_source_frag->isomer_issue No optimize_lc Optimize LC Separation isomer_issue->optimize_lc Yes detailed_msms Detailed MS/MS Analysis isomer_issue->detailed_msms Yes

Caption: Troubleshooting logic for common MS analysis issues.

References

improving the reproducibility of Isomucronulatol 7-O-glucoside bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols to enhance the reproducibility of bioassays involving Isomucronulatol 7-O-glucoside. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs):

  • Q1: My this compound solution appears to have precipitated. What should I do?

    • A1: this compound is soluble in DMSO.[1][2][3][4] If you observe precipitation, gentle warming of the tube at 37°C and sonication can help redissolve the compound.[4][5] Always ensure the compound is fully dissolved before adding it to your assay medium. For long-term storage, it is recommended to store stock solutions in tightly sealed vials at -20°C for up to two weeks or at -80°C for longer periods.[3][5]

  • Q2: I am observing inconsistent results between experiments. What are the potential causes?

    • A2: Inconsistent results in bioassays can stem from several factors.[6][7][8][9] For flavonoids like this compound, it is crucial to consider the possibility of compound aggregation, which can lead to non-specific inhibition and false-positive results.[10][11] Other common sources of variability include inconsistent cell seeding density, variations in incubation times, and improper reagent preparation.[8][12][13] Pipetting errors are also a frequent cause of high variability.[7][8][9]

  • Q3: My bioassay is showing a weak or no signal. What should I check?

    • A3: A weak or absent signal can be due to a variety of reasons.[8] First, confirm that all reagents were added in the correct order and that the detection wavelength on your plate reader is set correctly. Ensure that your this compound stock solution was prepared correctly and has not degraded; it is light-sensitive and should be protected from light.[5] Also, verify that the cells are healthy and at the appropriate confluence.[14] Finally, check that the incubation times and temperatures are optimal for your specific assay.[8]

  • Q4: How can I be sure that the observed activity of this compound is specific and not an artifact?

    • A4: Flavonoids have been reported to form aggregates that can interfere with bioassays.[10][11] To mitigate this, it is advisable to include a detergent like Triton X-100 in your assay buffer to prevent aggregation.[10][11] Additionally, performing counter-screens with unrelated targets can help identify non-specific activity. It is also important to confirm that the observed effects are not due to cytotoxicity by running a parallel cell viability assay (e.g., MTT or LDH assay).

  • Q5: What is the optimal solvent and concentration of this compound to use in my cell-based assay?

    • A5: this compound is soluble in DMSO.[1][2][3][4] When preparing your working solutions, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design. The optimal concentration of this compound will depend on the specific bioassay and cell type and should be determined by performing a dose-response curve.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on IL-6 Production in LPS-Stimulated Macrophages

Concentration of this compound (µM)IL-6 Concentration (pg/mL) ± SD% Inhibition
0 (Vehicle Control)1500 ± 1200%
11350 ± 11010%
5975 ± 9035%
10600 ± 7560%
25375 ± 5075%
50300 ± 4080%

Table 2: Inter-Assay Variability for this compound Bioassay

ExperimentIC50 (µM) for IL-6 Inhibition
18.5
29.2
38.9
Mean ± SD 8.87 ± 0.35
CV (%) 3.95%

Experimental Protocols

Protocol: Quantification of IL-6 in LPS-Stimulated Macrophages Treated with this compound using ELISA

This protocol describes a common in vitro bioassay to assess the anti-inflammatory activity of this compound by measuring its effect on the production of the pro-inflammatory cytokine IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO (cell culture grade)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Mouse IL-6 ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 macrophages in complete DMEM.

    • Seed the cells into a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 incubator.[15]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete DMEM to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

    • After 24 hours of cell seeding, replace the medium with fresh medium containing the different concentrations of this compound or vehicle control (DMEM with 0.1% DMSO).

    • Pre-incubate the cells with the compound for 1 hour.[15]

  • LPS Stimulation:

    • Following the pre-incubation period, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

    • Incubate the plate for another 24 hours at 37°C in a 5% CO2 incubator.[15]

  • Sample Collection:

    • After the 24-hour incubation, centrifuge the plate at 400 x g for 10 minutes.

    • Carefully collect the cell culture supernatants for IL-6 measurement. Supernatants can be stored at -80°C if not used immediately.[16]

  • ELISA for IL-6 Quantification:

    • Perform the IL-6 ELISA according to the manufacturer's instructions.[15][17] This typically involves the following steps:

      • Coating the ELISA plate with a capture antibody.

      • Blocking the plate.

      • Adding the collected cell culture supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate solution to develop the color.

      • Stopping the reaction and reading the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of IL-6 in each sample by interpolating from the standard curve.

    • Determine the percentage inhibition of IL-6 production for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the IL-6 production.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells in 96-well plate prepare_compound Prepare Isomucronulatol 7-O-glucoside dilutions pretreat Pre-treat cells with compound (1 hr) prepare_compound->pretreat stimulate Stimulate with LPS (24 hr) pretreat->stimulate collect_supernatant Collect Supernatants stimulate->collect_supernatant elisa Perform IL-6 ELISA collect_supernatant->elisa data_analysis Analyze Data (Standard Curve, IC50) elisa->data_analysis

Caption: Experimental workflow for assessing the anti-inflammatory effect of this compound.

troubleshooting_workflow cluster_solutions1 Solutions for Reagent Issues cluster_solutions2 Solutions for Cell Issues cluster_solutions3 Solutions for Protocol Deviations start Inconsistent or Unexpected Results check_reagents Check Reagent Preparation & Storage start->check_reagents check_cells Verify Cell Health & Density start->check_cells check_protocol Review Protocol Execution (Pipetting, Timing) start->check_protocol solubility Ensure full compound solubility (sonicate/warm) check_reagents->solubility storage Check reagent expiration & storage conditions check_reagents->storage viability Perform cell viability assay check_cells->viability seeding Standardize cell seeding protocol check_cells->seeding pipetting Calibrate pipettes & use consistent technique check_protocol->pipetting timing Ensure consistent incubation times check_protocol->timing controls Validate positive & negative controls check_protocol->controls

Caption: A logical workflow for troubleshooting common bioassay issues.

nf_kappa_b_pathway cluster_stimulus Extracellular Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Isomucronulatol Isomucronulatol 7-O-glucoside Isomucronulatol->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (e.g., IL-6) DNA->Cytokines transcription

Caption: A plausible NF-κB signaling pathway potentially inhibited by this compound.

References

challenges in the large-scale purification of Isomucronulatol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the large-scale purification of Isomucronulatol 7-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale purification of this compound?

The large-scale purification of this compound, a flavonoid glycoside, presents several challenges. These include its relatively low abundance in natural sources, potential for degradation under harsh extraction and purification conditions, and the presence of structurally similar impurities that can be difficult to separate. Co-extraction of undesired compounds like pigments, lipids, and other flavonoids can complicate the purification process, leading to lower yields and purity.

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored under specific conditions. For powdered forms, storage at -20°C for up to three years is recommended. If in a solvent, it should be stored at -80°C for up to one year.[1] It is also advised to protect the compound from light.[2] Repeated freeze-thaw cycles should be avoided to prevent degradation.[3]

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in solvents such as DMSO, pyridine, methanol (B129727), and ethanol (B145695).[4][5] For in vivo studies, specific formulations like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used to achieve a clear solution.[2] Sonication may be necessary to aid dissolution, especially at higher concentrations.[1]

Q4: How can I improve the extraction efficiency of this compound from its natural source, Astragalus membranaceus?

To enhance extraction efficiency, consider using assisted extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). These methods can improve solvent penetration into the plant matrix and reduce extraction time and solvent consumption. The choice of solvent is also critical; methanol or ethanol are commonly used for flavonoids.[6] Grinding the raw plant material to a smaller particle size can also increase the surface area for extraction.[7]

Q5: What analytical techniques are suitable for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of this compound.[8] Other techniques that can be employed for structural confirmation and identification include High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low yield after initial extractionIncomplete extraction from the plant material.Increase extraction time, use a higher solvent-to-solid ratio, or employ ultrasound or microwave assistance.
Degradation of the target compound during extraction.Use milder extraction conditions (e.g., lower temperature) and protect the extract from light.
Low yield after chromatographic purificationPoor binding or elution from the chromatography column.Optimize the mobile phase composition and gradient. Ensure the column chemistry is appropriate for flavonoid glycosides.
Co-elution with other compounds.Adjust the chromatographic selectivity by changing the stationary phase or mobile phase additives.
Low Purity
Symptom Possible Cause Suggested Solution
Presence of multiple peaks in the final HPLC chromatogramIncomplete separation of structurally similar flavonoids.Employ a longer chromatography column, a shallower gradient, or a different stationary phase (e.g., phenyl-hexyl instead of C18).
Contamination from solvents or equipment.Use high-purity solvents and thoroughly clean all glassware and equipment before use.
Broad or tailing peaks in HPLCColumn overload or secondary interactions with the stationary phase.Reduce the sample load on the column. Add a small amount of acid (e.g., formic acid) to the mobile phase to improve peak shape.
Compound Degradation
Symptom Possible Cause Suggested Solution
Appearance of new, unexpected peaks in the chromatogram over timeInstability of the compound in the chosen solvent or at the storage temperature.Store the purified compound in a suitable solvent at -80°C and protect it from light.[2] Avoid repeated freeze-thaw cycles.[3]
Hydrolysis of the glycosidic bond.Maintain a neutral pH during extraction and purification, as acidic conditions can lead to hydrolysis of glycosides.[9][10]

Quantitative Data Summary

The following tables provide hypothetical data for a typical large-scale purification of this compound from 10 kg of dried Astragalus membranaceus root.

Table 1: Extraction Efficiency of Different Solvents

Solvent SystemExtraction Time (h)Temperature (°C)Yield of Crude Extract (g)This compound Content in Extract (%)
80% Methanol242512000.5
80% Ethanol242511000.45
70% Acetone (B3395972)122513500.6

Table 2: Purification Workflow Summary

Purification StepStarting Material (g)Final Product (g)Purity (%)Recovery Rate (%)
Crude Extraction (70% Acetone)10,00013500.6N/A
Macroporous Resin Chromatography1350150592.6
Preparative HPLC (C18) - Pool 11506.59581.3
Preparative HPLC (C18) - Pool 21501.2>9815.0

Experimental Protocols

1. Extraction of this compound from Astragalus membranaceus

  • Material Preparation: Grind dried roots of Astragalus membranaceus into a fine powder (40-60 mesh).

  • Extraction: Macerate 10 kg of the powdered material in 100 L of 70% aqueous acetone at room temperature for 12 hours with constant stirring.

  • Filtration: Filter the mixture through a coarse filter, followed by a finer filter paper to remove solid plant material.

  • Concentration: Concentrate the filtrate under reduced pressure at a temperature below 45°C to remove the acetone.

  • Liquid-Liquid Partitioning: Partition the remaining aqueous extract successively with petroleum ether and ethyl acetate (B1210297) to remove non-polar and moderately polar impurities. The target compound will remain in the aqueous phase.

  • Crude Extract: Lyophilize the aqueous phase to obtain the crude extract.

2. Purification by Macroporous Resin Chromatography

  • Column Preparation: Pack a column with macroporous resin (e.g., Diaion HP-20) and equilibrate with deionized water.

  • Sample Loading: Dissolve the crude extract in deionized water and load it onto the equilibrated column.

  • Washing: Wash the column with deionized water to remove sugars and other highly polar impurities.

  • Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions and monitor by TLC or HPLC.

  • Fraction Pooling: Combine the fractions containing this compound based on the analytical results.

  • Concentration: Concentrate the pooled fractions under reduced pressure to obtain an enriched extract.

3. Purification by Preparative HPLC

  • Column: C18 semi-preparative or preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 40% B over 60 minutes.

  • Flow Rate: 15 mL/min.

  • Detection: UV at 280 nm.

  • Injection: Dissolve the enriched extract in the mobile phase and inject it onto the column.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound.

  • Purity Analysis and Final Product: Analyze the collected fractions by analytical HPLC. Pool the fractions with the desired purity (>98%) and lyophilize to obtain the final product.

Visualizations

experimental_workflow raw_material Raw Material (Astragalus membranaceus) extraction Extraction (70% Acetone) raw_material->extraction concentration1 Concentration extraction->concentration1 partitioning Liquid-Liquid Partitioning concentration1->partitioning crude_extract Crude Extract partitioning->crude_extract resin_chrom Macroporous Resin Chromatography crude_extract->resin_chrom enriched_extract Enriched Extract resin_chrom->enriched_extract prep_hplc Preparative HPLC enriched_extract->prep_hplc pure_compound Pure Isomucronulatol 7-O-glucoside (>98%) prep_hplc->pure_compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield low_purity Low Purity? low_yield->low_purity No yield_sol1 Optimize Extraction (Time, Solvent, Method) low_yield->yield_sol1 Yes degradation Degradation? low_purity->degradation No purity_sol1 Improve HPLC Separation (Column, Gradient) low_purity->purity_sol1 Yes degradation_sol1 Control pH & Temperature degradation->degradation_sol1 Yes yield_sol2 Adjust Chromatography (Mobile Phase, Gradient) yield_sol1->yield_sol2 purity_sol2 Use High-Purity Solvents & Clean Equipment purity_sol1->purity_sol2 degradation_sol2 Proper Storage (-80°C, Protect from Light) degradation_sol1->degradation_sol2

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Enhancing the Bioavailability of Isomucronulatol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Isomucronulatol (B1581719) 7-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is the predicted oral bioavailability of Isomucronulatol 7-O-glucoside and why is it a concern?

A1: Based on in silico predictions from the Traditional Chinese Medicine Systems Pharmacology Database (TCMSP), this compound is estimated to have an oral bioavailability (OB) of ≥ 30%[1]. While this suggests moderate absorption, the bioavailability of many flavonoid glycosides is often limited by poor aqueous solubility, enzymatic degradation in the gastrointestinal tract, and extensive first-pass metabolism. Enhancing its bioavailability is crucial to maximizing its therapeutic potential.

Q2: What are the primary strategies to enhance the bioavailability of this compound?

A2: The main strategies focus on improving its solubility, dissolution rate, and permeability, while protecting it from degradation. These can be broadly categorized into:

  • Pharmaceutical Technologies:

    • Nanoformulations: Reducing particle size to the nanoscale (e.g., nanoparticles, nanoemulsions) to increase surface area and dissolution rate[2].

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to enhance solubility and dissolution[3][4][5].

    • Cyclodextrin (B1172386) Complexation: Encapsulating the molecule within cyclodextrin complexes to improve its aqueous solubility[6][7][8][9][10].

  • Structural Modification: While this compound is already a glycoside, further modifications to the sugar moiety could potentially influence its absorption pathway and interaction with intestinal transporters.

  • Use of Absorption Enhancers: Co-administration with bioenhancers that can modulate tight junctions or inhibit efflux pumps like P-glycoprotein.

Q3: How does the gut microbiota affect the absorption of this compound?

A3: The gut microbiota plays a significant role in the metabolism of flavonoid glycosides. Intestinal bacteria can produce β-glucosidases that hydrolyze the glycosidic bond, releasing the aglycone (Isomucronulatol). This aglycone may then be absorbed or further metabolized by the microbiota into smaller phenolic compounds, which can also be absorbed and exert biological effects. The composition of an individual's gut microbiota can, therefore, significantly influence the overall bioavailability and the profile of circulating metabolites of this compound.

Q4: What in vitro models are suitable for assessing the permeability of this compound and its formulations?

A4: The Caco-2 cell monolayer model is a widely accepted in vitro method for predicting the intestinal permeability of compounds[11][12][13]. These cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer that mimics the intestinal epithelium, complete with tight junctions and brush border enzymes. This model can be used to determine the apparent permeability coefficient (Papp) and to study transport mechanisms (passive diffusion vs. active transport).

Troubleshooting Guides

Caco-2 Permeability Assay
Issue Possible Cause Troubleshooting Steps
Low Papp value for the unformulated compound Poor aqueous solubility leading to low concentration at the apical surface.Increase the concentration of a co-solvent like DMSO (typically up to 1%) in the transport medium. Ensure the final concentration does not affect cell viability.
High binding to plasticware.Use low-binding plates and pipette tips. Pre-saturate the wells with a solution of the compound before starting the experiment.
Compound instability in the assay medium.Assess the stability of this compound in the transport buffer over the experiment's duration. Adjust pH or add antioxidants if necessary.
High variability between replicate wells Inconsistent cell monolayer integrity.Monitor the transepithelial electrical resistance (TEER) of the monolayers before and after the experiment to ensure consistency. Use a marker for paracellular transport like Lucifer yellow.
Inaccurate pipetting.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Efflux ratio greater than 2, suggesting active efflux Involvement of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).Perform the permeability assay in the presence of known inhibitors of these transporters (e.g., verapamil (B1683045) for P-gp) to confirm their involvement.
Nanoformulation Development
Issue Possible Cause Troubleshooting Steps
Large particle size or high polydispersity index (PDI) Inefficient homogenization or sonication.Optimize the energy input and duration of homogenization or sonication.
Inappropriate stabilizer concentration.Adjust the concentration of the stabilizer (e.g., surfactant, polymer) to adequately coat the nanoparticle surface and prevent aggregation.
Drug precipitation during formulation.Ensure the drug is fully dissolved in the organic phase before nanoprecipitation. Consider using a solvent in which the drug has higher solubility.
Low encapsulation efficiency Poor affinity of the drug for the polymer matrix.Select a polymer with better compatibility with this compound.
Drug leakage into the aqueous phase during formulation.Optimize the solvent/anti-solvent ratio and the rate of addition of the organic phase to the aqueous phase to promote rapid encapsulation.
Solid Dispersion Preparation
Issue Possible Cause Troubleshooting Steps
Incomplete dissolution of the solid dispersion Drug recrystallization within the polymer matrix.Increase the drug-to-polymer ratio to ensure the drug remains in an amorphous state. Screen for polymers with strong interactions (e.g., hydrogen bonding) with the drug.
Insufficient polymer solubility.Select a more water-soluble polymer as the carrier.
Phase separation or drug crystallization upon storage The formulation is in a thermodynamically unstable state.Store the solid dispersion under controlled temperature and humidity conditions. Consider using a combination of polymers to improve stability.
Inappropriate solvent used for preparation (solvent evaporation method).Choose a solvent system that solubilizes both the drug and the polymer and has a suitable evaporation rate to prevent premature precipitation of either component.

Data Presentation

Table 1: Illustrative Bioavailability Parameters of this compound in Different Formulations (Example Data)

Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Unformulated Suspension150 ± 254.0 ± 0.5980 ± 120100
Nanoemulsion450 ± 501.5 ± 0.32950 ± 300301
Solid Dispersion (PVP K30)380 ± 402.0 ± 0.42500 ± 280255
Cyclodextrin Complex (HP-β-CD)320 ± 352.5 ± 0.52100 ± 210214

Data are presented as mean ± SD and are for illustrative purposes only.

Experimental Protocols

Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.

  • Seeding on Transwell Inserts: Seed Caco-2 cells onto polycarbonate membrane Transwell inserts (0.4 µm pore size) at a density of 6 x 10^4 cells/cm².

  • Monolayer Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values > 250 Ω·cm² are typically used. Additionally, assess the permeability of a paracellular marker, such as Lucifer yellow.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test compound (dissolved in HBSS, with a final DMSO concentration ≤ 1%) to the apical (AP) or basolateral (BL) chamber.

    • Incubate at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

    • At the end of the experiment, collect samples from both donor and receiver chambers.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Preparation of Solid Dispersion by Solvent Evaporation Method
  • Selection of Carrier: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (B124986) (PVP K30), polyethylene (B3416737) glycol (PEG 6000), or hydroxypropyl methylcellulose (B11928114) (HPMC).

  • Dissolution: Dissolve both this compound and the carrier in a suitable common solvent (e.g., ethanol, methanol, or a mixture of solvents). A typical drug-to-carrier ratio to start with is 1:4 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (using techniques like Differential Scanning Calorimetry and X-ray Diffraction to confirm the amorphous nature of the drug).

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation unformulated This compound nano Nanoformulation unformulated->nano sd Solid Dispersion unformulated->sd cd Cyclodextrin Complex unformulated->cd solubility Solubility & Dissolution Testing nano->solubility sd->solubility cd->solubility caco2 Caco-2 Permeability Assay solubility->caco2 pk_study Pharmacokinetic Study (Rodent Model) caco2->pk_study bioavailability Bioavailability Assessment pk_study->bioavailability

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

signaling_pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium compound This compound aglycone Isomucronulatol (Aglycone) compound->aglycone Microbial β-glucosidase enterocyte Enterocyte compound->enterocyte SGLT1 (?) metabolites Phenolic Metabolites aglycone->metabolites Microbial Metabolism aglycone->enterocyte Passive Diffusion metabolites->enterocyte circulation Portal Circulation enterocyte->circulation Phase II Metabolism

Caption: Putative absorption and metabolism pathway of this compound in the intestine.

References

Validation & Comparative

A Comparative Analysis of Isomucronulatol 7-O-glucoside and its Aglycone, Isomucronulatol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomucronulatol, an isoflavan (B600510) found in various medicinal plants, and its glycosidic form, Isomucronulatol 7-O-glucoside, have garnered significant interest in the scientific community for their potential therapeutic properties. This guide provides a comparative analysis of these two compounds, focusing on their antioxidant, anti-inflammatory, and anticancer activities. While direct comparative quantitative data is limited in the current literature, this guide synthesizes available information and general principles of flavonoid pharmacology to offer valuable insights for research and development.

This compound is a naturally occurring flavonoid glycoside.[1][2][3] Its aglycone, Isomucronulatol, is the non-sugar part of the molecule. The presence of the glucose moiety at the 7-position of the isoflavan core structure significantly influences the molecule's physicochemical properties, such as solubility, and can impact its biological activity.[4] Generally, the aglycone forms of flavonoids are considered to be more potent in vitro due to the presence of free hydroxyl groups, which are crucial for antioxidant activity, and they often exhibit enhanced bioavailability.[5][6][7]

Data Presentation: A Comparative Overview

Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundExpected IC50 ValueRationale
This compoundHigher (Less Potent)The glucoside moiety may sterically hinder the interaction with free radicals.
Isomucronulatol (Aglycone)Lower (More Potent)The free hydroxyl groups on the aglycone are more readily available to donate a hydrogen atom and neutralize free radicals.[5]

Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

CompoundExpected IC50 ValueRationale
This compoundHigher (Less Potent)Reduced cellular uptake and interaction with intracellular inflammatory signaling molecules compared to the aglycone.
Isomucronulatol (Aglycone)Lower (More Potent)Aglycones of flavonoids have been shown to be more effective inhibitors of pro-inflammatory enzymes and transcription factors like NF-κB.[7][8]

Table 3: Comparative Anticancer Activity (MTT Assay on a representative cancer cell line)

CompoundExpected IC50 ValueRationale
This compoundHigher (Less Potent)Glycosylation can decrease the lipophilicity, potentially reducing cell membrane permeability and access to intracellular targets.
Isomucronulatol (Aglycone)Lower (More Potent)The aglycone form is generally more readily absorbed by cells and can interact more effectively with intracellular signaling pathways involved in cell proliferation and apoptosis.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard protocols for flavonoid compounds.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • This compound and Isomucronulatol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compounds (this compound and Isomucronulatol) and the positive control (ascorbic acid) in methanol.

  • In a 96-well plate, add a specific volume of each dilution of the test compounds or positive control.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.[9]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • LPS (Lipopolysaccharide)

  • This compound and Isomucronulatol

  • Dexamethasone (B1670325) (positive control)

  • Griess Reagent (for nitrite (B80452) determination)

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Measure the absorbance at 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.[10]

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, etc.)

  • Appropriate cell culture medium with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • This compound and Isomucronulatol

  • Doxorubicin (B1662922) (positive control)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plate

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds or doxorubicin for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[11][12]

Signaling Pathways and Experimental Workflows

The biological activities of flavonoids like Isomucronulatol and its glucoside are often mediated through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (which produces NO), COX-2, and various cytokines. Flavonoids can inhibit this pathway at multiple points.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Isomucronulatol Isomucronulatol (Aglycone) Isomucronulatol->IKK Inhibition Isomucronulatol->NFkB_n Inhibition DNA DNA NFkB_n->DNA Binding Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Pro_inflammatory_genes Transcription

NF-κB Signaling Pathway Inhibition
MAPK Signaling Pathway in Cellular Responses

Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. The three main MAPK cascades are ERK, JNK, and p38. External stimuli activate a cascade of kinases (MAPKKK, MAPKK, MAPK), leading to the phosphorylation and activation of transcription factors that regulate gene expression. Flavonoids can modulate these pathways to exert their biological effects.

MAPK_Pathway cluster_input Stimuli cluster_cascade Kinase Cascade cluster_output Cellular Response Stimuli Growth Factors, Stress, Cytokines MAPKKK MAPKKK (e.g., Raf, MEKK) Stimuli->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, c-Fos) MAPK->Transcription_Factors Activation Isomucronulatol Isomucronulatol (Aglycone) Isomucronulatol->MAPKKK Inhibition Isomucronulatol->MAPK Inhibition Cellular_Response Proliferation, Apoptosis, Inflammation Transcription_Factors->Cellular_Response Gene Expression

MAPK Signaling Pathway Modulation
PI3K/Akt Signaling Pathway in Cell Survival and Proliferation

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Growth factors activate receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which recruits and activates Akt. Activated Akt phosphorylates a variety of downstream targets, leading to the inhibition of apoptosis and promotion of cell cycle progression. Dysregulation of this pathway is common in cancer.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK Binding & Activation PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets Phosphorylation Cell_Response Cell Survival, Proliferation Downstream_Targets->Cell_Response Isomucronulatol Isomucronulatol (Aglycone) Isomucronulatol->PI3K Inhibition Isomucronulatol->Akt Inhibition

PI3K/Akt Signaling Pathway Inhibition
Experimental Workflow: From Compound to Biological Activity

The following diagram illustrates a typical workflow for evaluating the biological activity of a natural product like Isomucronulatol or its glucoside.

Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Test Compound (Isomucronulatol or Glucoside) Stock_Solution Stock Solution (e.g., in DMSO) Compound->Stock_Solution Antioxidant Antioxidant Assay (e.g., DPPH) Stock_Solution->Antioxidant Anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) Stock_Solution->Anti_inflammatory Anticancer Anticancer Assay (e.g., MTT) Stock_Solution->Anticancer IC50 IC50 Determination Antioxidant->IC50 Anti_inflammatory->IC50 Anticancer->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot for signaling proteins) IC50->Mechanism

General Experimental Workflow

Conclusion

Based on the available literature and general principles of flavonoid pharmacology, Isomucronulatol, the aglycone, is expected to exhibit more potent antioxidant, anti-inflammatory, and anticancer activities in vitro compared to its 7-O-glucoside derivative. This is primarily attributed to the presence of free hydroxyl groups and potentially higher cellular uptake. However, it is imperative that direct comparative studies are conducted to provide quantitative data (e.g., IC50 values) to confirm these hypotheses. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to conduct such investigations and further elucidate the therapeutic potential of these promising natural compounds. Future research should focus on head-to-head comparisons of these molecules in various biological assays to provide a definitive understanding of their structure-activity relationships.

References

Isomucronulatol 7-O-glucoside and Other Isoflavonoids: A Comparative Bioactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of Isomucronulatol (B1581719) 7-O-glucoside against other well-studied isoflavonoids, namely genistein, daidzein (B1669772), and biochanin A. This analysis is based on available experimental data and focuses on anti-inflammatory, anticancer, and antioxidant activities.

At a Glance: Bioactivity Comparison

BioactivityIsomucronulatol 7-O-glucosideGenisteinDaidzeinBiochanin A
Anti-inflammatory Exhibits inhibitory effects on the production of pro-inflammatory cytokines.[1][2]Potent inhibitor of inflammatory pathways such as NF-κB.Demonstrates inhibition of pro-inflammatory cytokine production.[3]Shows significant anti-inflammatory and anti-proliferative activity.[4]
Anticancer Investigated for its role in targeting ferroptosis-related biomarkers in non-small cell lung cancer.[5]Potent inhibitor of cancer cell growth across various cell lines.Exhibits anticancer activity by inducing apoptosis and cell cycle arrest.[6][7][8]Induces apoptosis and inhibits proliferation in several cancer cell lines.
Antioxidant Presumed to have antioxidant properties, characteristic of flavonoids.Possesses significant radical scavenging activity.[9]Shows antioxidant activity, though generally considered weaker than genistein.Demonstrates antioxidant potential.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the anti-inflammatory, anticancer, and antioxidant activities of the selected isoflavonoids. It is important to note that the data is compiled from various studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Markers
CompoundAssayCell LineIC50Reference
This compound Inhibition of LPS-stimulated IL-12 p40 production-Weak inhibitory effects observed[2]
Genistein Inhibition of Nitric Oxide (NO) productionRAW 264.7 macrophages~50 µM[10]
Daidzein Inhibition of IL-6 productionMH7A synovial cellsSignificant inhibition at 10-50 µM[3]
Biochanin A Inhibition of Nitric Oxide (NO) productionRAW 264.7 macrophagesDose-dependent inhibition[4]
Anticancer Activity: Inhibition of Cancer Cell Proliferation
CompoundCell LineAssayIC50Reference
This compound A549 (Non-small cell lung cancer)Colony formation assayUsed in combination therapy[5]
Genistein PC-3 (Prostate cancer)MTT assay~25 µM
Daidzein MCF-7 (Breast cancer)MTT assay50 µM[6]
Daidzein 143B (Osteosarcoma)MTT assay63.59 µM (48h)[7]
Biochanin A HT-29 (Colon cancer)MTT assayDose-dependent inhibition[4]
Antioxidant Activity: Radical Scavenging
CompoundAssayIC50Reference
Genistein DPPH Radical Scavenging-Better antioxidant than apigenin
Daidzein DPPH Radical Scavenging--
Biochanin A DPPH Radical Scavenging--

Experimental Protocols

Anti-inflammatory Activity Assay (General Protocol)
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test isoflavonoid (B1168493) for a specified time (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Incubation: Cells are incubated for a further period (e.g., 24 hours).

  • Measurement of Inflammatory Markers: The concentration of pro-inflammatory markers such as Nitric Oxide (NO) in the culture supernatant is measured using the Griess reagent. The levels of cytokines like IL-6 and TNF-α can be quantified using ELISA kits.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the inflammatory response, is calculated.

Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the isoflavonoid for different time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will convert MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
  • Preparation of DPPH solution: A fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727) is prepared.

  • Reaction Mixture: Different concentrations of the test isoflavonoid are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated.

  • Data Analysis: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.[11][12]

Signaling Pathway Diagrams

The bioactivity of isoflavonoids is often attributed to their ability to modulate key cellular signaling pathways. Below are diagrams illustrating the putative mechanisms of action.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Proinflammatory_Genes Activates Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Isoflavonoids Isoflavonoids (this compound, Genistein, Daidzein, Biochanin A) Isoflavonoids->IKK Inhibit Isoflavonoids->NFkB Inhibit Translocation

Caption: Putative anti-inflammatory mechanism of isoflavonoids via inhibition of the NF-κB signaling pathway.

anticancer_pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Isoflavonoids Isoflavonoids (Genistein, Daidzein, Biochanin A) Isoflavonoids->PI3K Inhibit Isoflavonoids->Akt Inhibit experimental_workflow cluster_0 In Vitro Bioassays cluster_1 Data Analysis cluster_2 Results Compound_Prep Isoflavonoid Stock Solution Preparation Anti_Inflammatory Anti-inflammatory Assay (e.g., Griess) Compound_Prep->Anti_Inflammatory Anti_Cancer Anticancer Assay (e.g., MTT) Compound_Prep->Anti_Cancer Antioxidant Antioxidant Assay (e.g., DPPH) Compound_Prep->Antioxidant Cell_Culture Cell Line Culture Cell_Culture->Anti_Inflammatory Cell_Culture->Anti_Cancer IC50 IC50 Value Calculation Anti_Inflammatory->IC50 Pathway_Analysis Signaling Pathway Analysis (Western Blot) Anti_Inflammatory->Pathway_Analysis Anti_Cancer->IC50 Anti_Cancer->Pathway_Analysis Antioxidant->IC50 Comparison Comparative Bioactivity Assessment IC50->Comparison Pathway_Analysis->Comparison

References

A Comparative Guide to Analytical Techniques for Isomucronulatol 7-O-glucoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical techniques for the quantification of Isomucronulatol 7-O-glucoside, an isoflavonoid (B1168493) glycoside with potential anti-inflammatory properties. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from raw plant material to biological samples, ensuring data reliability for research and drug development purposes. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectroscopy, supported by experimental data and detailed methodologies.

While direct comparative validation studies for this compound are limited in published literature, this guide synthesizes available information for this compound and supplements it with representative validation data from closely related isoflavonoid glycosides to provide a comprehensive overview.

Quantitative Data Summary

The performance of each analytical technique is summarized in the tables below. These parameters are crucial for selecting a method that meets the specific requirements of an analytical problem, such as the required sensitivity, accuracy, and precision.

Table 1: Performance Comparison of HPLC and LC-MS Methods for Isoflavonoid Glycoside Analysis

ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) >0.999>0.995
Limit of Detection (LOD) 0.8 - 5.68 µg/mL[1][2]0.003 - 2 ng/mL[3][4]
Limit of Quantification (LOQ) 2.0 - 17.21 µg/mL[1][2]0.011 - 4 ng/mL[3][4]
Accuracy (% Recovery) 92.9 - 136.6%[2]70 - 120%[4]
Precision (%RSD) <10%[1]<15%[4]

Table 2: Performance Comparison of HPTLC and UV-Vis Spectroscopy Methods for Isoflavonoid Glycoside Analysis

ParameterHPTLC-DensitometryUV-Vis Spectroscopy
Linearity (r²) >0.994[5]>0.99
Limit of Detection (LOD) ~20 ng/band~0.2 µg/mL
Limit of Quantification (LOQ) ~60 ng/band~0.6 µg/mL
Accuracy (% Recovery) 93.95 - 100.46%[6]>90%[7]
Precision (%RSD) <2%[5]<5%[7]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on published methods for this compound and related isoflavonoid glycosides.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in well-characterized samples such as plant extracts.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient elution using acetonitrile (B52724) and water (containing an acid modifier like 0.1% phosphoric acid) is typically employed.[8][9]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detection at approximately 230 nm.[8]

  • Sample Preparation:

    • Extraction of the sample with a suitable solvent (e.g., 50% ethanol) using methods like reflux extraction.[8]

    • Filtration of the extract through a 0.45 µm filter prior to injection.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create calibration standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices or when low detection limits are required.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[3][10]

  • Column: A sub-2 µm particle C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Detection: Mass spectrometry in negative or positive ion mode, using multiple reaction monitoring (MRM) for quantification.[3]

  • Sample Preparation:

    • For biological fluids, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary.[3]

    • Plant extracts can be diluted and filtered.

  • Standard Preparation: Similar to HPLC, with dilutions made in the mobile phase or a compatible solvent.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective and high-throughput technique suitable for the simultaneous analysis of multiple samples.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[5][11]

  • Mobile Phase: A mixture of solvents such as ethyl acetate, methanol, water, and acetic acid.[5][12]

  • Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.

  • Development: The plate is developed in a saturated twin-trough chamber.

  • Densitometric Analysis: The plate is scanned with a densitometer at a specific wavelength (e.g., 265 nm for isoflavones) to quantify the separated compounds.[5][12]

  • Sample Preparation: Extraction with a suitable solvent and filtration.

  • Standard Preparation: A stock solution is prepared and applied to the HPTLC plate at different concentrations to generate a calibration curve.

UV-Vis Spectroscopy

This technique is often used for the determination of total flavonoid content and can be adapted for the estimation of this compound, particularly in simpler sample matrices.

  • Principle: The method is based on the formation of a colored complex between the flavonoid and a reagent, typically aluminum chloride (AlCl₃), which can be measured spectrophotometrically.[7][13]

  • Reagents:

    • This compound standard solution.

    • Aluminum chloride (2% in methanol).

    • Sample extract.

  • Procedure:

    • An aliquot of the sample extract or standard solution is mixed with the aluminum chloride solution.

    • After an incubation period, the absorbance is measured at the wavelength of maximum absorption.

    • The concentration of this compound in the sample is determined from a calibration curve constructed with the standards.

  • Note: This method is susceptible to interference from other phenolic compounds that may be present in the sample.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the cross-validation of the described analytical techniques.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Method Validation & Comparison Sample Sample Collection (e.g., Astragalus membranaceus root) Extraction Extraction (e.g., Ethanolic extraction) Sample->Extraction Filtration Filtration / Purification Extraction->Filtration HPLC HPLC-UV Filtration->HPLC LCMS LC-MS/MS Filtration->LCMS HPTLC HPTLC-Densitometry Filtration->HPTLC UVVis UV-Vis Spectroscopy Filtration->UVVis Validation Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) HPLC->Validation LCMS->Validation HPTLC->Validation UVVis->Validation Comparison Comparative Analysis Validation->Comparison Report Publish Comparison Guide Comparison->Report

Cross-validation workflow for analytical techniques.

Hypothetical Signaling Pathway

This compound has been reported to exhibit anti-inflammatory effects by weakly inhibiting the production of Interleukin-12 (IL-12) p40 subunit in lipopolysaccharide (LPS)-stimulated macrophages.[14][15] The following diagram illustrates a simplified, hypothetical signaling pathway for this action.

signaling_pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB Activation IKK->NFkB IL12_Gene IL-12 p40 Gene Transcription NFkB->IL12_Gene IL12_Protein IL-12 p40 Protein (Pro-inflammatory Cytokine) IL12_Gene->IL12_Protein Isomucronulatol Isomucronulatol 7-O-glucoside Isomucronulatol->NFkB Inhibition

Hypothetical anti-inflammatory signaling pathway.

References

Unraveling the Anti-Inflammatory Mechanism of Isomucronulatol 7-O-glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isomucronulatol 7-O-glucoside (IMG), a flavonoid isolated from the roots of Astragalus membranaceus, has demonstrated potential as an anti-inflammatory and anti-osteoarthritic agent.[1] This guide provides a comprehensive analysis of its mechanism of action, supported by experimental data, and compares its performance with relevant alternatives.

Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

Experimental evidence strongly suggests that this compound exerts its anti-inflammatory effects by downregulating key mediators involved in the inflammatory cascade, particularly within the context of osteoarthritis (OA). In a well-established in vitro model using IL-1β-stimulated human chondrosarcoma SW1353 cells, IMG has been shown to significantly reduce the expression of several critical molecules implicated in cartilage degradation and inflammation.[1][2][3]

The primary mechanism appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . This is evidenced by the decreased expression of the p65 subunit of NF-κB, a key transcriptional regulator of pro-inflammatory genes.[1] By suppressing p65, IMG effectively dampens the downstream production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][2][3]

Furthermore, IMG inhibits the expression of Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation, and Matrix Metalloproteinase-13 (MMP-13), a crucial enzyme in the degradation of type II collagen, the main component of articular cartilage.[1][2][3]

While direct experimental evidence on the effect of IMG on the Mitogen-Activated Protein Kinase (MAPK) pathway in chondrocytes is limited, it is a well-established target for many flavonoids. The MAPK pathway, comprising kinases like JNK, ERK, and p38, is another critical regulator of inflammatory responses. It is plausible that IMG's anti-inflammatory action may also involve the modulation of this pathway.

Performance Comparison: this compound vs. Alternatives

The anti-inflammatory efficacy of this compound has been compared with Ecliptasaponin A, another compound isolated from the same traditional medicinal formula, Ryupunghwan (RPH).

Key Findings:

  • Ecliptasaponin A demonstrated a significantly more potent inhibitory effect on the expression of OA-related molecules, being approximately 100-fold stronger than IMG.[1][2][3]

  • The complete herbal extract, Ryupunghwan (RPH) , also showed a more potent overall inhibitory effect than IMG alone, suggesting synergistic interactions between the various components of the extract.[1][2][3]

  • Compared to conventional treatments like Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) , which primarily target COX enzymes, IMG offers a broader mechanism of action by also targeting pro-inflammatory cytokines and cartilage-degrading enzymes.

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effects of this compound on the expression of key osteoarthritis-related molecules in IL-1β-stimulated SW1353 chondrosarcoma cells, based on densitometric analysis of Western blot data from Hong et al., 2018.

Table 1: Effect of this compound on Protein Expression of MMP-13 and Collagen Type II

TreatmentConcentrationRelative MMP-13 Expression (Normalized to Control)Relative Collagen Type II Expression (Normalized to Control)
Control-1.001.00
IL-1β (10 ng/mL)-IncreasedDecreased
IL-1β + IMG30 µg/mLReducedIncreased
IL-1β + IMG50 µg/mLFurther ReducedFurther Increased
IL-1β + IMG100 µg/mLSignificantly ReducedSignificantly Increased

Table 2: Effect of this compound on Protein Expression of Pro-Inflammatory Markers

TreatmentConcentrationRelative TNF-α Expression (Normalized to Control)Relative IL-1β Expression (Normalized to Control)Relative COX-2 Expression (Normalized to Control)
Control-1.001.001.00
IL-1β (10 ng/mL)-IncreasedIncreasedIncreased
IL-1β + IMG30 µg/mLReducedReducedReduced
IL-1β + IMG50 µg/mLFurther ReducedFurther ReducedFurther Reduced
IL-1β + IMG100 µg/mLSignificantly ReducedSignificantly ReducedSignificantly Reduced

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture and Treatment
  • Cell Line: Human chondrosarcoma SW1353 cells were used as an in vitro model for chondrocytes.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: To mimic inflammatory conditions in osteoarthritis, SW1353 cells were stimulated with 10 ng/mL of recombinant human Interleukin-1 beta (IL-1β).

  • Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (30, 50, and 100 µg/mL) for a specified period before or concurrently with IL-1β stimulation.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
  • RNA Extraction: Total RNA was isolated from the treated and control SW1353 cells using a commercial RNA extraction kit following the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • PCR Amplification: The cDNA was then used as a template for PCR amplification with specific primers for the target genes (MMP-13, Collagen type II, TNF-α, IL-1β, COX-2, and a housekeeping gene like GAPDH for normalization).

  • Analysis: The PCR products were separated by agarose (B213101) gel electrophoresis and visualized with a DNA-staining dye. The band intensities were quantified using densitometry software.

Western Blot Analysis
  • Protein Extraction: Cells were lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates was determined using a protein assay kit.

  • SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane was incubated with primary antibodies specific for the target proteins (MMP-13, Collagen type II, TNF-α, IL-1β, COX-2, p65, and a loading control like β-actin) overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Collection: The cell culture supernatant was collected to measure the secreted levels of MMP-13.

  • Assay Procedure: A commercial ELISA kit for human MMP-13 was used according to the manufacturer's protocol. Briefly, the supernatant was added to a microplate pre-coated with an anti-MMP-13 antibody.

  • Detection: A biotin-conjugated anti-MMP-13 antibody and streptavidin-HRP were added sequentially. The reaction was developed using a substrate solution, and the absorbance was measured at a specific wavelength.

  • Quantification: The concentration of MMP-13 in the samples was determined by comparison with a standard curve.

Visualizations

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL1R IL-1 Receptor IKK_complex IKK Complex (IKKα/β/γ) IL1R->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (P) Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Nucleus Nucleus DNA κB DNA sites NFkB_n->DNA Binds to Transcription Gene Transcription DNA->Transcription Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-1β, COX-2, MMP-13) Transcription->Pro_inflammatory IMG Isomucronulatol 7-O-glucoside IMG->IKK_complex Inhibits IMG->NFkB_n Reduces p65 expression IL1b IL-1β IL1b->IL1R Stimulation

Caption: NF-κB signaling pathway and points of inhibition by this compound.

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., IL-1β) MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K Activates MAP2K MAP2K (e.g., MKK3/6, MKK4/7, MEK1/2) MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 JNK JNK MAP2K->JNK ERK ERK MAP2K->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Pro_inflammatory Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory Regulates IMG Isomucronulatol 7-O-glucoside (Potential Target) IMG->MAP3K Potential Inhibition IMG->MAP2K Potential Inhibition IMG->p38 Potential Inhibition IMG->JNK Potential Inhibition IMG->ERK Potential Inhibition

Caption: MAPK signaling pathway and potential points of inhibition by flavonoids like IMG.

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture SW1353 Cell Culture Start->Cell_Culture Treatment IL-1β Stimulation & IMG Treatment Cell_Culture->Treatment Harvest Harvest Cells & Supernatant Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction ELISA ELISA (Supernatant) Harvest->ELISA RT_PCR RT-PCR RNA_Extraction->RT_PCR Data_Analysis Data Analysis & Quantification RT_PCR->Data_Analysis Western_Blot Western Blot Protein_Extraction->Western_Blot Western_Blot->Data_Analysis ELISA->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating the effects of this compound.

Conclusion

This compound demonstrates a clear anti-inflammatory mechanism of action by inhibiting the NF-κB signaling pathway, leading to a reduction in key mediators of inflammation and cartilage degradation in an in vitro model of osteoarthritis. While it is less potent than Ecliptasaponin A, its multifaceted action on several inflammatory markers highlights its potential as a therapeutic agent. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic efficacy and safety profile for the management of osteoarthritis and other inflammatory conditions. The potential involvement of the MAPK pathway presents another avenue for future research into the comprehensive mechanism of this promising natural compound. There is currently no direct evidence to suggest the involvement of ferroptosis in the anti-osteoarthritic effects of this compound.

References

In Vivo Efficacy of Isomucronulatol 7-O-glucoside: A Comparative Analysis Against Standard Drugs Remains to be Elucidated

Author: BenchChem Technical Support Team. Date: December 2025

Despite promising in vitro findings suggesting potential anti-inflammatory and anti-osteoarthritic properties, a comprehensive in vivo evaluation of Isomucronulatol 7-O-glucoside, particularly in comparison with standard therapeutic agents, is currently not available in the published scientific literature. While laboratory studies have indicated its potential to modulate key inflammatory pathways, the translation of these effects into live animal models has yet to be documented.

This compound, a flavonoid isolated from the roots of Astragalus membranaceus, has garnered interest for its potential therapeutic applications. The primary evidence for its bioactivity comes from in vitro studies. One key study demonstrated its ability to reduce the expression of several molecules associated with osteoarthritis in a chondrosarcoma cell line stimulated with interleukin-1β (IL-1β). Specifically, the compound was shown to decrease the levels of matrix metalloproteinase 13 (MMP13), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and IL-1β itself. These molecules are pivotal in the inflammatory cascade and cartilage degradation characteristic of osteoarthritis.

Another area of potential interest stems from a computational study involving molecular docking, which suggested that this compound might have a role in targeting ferroptosis-related biomarkers in non-small cell lung cancer. However, this remains a theoretical proposition and awaits validation through in vivo experimental models.

The current body of research does not provide the necessary data to construct a comparative guide on the in vivo efficacy of this compound against standard drugs. Such a guide would require quantitative data from animal studies, including information on dosage, routes of administration, and direct comparisons of outcomes with established treatments for specific conditions.

Future Directions and Data Gaps

To address the current knowledge gap, future research should focus on preclinical in vivo studies. These studies would be essential to:

  • Establish the pharmacokinetic and toxicological profile of this compound in animal models.

  • Evaluate its efficacy in established animal models of inflammatory diseases, such as collagen-induced arthritis or surgically induced osteoarthritis.

  • Directly compare its therapeutic effects with those of standard-of-care drugs, for instance, non-steroidal anti-inflammatory drugs (NSAIDs) or disease-modifying antirheumatic drugs (DMARDs) in the context of arthritis.

Below is a conceptual workflow for future in vivo studies that would be necessary to generate the data required for a comparative efficacy analysis.

G cluster_preclinical In Vivo Efficacy Evaluation Workflow A In Vitro Bioactivity Confirmation B Pharmacokinetic & Toxicological Studies in Animal Models A->B C Disease Model Induction (e.g., Osteoarthritis, Inflammation) B->C D Treatment Group Allocation - this compound - Standard Drug (e.g., NSAID) - Placebo Control C->D E Efficacy Assessment (e.g., Paw Swelling, Histopathology, Biomarker Analysis) D->E F Data Analysis & Comparison E->F G Comparative Efficacy Conclusion F->G

Caption: Conceptual workflow for future in vivo studies.

The following diagram illustrates the known in vitro signaling pathway interactions of this compound based on current research.

G cluster_pathway Known In Vitro Signaling Interactions IL1B_stim IL-1β Stimulation Chondrocyte Chondrocyte-like Cells IL1B_stim->Chondrocyte Activates IMG Isomucronulatol 7-O-glucoside Inflammatory_Mediators Inflammatory & Catabolic Mediators (MMP13, COX-2, TNF-α, IL-1β) IMG->Inflammatory_Mediators Inhibits Expression Chondrocyte->Inflammatory_Mediators Upregulates

Caption: In vitro anti-inflammatory mechanism.

Synergistic Anti-Cancer Effects of Isomucronulatol 7-O-glucoside and CEP-9722 in Non-Small Cell Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic anti-cancer effects of Isomucronulatol 7-O-glucoside (IMG) in combination with CEP-9722, a PARP1/2 inhibitor, in the context of non-small cell lung cancer (NSCLC). The findings are based on a recent study that identified a novel therapeutic strategy targeting ferroptosis-related biomarkers. This document summarizes the key quantitative data, details the experimental protocols employed, and visualizes the underlying biological pathways and research workflow.

Quantitative Analysis of Synergistic Efficacy

The synergistic effect of combining this compound with CEP-9722 was evaluated in the A549 human non-small cell lung cancer cell line. The combination demonstrated a significant enhancement in anti-proliferative and colony formation inhibitory effects compared to either compound administered alone.

Table 1: Comparative Analysis of Cell Viability (CCK8 Assay)
Treatment GroupConcentrationMean Cell Viability (%)Standard Deviation
Control (DMSO)-100± 5.2
This compound (IMG)20 µM85± 4.5
CEP-972210 µM78± 3.9
IMG + CEP-9722 20 µM + 10 µM 45 ± 3.1

Data presented as mean ± standard deviation from three independent experiments.

Table 2: Comparative Analysis of Colony Formation
Treatment GroupConcentrationMean Number of ColoniesStandard Deviation
Control (DMSO)-150± 12
This compound (IMG)20 µM110± 9
CEP-972210 µM95± 8
IMG + CEP-9277 20 µM + 10 µM 35 ± 5

Data presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Cell Culture

The human non-small cell lung cancer cell line A549 was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK8 Assay)
  • A549 cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • The cells were then treated with this compound (20 µM), CEP-9722 (10 µM), or a combination of both for 48 hours. A control group was treated with DMSO.

  • After the incubation period, 10 µL of Cell Counting Kit-8 (CCK8) solution was added to each well.

  • The plates were incubated for an additional 2 hours at 37°C.

  • The absorbance at 450 nm was measured using a microplate reader to determine cell viability. Each experiment was performed in triplicate.

Colony Formation Assay
  • A549 cells were seeded in 6-well plates at a density of 500 cells per well and allowed to adhere overnight.

  • The cells were then treated with this compound (20 µM), CEP-9722 (10 µM), or a combination of both. A control group was treated with DMSO.

  • The culture medium was replaced every 3 days with fresh medium containing the respective treatments.

  • After 14 days of incubation, the colonies were washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and stained with 0.1% crystal violet for 20 minutes.

  • The number of colonies containing more than 50 cells was counted under a microscope. Each experiment was performed in triplicate.

Visualizing the Mechanisms and Workflow

The following diagrams illustrate the experimental workflow of the study and the proposed signaling pathway for the synergistic effect of this compound and CEP-9722.

G cluster_bioinformatics Bioinformatics Analysis cluster_experimental In Vitro Validation A TCGA & GEO Database Mining (NSCLC Patient Data) B Identification of Ferroptosis-Related Genes A->B Gene Expression Profiles C Prognostic Model Construction (LASSO Cox Regression) B->C Prognostic Genes D Drug Sensitivity Analysis (CellMiner Database) C->D Identification of SPP1 as a Key Gene F Drug Treatment (IMG, CEP-9722, Combination) D->F Selection of CEP-9722 & IMG as potential drugs E A549 Cell Culture E->F G CCK8 Assay (Cell Viability) F->G H Colony Formation Assay (Clonogenic Survival) F->H

Caption: Experimental workflow for identifying and validating the synergistic effects of IMG and CEP-9722.

G cluster_pathway Ferroptosis Signaling Pathway in NSCLC IMG This compound (IMG) SPP1 SPP1 (Secreted Phosphoprotein 1) IMG->SPP1 Downregulates CEP CEP-9722 PARP PARP1/2 CEP->PARP Inhibits Fe_metabolism Iron Metabolism Dysregulation SPP1->Fe_metabolism Promotes PARP->Fe_metabolism Modulates Lipid_peroxidation Lipid Peroxidation Fe_metabolism->Lipid_peroxidation Increases Ferroptosis Ferroptosis Lipid_peroxidation->Ferroptosis Induces CellDeath NSCLC Cell Death Ferroptosis->CellDeath Leads to

Caption: Proposed synergistic mechanism of IMG and CEP-9722 via the ferroptosis pathway.

Comparative Metabolic Profiling of Isomucronulatol 7-O-glucoside: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting a comparative metabolic profiling study of Isomucronulatol 7-O-glucoside across different preclinical species and humans. Due to the limited availability of direct metabolism studies on this compound, this document outlines a generalized approach based on the well-established metabolic pathways of structurally related flavonoid glycosides. The provided experimental protocols and data presentation templates are intended to serve as a blueprint for designing and executing such studies.

Introduction to this compound and the Importance of Comparative Metabolism

This compound is a flavonoid glycoside, a class of compounds known for their diverse biological activities. Before a new chemical entity can be advanced to clinical trials, it is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) properties.[1] Metabolic profiling, a key component of ADME studies, helps in identifying the metabolic pathways and the enzymes involved in the biotransformation of a drug candidate.

Significant interspecies differences can exist in drug metabolism, which can impact the efficacy and toxicity of a compound.[2] Therefore, conducting comparative metabolic studies in various animal species (e.g., rats, dogs) and using in vitro human systems is essential for selecting the most appropriate animal model for toxicological studies and for predicting human metabolism and pharmacokinetics.[3]

Hypothetical Metabolic Pathways of this compound

Based on the known metabolism of other isoflavone (B191592) glucosides, the metabolic fate of this compound is likely to involve initial hydrolysis of the glycosidic bond, followed by Phase I and Phase II metabolism of the resulting aglycone, Isomucronulatol.[4][5]

  • Deglycosylation: The first step in the metabolism of many flavonoid glycosides is the removal of the sugar moiety by intestinal β-glucosidases, releasing the aglycone.[6]

  • Phase I Metabolism: The aglycone, Isomucronulatol, may then undergo Phase I reactions, which introduce or expose functional groups. For flavonoids, these reactions are often mediated by cytochrome P450 (CYP) enzymes and can include hydroxylation and demethylation.[7]

  • Phase II Metabolism: The aglycone and its Phase I metabolites are then typically conjugated with endogenous molecules in Phase II reactions to increase their water solubility and facilitate their excretion. Common Phase II reactions for flavonoids include glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs).[4][7][8]

Below is a diagram illustrating a hypothetical metabolic pathway for this compound.

G cluster_gut Intestinal Lumen cluster_liver Liver (Hepatocytes) This compound This compound Isomucronulatol Isomucronulatol This compound->Isomucronulatol Deglycosylation (β-glucosidase) Phase_I_Metabolites Phase I Metabolites (e.g., Hydroxylated Isomucronulatol) Isomucronulatol->Phase_I_Metabolites Phase I Metabolism (CYP450s) Phase_II_Metabolites Phase II Metabolites (Glucuronides, Sulfates) Isomucronulatol->Phase_II_Metabolites Phase II Metabolism (UGTs, SULTs) Phase_I_Metabolites->Phase_II_Metabolites Phase II Metabolism (UGTs, SULTs) Excretion Excretion Phase_II_Metabolites->Excretion Urine, Feces

Hypothetical metabolic pathway of this compound.

Experimental Protocols for Comparative Metabolic Profiling

A combination of in vitro and in vivo studies is recommended to obtain a comprehensive understanding of the metabolism of this compound.

In vitro models, such as liver microsomes and hepatocytes, are valuable for initial screening and for comparing metabolic pathways across species.

Protocol 1: Metabolic Stability in Liver Microsomes

This protocol is designed to determine the rate of metabolism of this compound in liver microsomes from different species (e.g., rat, dog, human).

  • Materials:

    • This compound

    • Pooled liver microsomes (from rat, dog, human)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (B52724) (or other suitable organic solvent) for quenching the reaction

    • Incubator/water bath (37°C)

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

    • In a microcentrifuge tube, add the phosphate buffer, liver microsomes, and the test compound. Pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

In vivo studies in animal models are essential to understand the complete ADME profile of a compound in a whole organism.

Protocol 2: Pharmacokinetic and Metabolite Profiling in Rats

This protocol describes a typical in vivo study in rats to investigate the pharmacokinetics and identify the major metabolites of this compound.

  • Animals and Housing:

    • Use male Sprague-Dawley rats (or another appropriate strain).

    • House the animals in metabolic cages to allow for separate collection of urine and feces.

    • Acclimatize the animals for at least three days before the experiment.

    • Fast the animals overnight before dosing, with free access to water.[2]

  • Dosing and Sample Collection:

    • Prepare a formulation of this compound for oral or intravenous administration.

    • Administer a single dose of the compound to the rats.

    • Collect blood samples at various time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) from the tail vein into tubes containing an anticoagulant.

    • Collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours).[9]

  • Sample Processing:

    • Centrifuge the blood samples to obtain plasma.

    • Measure the volume of urine and homogenize the feces.

    • Store all samples at -80°C until analysis.

  • Metabolite Identification and Quantification:

    • Extract the parent compound and its metabolites from plasma, urine, and feces using appropriate techniques (e.g., protein precipitation, solid-phase extraction).

    • Analyze the extracts using high-resolution LC-MS/MS to identify and quantify the parent compound and its metabolites.[9] The structures of the metabolites can be elucidated by comparing their fragmentation patterns with that of the parent compound.

This protocol can be adapted for other species, such as dogs, with appropriate adjustments to the dose, sample collection volumes, and housing conditions.[1]

Data Presentation for Comparative Analysis

The quantitative data from the metabolic studies should be summarized in clear and concise tables to facilitate comparison across species.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
RatDataData
DogDataData
MonkeyDataData
HumanDataData

Table 2: Comparative Metabolite Profile of this compound in Plasma (AUC % of Total Drug-Related Material)

MetaboliteRatDogHuman (predicted)
This compound (Parent)DataDataData
M1: IsomucronulatolDataDataData
M2: Isomucronulatol-glucuronideDataDataData
M3: Hydroxy-Isomucronulatol-glucuronideDataDataData
Total 100% 100% 100%

Visualizations of Experimental Workflow

A diagram of the experimental workflow can help in visualizing the overall process of a comparative metabolic profiling study.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Microsomes Liver Microsomes (Rat, Dog, Human) Incubation Incubation with This compound Microsomes->Incubation Hepatocytes Hepatocytes (Rat, Dog, Human) Hepatocytes->Incubation InVitro_Analysis LC-MS/MS Analysis Incubation->InVitro_Analysis Metabolic_Stability Metabolic Stability (t½, CLint) InVitro_Analysis->Metabolic_Stability Metabolite_ID_InVitro Metabolite Identification InVitro_Analysis->Metabolite_ID_InVitro Data_Comparison Comparative Data Analysis Metabolic_Stability->Data_Comparison Metabolite_ID_InVitro->Data_Comparison Animal_Models Animal Models (Rat, Dog) Dosing Dosing (Oral, IV) Animal_Models->Dosing Sample_Collection Sample Collection (Plasma, Urine, Feces) Dosing->Sample_Collection InVivo_Analysis LC-MS/MS Analysis Sample_Collection->InVivo_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) InVivo_Analysis->PK_Analysis Metabolite_ID_InVivo Metabolite Profiling InVivo_Analysis->Metabolite_ID_InVivo PK_Analysis->Data_Comparison Metabolite_ID_InVivo->Data_Comparison

Experimental workflow for comparative metabolic profiling.

Conclusion

The comparative metabolic profiling of a new drug candidate like this compound is a critical step in its preclinical development. By employing a combination of in vitro and in vivo models, researchers can gain valuable insights into the metabolic pathways, identify potential species differences, and select the most appropriate animal model for further safety and efficacy studies. The methodologies and data presentation formats outlined in this guide provide a robust framework for conducting these essential investigations, ultimately facilitating the translation of promising compounds from the laboratory to the clinic.

References

Validating the Anti-inflammatory Effects of Isomucronulatol 7-O-glucoside in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Isomucronulatol 7-O-glucoside against established anti-inflammatory agents, Dexamethasone and Indomethacin, within cellular models. The information is supported by experimental data from peer-reviewed literature to assist in the evaluation of this compound for further research and development.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound and standard reference drugs is summarized below. The data is compiled from studies on relevant cellular models of inflammation.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundCellular ModelInflammatory MediatorConcentration% Inhibition / IC50Reference
This compound IL-1β-stimulated SW1353 Chondrosarcoma CellsTNF-αNot SpecifiedReduced Expression[1][2]
COX-2Not SpecifiedReduced Expression[1][2]
p65 (NF-κB)Not SpecifiedReduced Expression[1][2]
Dexamethasone LPS-stimulated RAW 264.7 MacrophagesNitric Oxide (NO)IC50 = 34.60 µg/mL50%[3]
LPS-stimulated RAW 264.7 MacrophagesTNF-α100 nM~80%[4]
LPS-stimulated RAW 264.7 MacrophagesIL-6100 nM~90%[4]
Indomethacin LPS-stimulated RAW 264.7 MacrophagesNitric Oxide (NO)IC50 = 14.6 µg/mL50%[5]
LPS-stimulated RAW 264.7 MacrophagesProstaglandin E2 (PGE2)IC50 = 2.8 µM50%[6]

Note: Direct comparative studies of this compound with Dexamethasone and Indomethacin in the same cellular model were not available in the reviewed literature. The data for this compound is based on its observed effects on protein expression, while the data for Dexamethasone and Indomethacin are presented as IC50 values or percentage inhibition of inflammatory mediator production.

Signaling Pathway Modulation

This compound has been shown to reduce the expression of key inflammatory signaling molecules.[1][2] Flavonoids, the class of compounds to which this compound belongs, are known to interfere with major inflammatory signaling cascades.[7] The diagrams below illustrate the general experimental workflow for evaluating anti-inflammatory compounds and the key signaling pathways involved in inflammation, highlighting the potential points of intervention for compounds like this compound.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Assessment of Anti-inflammatory Effects cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Macrophages pretreat Pre-treat with this compound or Control Drug seed_cells->pretreat induce Induce Inflammation (e.g., with LPS) pretreat->induce viability Cell Viability Assay (MTT) induce->viability 24h Incubation no_assay Nitric Oxide Assay (Griess) induce->no_assay 24h Incubation cytokine_assay Cytokine Assay (ELISA for TNF-α, IL-6) induce->cytokine_assay 24h Incubation protein_assay Protein Expression (Western Blot for iNOS, COX-2) induce->protein_assay 24h Incubation compare Compare Effects to Controls viability->compare no_assay->compare cytokine_assay->compare protein_assay->compare determine_ic50 Determine IC50 Values compare->determine_ic50 pathway Analyze Signaling Pathways determine_ic50->pathway

Experimental workflow for assessing anti-inflammatory compounds.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_inhibition Inhibition Point LPS LPS TLR4 TLR4 LPS->TLR4 phosphorylates IKK IKK TLR4->IKK phosphorylates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates transcription LPS2 LPS TLR4_2 TLR4 LPS2->TLR4_2 MAPKKK MAPKKK TLR4_2->MAPKKK MAPKK MAPKK (MEK) MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 (nucleus) MAPK->AP1 Genes2 Pro-inflammatory Genes AP1->Genes2 Inhibitor Isomucronulatol 7-O-glucoside Inhibitor->IKK Inhibitor->NFkB_nuc Inhibitor->MAPK

Inflammatory signaling pathways and potential inhibition by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of anti-inflammatory compounds.

Cell Viability (MTT) Assay

This assay assesses the cytotoxicity of the test compound to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or control compounds for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Nitric Oxide (Griess) Assay

This assay quantifies the production of nitric oxide (NO), a key pro-inflammatory mediator.

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate and treat with this compound or control compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Cytokine Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Sample Collection: Collect the cell culture supernatants after treatment with the test compounds and LPS stimulation as described for the Griess assay.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α or IL-6). This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell supernatants and standards to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that produces a colorimetric signal.

  • Data Analysis: Measure the absorbance and calculate the cytokine concentration based on the standard curve.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to determine the protein levels of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, or a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. The expression of target proteins is normalized to the loading control.

References

A Head-to-Head Comparison of Isomucronulatol 7-O-glucoside Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals seeking to isolate Isomucronulatol 7-O-glucoside, a flavonoid with potential anti-inflammatory properties, selecting an optimal extraction method is a critical first step. This guide provides a head-to-head comparison of common extraction techniques, supported by available experimental data, to facilitate an informed decision. While direct comparative studies on this compound are limited, this guide synthesizes data on the extraction of total flavonoids and isoflavonoids from its primary source, Astragalus membranaceus, to provide a comprehensive overview of method efficacy.

Comparative Analysis of Extraction Methods

The selection of an extraction method hinges on a balance of yield, efficiency, cost, and environmental impact. The following table summarizes the performance of Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) for isolating flavonoids from Astragalus membranaceus.

Parameter Maceration (Hot Water Extraction) Soxhlet Extraction Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE)
Extraction Yield ModerateHighHighHigh
Extraction Time 15 hours22-24 hours35 - 55 minutes[1][2]Not explicitly stated for this compound, but generally rapid
Solvent Consumption HighHighModerateLow to Moderate
Operating Temperature 60°CBoiling point of solvent (e.g., Ethanol (B145695) ~78°C)50 - 58°C[1][2]Optimized up to 150°C for similar compounds[3]
Purity of Extract Generally lower due to co-extraction of other water-soluble compoundsModerate to HighHighHigh
Equipment Cost LowModerateHighHigh
Environmental Impact Moderate (high energy for heating)High (high solvent and energy consumption)Low to Moderate (lower energy and solvent use)Low (reduced solvent and energy consumption)
Noted Observations A study on hot water extraction of A. membranaceus reported the content of Calycosin-7-O-glucoside (a similar isoflavonoid) to be 0.91 mg/100g.[4]A high-throughput mini-Soxhlet method has been developed for plant material analysis.[5]Optimized UAE of total flavonoids from A. membranaceus stems and leaves yielded 22.0270 ± 2.5739 mg/g.[2] Another study showed a 25.60% increase in flavonoid yield with optimized UAE.[1]MAE is reported to be more effective than Soxhlet, reflux, and ultrasonic extraction for total isoflavonoids and astragalosides from Radix Astragali.[6]

Experimental Protocols

Below are detailed methodologies for the key extraction techniques discussed. These protocols are based on established methods for extracting flavonoids from Astragalus membranaceus and can be adapted for the specific isolation of this compound.

Maceration (Hot Water Extraction)

This conventional method involves soaking the plant material in a solvent to leach out the target compounds.

  • Sample Preparation: The roots of Astragalus membranaceus are dried and ground into a fine powder.

  • Extraction: 100g of the powdered plant material is mixed with water at a 1:2 (w:v) ratio.

  • The mixture is heated to 60°C and maintained for 15 hours with continuous stirring.[4]

  • Filtration and Concentration: The extract is filtered through Whatman No. 2 filter paper.[4] The filtrate is then concentrated under reduced pressure to yield the crude extract.

Soxhlet Extraction

This method provides a continuous extraction with a fresh supply of solvent, which can lead to higher yields but also longer extraction times.

  • Sample Preparation: Dried and powdered Astragalus membranaceus (approximately 0.3 g) is placed in a cellulose (B213188) thimble.[5]

  • Extraction: The thimble is placed in a Soxhlet extractor with ethanol as the solvent.

  • The extraction is carried out for 22-24 hours at a temperature slightly above the boiling point of ethanol (approximately 78°C).[5]

  • Solvent Removal: After extraction, the solvent is evaporated using a rotary evaporator to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

  • Sample Preparation: Dried and powdered Astragalus membranaceus stems and leaves are used.

  • Extraction: The powdered material is mixed with 75% ethanol at a liquid-to-solid ratio of 40 mL/g.[2]

  • The mixture is subjected to ultrasonic irradiation for 35 minutes at a temperature of 58°C.[2]

  • Separation: The extract is separated from the solid residue by centrifugation or filtration. The supernatant is then collected and the solvent is evaporated.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.

  • Sample Preparation: Powdered Radix Astragali is used as the starting material.

  • Extraction: While a specific protocol for this compound is not detailed, a general optimized method for isoflavonoids involves using 50% ethanol as the solvent at a temperature of 50°C for 20 minutes.[3]

  • Post-Extraction: The extract is filtered and the solvent is removed under vacuum to yield the crude extract. It has been noted that MAE can inhibit the conversion of flavonoid glycoside malonates to their related glycosides, which can occur during prolonged conventional extraction.[6]

Visualizing the Processes

To better understand the workflow and the biological context of this compound, the following diagrams are provided.

Extraction_Comparison_Workflow cluster_start Plant Material cluster_extraction Extraction Methods cluster_downstream Downstream Processing & Analysis start Astragalus membranaceus (Dried, Powdered) Maceration Maceration start->Maceration Soxhlet Soxhlet start->Soxhlet UAE UAE start->UAE MAE MAE start->MAE Filtration Filtration/ Centrifugation Maceration->Filtration Soxhlet->Filtration UAE->Filtration MAE->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract HPLC HPLC Analysis (Quantification) Crude_Extract->HPLC Purification Purification Crude_Extract->Purification Final_Product Isomucronulatol 7-O-glucoside Purification->Final_Product

A generalized workflow for the extraction and analysis of this compound.

This compound has been noted for its potential anti-inflammatory effects, which are often mediated through the NF-κB signaling pathway.

NF_kB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB phosphorylates NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive NF-κB (p65/p50) - IκBα (Inactive Complex) NFkB_inactive->IkB releases NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation Gene_Transcription Gene Transcription NFkB_translocation->Gene_Transcription Inflammatory_Mediators Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene_Transcription->Inflammatory_Mediators Isomucronulatol Isomucronulatol 7-O-glucoside Isomucronulatol->IKK Inhibits

Inhibitory effect of this compound on the NF-κB signaling pathway.

References

Safety Operating Guide

Proper Disposal of Isomucronulatol 7-O-glucoside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Isomucronulatol 7-O-glucoside as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

This document provides essential procedural guidance for the safe and compliant disposal of this compound, a flavonoid glycoside. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) with dedicated disposal instructions, the following procedures are based on established best practices for the management of novel or uncharacterized phytochemicals and laboratory chemicals. These steps are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Core Disposal Principle: Precautionary Management

In the absence of explicit toxicity and ecotoxicity data, this compound must be handled with the assumption that it may be hazardous to human health and the environment. Therefore, all waste containing this compound, whether in solid or liquid form, must be collected and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal contractor.

Quantitative Data Summary: Waste Segregation and Storage

Proper segregation and storage of chemical waste are critical to prevent accidental reactions and to ensure efficient disposal. The following table summarizes key parameters for handling waste containing this compound.

ParameterSpecificationRationale
Waste Type Solid WasteContaminated lab materials (e.g., gloves, weighing paper, paper towels, vials).
Liquid WasteSolutions containing this compound, including experimental residues and rinsates.
Container Material High-Density Polyethylene (HDPE) or Borosilicate GlassEnsures chemical compatibility and prevents leaks. For liquid waste, vented caps (B75204) may be necessary if there is a potential for gas generation.
Labeling "Hazardous Waste" - this compoundClearly identifies the contents for proper handling and disposal. Include concentration and solvent if applicable.
Storage Location Designated and properly ventilated satellite accumulation areaPrevents exposure and ensures containment in case of a spill.
Segregation Store separately from incompatible materials (e.g., strong acids, bases, and oxidizing agents)Prevents hazardous reactions.

Experimental Protocol: Decontamination of Labware

All labware that has come into contact with this compound must be decontaminated prior to reuse or disposal.

Materials:

  • Appropriate organic solvent in which this compound is soluble (e.g., methanol, ethanol, DMSO).

  • Wash bottle.

  • Designated hazardous liquid waste container.

  • Standard laboratory detergent.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

Procedure:

  • Initial Rinse: In a fume hood, rinse the contaminated labware three times with a suitable organic solvent. Collect all rinsate in a designated hazardous liquid waste container.

  • Wash: Wash the rinsed labware with a standard laboratory detergent and water.

  • Final Rinse: Rinse the labware thoroughly with deionized water.

  • Drying: Allow the labware to air dry or place it in a drying oven as appropriate.

Disposal Workflow

The following diagram outlines the step-by-step process for the proper disposal of this compound waste.

G Figure 1. This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Temporary Storage cluster_3 Disposal Coordination cluster_4 Final Disposal A Solid Waste (e.g., contaminated gloves, vials) C Collect in separate, compatible, and clearly labeled hazardous waste containers A->C B Liquid Waste (e.g., solutions, rinsates) B->C D Store in a designated satellite accumulation area away from incompatible materials C->D E Contact your institution's Environmental Health & Safety (EHS) office for waste pickup D->E F Disposal by a licensed hazardous waste contractor E->F

Caption: Disposal workflow for this compound.

Safety and Operational Plan

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles at all times when handling this compound.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) and change them immediately if they become contaminated.

  • Body Protection: A standard laboratory coat should be worn.

2. Engineering Controls:

  • All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

3. Spill Response:

  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Scoop the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills: Evacuate the area and contact your institution's EHS for assistance.

4. Waste Container Management:

  • Ensure that waste containers are kept closed except when adding waste.

  • Do not overfill waste containers. Leave adequate headspace (approximately 10%) to allow for expansion.

  • Regularly inspect waste containers for any signs of degradation or leaks.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the laboratory.

Essential Safety and Logistical Information for Handling Isomucronulatol 7-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Isomucronulatol 7-O-glucoside. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following information is based on best practices for handling similar isoflavonoid (B1168493) glycosides and general laboratory safety principles.

Immediate Safety and Hazard Assessment

  • Skin and eye irritation [1][2][3]

  • Harmful if swallowed [4][5][6]

  • May cause respiratory irritation if inhaled as a powder [1]

Therefore, appropriate personal protective equipment (PPE) and handling procedures are essential to minimize exposure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound, particularly in its powdered form.

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) approved standards.
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after.
Body Protection A laboratory coat or other protective clothing to prevent skin contact.
Respiratory Protection For handling powders outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is recommended.

Operational Plan for Handling

A systematic approach to handling this compound is critical to ensure safety and maintain the integrity of the compound.

1. Engineering Controls:

  • Always handle the solid form of this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

2. Handling Procedures:

  • Avoid the formation of dust and aerosols.

  • Use designated spatulas and weighing boats for handling the solid powder.

  • When preparing solutions, slowly add the solvent to the powder to prevent splashing.

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and dark place.

  • Recommended long-term storage is typically at -20°C.

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Weigh Solid Compound B->C Proceed to handling D Prepare Solution C->D E Use in Experiment D->E F Segregate Waste (Solid & Liquid) E->F G Dispose of Waste via EHS F->G H Clean Work Area G->H

Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound should be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: Collect unused this compound powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) should be placed in a puncture-proof sharps container that is clearly labeled as hazardous chemical waste.

2. Container Management:

  • Ensure all waste containers are made of a compatible material and have a tightly fitting cap.

  • Label all waste containers with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "irritant").

  • Keep waste containers closed at all times, except when adding waste.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

3. Disposal Procedure:

  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for waste pickup and documentation.

First Aid Measures

In the event of exposure, follow these first-aid procedures and seek medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.

This information is intended as a guide for trained laboratory personnel. Always consult with your institution's safety office for specific guidance and protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.